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  • Product: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
  • CAS: 35496-23-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Introduction and Molecular Context 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol belongs to the pyrazolone family, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Context

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol belongs to the pyrazolone family, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The structural elucidation of any novel compound is fundamental to understanding its function. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic structure, functional groups, and atomic connectivity.

A critical aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in several interconvertible isomeric forms. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, three primary tautomers are expected: the OH (enol), NH (amide), and CH (keto) forms. The equilibrium between these tautomers is highly sensitive to the solvent environment, which has profound implications for the interpretation of spectroscopic data, particularly NMR.[2][3]

Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

The synthesis of this pyrazolone derivative follows a well-established and reliable pathway in heterocyclic chemistry: the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester (in this case, ethyl acetoacetate) and a substituted hydrazine (4-nitrophenylhydrazine).[4]

Synthetic Protocol
  • Dissolution of Hydrazine: Dissolve one equivalent of 4-nitrophenylhydrazine in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of β-Ketoester: To this solution, add one equivalent of ethyl acetoacetate dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. The solid product can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to yield the purified 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

The rationale for this straightforward procedure lies in the nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification 4-nitrophenylhydrazine 4-nitrophenylhydrazine Reaction Condensation & Cyclization (Reflux, 2-4h) 4-nitrophenylhydrazine->Reaction Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Reaction Solvent Ethanol/Acetic Acid Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol Recrystallization->Product

Caption: Synthetic workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Tautomerism: A Spectroscopic Consideration

The interpretation of the spectroscopic data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is critically dependent on understanding its tautomeric forms. The equilibrium between the OH, NH, and CH forms is influenced by the polarity of the solvent.[2]

Caption: Tautomeric forms of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. (Note: Images are placeholders for actual chemical structures)

  • In non-polar solvents like CDCl₃, the CH-form is expected to be the major species.[2]

  • In polar aprotic solvents like DMSO-d₆, the OH-form is likely to be predominant due to hydrogen bonding with the solvent.[2]

This solvent-dependent equilibrium will be most apparent in NMR spectroscopy.

Spectroscopic Characterization

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, including the pyrazole ring and the nitrophenyl group, will result in characteristic absorption bands.

Expected Data: Based on studies of similar aryl-substituted pyrazoles, two main absorption bands are anticipated.[5] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift compared to the unsubstituted 1-phenyl analog.

Predicted TransitionExpected λmax (in Ethanol)
π → π* (Phenyl & Pyrazole Rings)~250-270 nm
n → π* (Nitro Group/Carbonyl)~350-380 nm

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of molecular bonds.

Expected Data: The IR spectrum will provide clear evidence for the key functional groups. The exact position of the C=O stretch is a strong indicator of the predominant tautomeric form in the solid state.

Wavenumber (cm⁻¹)AssignmentRationale
~3100-3400O-H / N-H stretchBroad peak indicative of the OH or NH tautomer. Its absence or weakness suggests the CH form.
~3050-3100Aromatic C-H stretchCharacteristic of the nitrophenyl group.
~2950-3000Aliphatic C-H stretchFrom the methyl group.
~1670-1710C=O stretchA strong band indicating the presence of the keto (CH or NH) form.[6]
~1590-1610C=N / C=C stretchVibrations from the pyrazole and phenyl rings.
~1500-1530 & ~1340-1360 N-O asymmetric & symmetric stretch Two strong, characteristic peaks confirming the presence of the nitro (NO₂) group. [7]

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Correlate the observed absorption bands to specific functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule, including the carbon skeleton and the proton environments. The interpretation must account for the solvent-dependent tautomerism.

¹H NMR Spectroscopy

Expected Data (in CDCl₃, predicting the CH-form):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30Doublet (d)2HH-3', H-5' (Aromatic)Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.
~8.00Doublet (d)2HH-2', H-6' (Aromatic)Protons meta to the NO₂ group.
~3.50Singlet (s)2HCH₂ (Position 4)Protons of the methylene group in the CH-form.[2]
~2.30Singlet (s)3HCH₃ (Position 3)Methyl group protons.

Expected Data (in DMSO-d₆, predicting the OH-form):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0-12.0Broad Singlet (br s)1HOHLabile proton of the hydroxyl group in the OH-form.
~8.35Doublet (d)2HH-3', H-5' (Aromatic)
~8.15Doublet (d)2HH-2', H-6' (Aromatic)
~5.80Singlet (s)1HCH (Position 4)Methine proton in the OH-form.
~2.25Singlet (s)3HCH₃ (Position 3)

¹³C NMR Spectroscopy

Expected Data (in CDCl₃, predicting the CH-form):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (C5)Carbonyl carbon of the pyrazolone ring.
~155C=N (C3)Carbon involved in the imine bond.
~148C-NO₂ (C4')Aromatic carbon attached to the nitro group.
~142C-N (C1')Aromatic carbon attached to the pyrazole ring.
~125Aromatic CHAromatic carbons ortho to the nitro group.
~120Aromatic CHAromatic carbons meta to the nitro group.
~40CH₂ (C4)Methylene carbon in the pyrazolone ring.[1]
~15CH₃Methyl group carbon.[7]

NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with standard parameters.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • Analysis: Assign chemical shifts, multiplicities, and integrations to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Data:

  • Molecular Ion Peak (M⁺•): The molecular weight of C₁₀H₉N₃O₃ is 219.19 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 220 would be expected.[1]

  • Key Fragments: Fragmentation is likely to occur via the loss of the nitro group (NO₂, 46 Da) or cleavage of the pyrazolone ring.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the molecular structure.

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Output Sample Purified Compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax (Electronic Transitions) UV_Vis->UV_Data FTIR_Data Wavenumbers (cm⁻¹) (Functional Groups) FTIR->FTIR_Data NMR_Data Chemical Shifts (δ) (Molecular Structure) NMR->NMR_Data MS_Data m/z Ratio (Molecular Weight & Fragments) MS->MS_Data Final_Structure Structural Elucidation & Confirmation UV_Data->Final_Structure FTIR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a multi-faceted process that requires a synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry. A crucial element in the analysis, particularly of NMR spectra, is the careful consideration of solvent-induced tautomerism. By leveraging the extensive knowledge of related pyrazolone structures, this guide provides a predictive framework and detailed protocols that enable researchers to confidently synthesize and characterize this compound. The provided methodologies form a self-validating system, ensuring the integrity and accuracy of the structural elucidation, which is a cornerstone of modern drug discovery and development.

References

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Al-Hourani, B., Al-Zoubi, R., & Al-Masri, I. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved January 22, 2026, from [Link]

  • Ghahremanzadeh, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 10(1), 1-9.
  • El-Nahass, M. M., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37-41.
  • CAS. (n.d.). 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

  • Hudson, S. A., et al. (2019). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 62(21), 9470-9489.
  • Dardonville, C., et al. (1998). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 22(12), 1421-1430.
  • El-Nahass, M. M., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. Retrieved January 22, 2026, from [Link]

  • Al-Hourani, B., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization and Photochromic Properties. Molecules, 23(10), 2538.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved January 22, 2026, from [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved January 22, 2026, from [Link]

  • Soltani, M., Memarian, H. R., & Sabzyan, H. (2018). Spectroscopic studies of aryl substituted 1-phenyl-2-pyrazolines: Steric and electronic substitution effects. Journal of Molecular Structure, 1173, 903-917.
  • Wu, J., et al. (1997). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides.
  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved January 22, 2026, from [Link]

  • Aydin, M., & Uyar, T. (2020). Synthesis and characterization of novel pyrazolone-based methacrylate monomer and its polymers. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a significant heterocyclic compound often e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a significant heterocyclic compound often encountered as an impurity in the synthesis of the neuroprotective drug Edaravone. This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the structural complexities arising from tautomerism, offers a thorough interpretation of spectral data, and presents a standardized protocol for data acquisition. By grounding the analysis in fundamental NMR principles and supporting claims with authoritative references, this guide serves as a practical resource for the structural elucidation and characterization of this and similar pyrazol-5-ol derivatives.

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into the molecular framework of organic compounds. 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a compound of interest, not only as a synthetic building block but also as a process-related impurity in the manufacturing of Edaravone, a potent free-radical scavenger.[1][2] Its structural verification is therefore critical for regulatory compliance and ensuring drug safety and efficacy.

This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this pyrazol-5-ol derivative. We will move beyond a simple listing of chemical shifts to explain the causal factors behind the observed spectral features, with a crucial focus on the influence of tautomerism and solvent effects.

The Challenge of Tautomerism in Pyrazol-5-ones

A defining feature of the pyrazol-5-one ring system is its existence as a mixture of tautomeric forms in solution. The equilibrium between these forms—the hydroxyl-pyrazole (OH), the keto-pyrazoline (CH), and the zwitterionic/keto (NH) forms—is highly sensitive to the solvent environment.[3] Understanding this dynamic equilibrium is fundamental to correctly interpreting the NMR spectrum, as the observed signals often represent a population-weighted average of the contributing tautomers.

In polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆), the OH and NH forms are generally favored due to their ability to form hydrogen bonds with the solvent. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, the OH-form is expected to be a major contributor to the equilibrium.

tautomers cluster_OH OH-Form (Hydroxy-pyrazole) cluster_CH CH-Form (Pyrazolin-5-one) cluster_NH NH-Form (Zwitterionic/Keto) OH Structure A (Dominant in DMSO) CH Structure B OH->CH Equilibrium NH Structure C OH->NH Equilibrium CH->NH Equilibrium caption Figure 1. Tautomeric equilibrium of the pyrazol-5-ol system.

Caption: Figure 1. Tautomeric equilibrium of the pyrazol-5-ol system.

Recommended Experimental Protocol: NMR Data Acquisition

To ensure data reproducibility and accuracy, a standardized acquisition protocol is essential. The following methodology provides a self-validating system for obtaining high-quality NMR spectra for the target analyte.

Workflow for NMR Analysis

workflow start Start: Pure Analyte sample_prep 1. Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 Vortex to dissolve start->sample_prep h1_setup 2. ¹H NMR Acquisition Setup Spectrometer (≥400 MHz) Tune & Shim sample_prep->h1_setup h1_acq Acquire FID (16-32 scans) h1_setup->h1_acq h1_proc 3. ¹H Data Processing Fourier Transform Phase & Baseline Correction Calibrate to DMSO (δ 2.50) h1_acq->h1_proc c13_setup 4. ¹³C NMR Acquisition Switch to ¹³C Nucleus Proton Decoupling h1_proc->c13_setup c13_acq Acquire FID (≥1024 scans) c13_setup->c13_acq c13_proc 5. ¹³C Data Processing Fourier Transform Phase & Baseline Correction Calibrate to DMSO-d6 (δ 39.52) c13_acq->c13_proc analysis 6. Spectral Analysis Assign Peaks Interpret Data c13_proc->analysis report End: Generate Report analysis->report

Sources

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal and materials chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, a robust experimental protocol, and a detailed interpretation of the expected spectral features.

Introduction: The Significance of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and the Role of IR Spectroscopy

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, incorporates several key functional moieties: a pyrazole core, a methyl group, a nitrophenyl substituent, and a hydroxyl group, which can exist in tautomeric equilibrium with a carbonyl group. This structural complexity gives rise to its potential pharmacological and chemical properties.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of such organic molecules.[4][5] By probing the vibrational modes of the covalent bonds within a molecule, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of specific functional groups, shed light on the molecular structure, and even provide information about intermolecular interactions such as hydrogen bonding. For a multifaceted molecule like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, IR spectroscopy is crucial for verifying its synthesis and understanding its tautomeric behavior.

Molecular Structure and Tautomerism

A critical aspect in the characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is its potential to exist in several tautomeric forms.[6][7] The equilibrium between these forms is influenced by factors such as the solvent and the solid-state packing. The principal tautomers are the hydroxyl form (OH-form), the keto form (NH-form), and a zwitterionic form. The predominant tautomer will significantly influence the resulting IR spectrum.

Caption: Tautomeric forms of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Theoretical Framework: Predicted Vibrational Modes

The infrared spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The precise location of these bands can provide valuable structural information.

Hydroxyl (O-H) and Carbonyl (C=O) Vibrations

The most revealing region of the IR spectrum for discerning the predominant tautomer is between 1600 cm⁻¹ and 3700 cm⁻¹.

  • O-H Stretching: The presence of the hydroxyl tautomer will be indicated by a broad absorption band in the region of 3550-3200 cm⁻¹ .[8] This broadening is a direct consequence of intermolecular hydrogen bonding. The exact position and shape of this band can be influenced by the strength of the hydrogen bonding network in the solid state.

  • C=O Stretching: Conversely, if the keto tautomer is present, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. For pyrazolone derivatives, this band typically appears in the range of 1720-1630 cm⁻¹ .[1][8] The conjugation with the pyrazole ring can lower this frequency compared to a simple ketone.[9]

Nitrophenyl Group Vibrations

The 4-nitrophenyl substituent will give rise to several characteristic and intense absorption bands.

  • N-O Asymmetric and Symmetric Stretching: The nitro group (NO₂) exhibits two distinct stretching vibrations. The asymmetric stretch is typically observed as a strong band between 1550-1475 cm⁻¹ , while the symmetric stretch appears as a strong band in the 1360-1290 cm⁻¹ region.[10][11] These bands are highly characteristic and are a reliable indicator of the presence of the nitro group.

  • Aromatic C-H and C=C Vibrations: The aromatic ring of the nitrophenyl group will also produce characteristic signals. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[12] In-ring C=C stretching vibrations will result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.[8][12]

Pyrazole Ring and Methyl Group Vibrations
  • Pyrazole Ring Vibrations: The pyrazole ring itself has a series of characteristic stretching and bending vibrations. C=N stretching is expected in the 1635-1599 cm⁻¹ region.[13][14] C-N stretching vibrations can be found around 1218 cm⁻¹ .[13] The pyrazole ring deformation is anticipated at lower wavenumbers, around 634 cm⁻¹ .[15]

  • Methyl Group Vibrations: The methyl (CH₃) group will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching bands are expected in the 2950-2850 cm⁻¹ range.[8] Asymmetric and symmetric bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a self-validating procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Acquire Background Press->Background SampleScan Scan Sample Background->SampleScan Transform Fourier Transform SampleScan->Transform Baseline Baseline Correction Transform->Baseline PeakPick Peak Picking Baseline->PeakPick

Caption: Experimental workflow for FTIR analysis.

Materials and Equipment:

  • 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (high purity)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Gently grind approximately 1-2 mg of the sample in an agate mortar. b. Add approximately 100-200 mg of dry FTIR grade KBr to the mortar and mix thoroughly with the sample. The mixture should appear homogenous. c. Transfer the mixture to the pellet die and press under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet. d. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Instrument Setup and Background Collection: a. Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. b. Perform a background scan with the empty sample holder in the beam path. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: a. Place the KBr pellet in the sample holder. b. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. The instrument software will perform a Fourier transform on the interferogram to generate the spectrum. b. Apply a baseline correction if necessary to ensure accurate peak picking. c. Use the software's peak picking function to identify the wavenumbers of the absorption maxima.

Data Interpretation and Discussion

The interpretation of the resulting IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected characteristic IR absorption bands for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3550 - 3200Broad, StrongO-H Stretch (H-bonded)Hydroxyl (OH-form)
3100 - 3000MediumAromatic C-H StretchNitrophenyl
2950 - 2850Medium to WeakAliphatic C-H StretchMethyl
1720 - 1630Strong, SharpC=O StretchCarbonyl (NH-form)
~1620MediumC=N StretchPyrazole Ring
1600 - 1450Medium to WeakAromatic C=C StretchNitrophenyl
1550 - 1475StrongAsymmetric N-O StretchNitro
~1450MediumAsymmetric C-H BendMethyl
~1375MediumSymmetric C-H BendMethyl
1360 - 1290StrongSymmetric N-O StretchNitro
~1220MediumC-N StretchPyrazole Ring

Analysis of Tautomerism:

The key to determining the dominant tautomeric form in the solid state lies in the region between 1600 and 3700 cm⁻¹.

  • Scenario 1: Predominantly OH-form: The spectrum would be characterized by a prominent, broad O-H stretching band around 3400 cm⁻¹ and a weaker or absent C=O stretching band in the 1720-1630 cm⁻¹ region.

  • Scenario 2: Predominantly NH-form (Keto): The spectrum would show a strong and sharp C=O stretching band in the 1720-1630 cm⁻¹ range. A medium intensity N-H stretching band might also be observable around 3200 cm⁻¹, potentially overlapping with any broad O-H signal from trace amounts of the other tautomer or absorbed water. Theoretical studies on similar pyrazolones suggest that substituents can influence the N-H vibrational frequency.[1]

The presence of strong absorption bands for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the various C-H and aromatic C=C bands would serve to confirm the overall molecular structure.

Conclusion

Infrared spectroscopy is a powerful and essential tool for the structural characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. By carefully analyzing the positions, shapes, and intensities of the absorption bands, researchers can confirm the successful synthesis of the compound, verify the presence of key functional groups such as the nitro and methyl substituents, and gain critical insights into its predominant tautomeric form in the solid state. This guide provides the theoretical foundation and practical methodology necessary for conducting a thorough and accurate IR spectroscopic analysis of this important pyrazolone derivative.

References

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

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  • Springer. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide, crafted by a Senior Application Scientist, provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide, crafted by a Senior Application Scientist, provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of the heterocyclic compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This document moves beyond a simple presentation of data, offering a deep dive into the underlying principles, experimental considerations, and theoretical interpretations that are crucial for researchers in drug discovery and materials science. By elucidating the relationship between the molecular structure of this pyrazolone derivative and its electronic absorption properties, this guide aims to empower scientists to fully leverage UV-Vis spectroscopy in their research endeavors.

Introduction: The Significance of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its Spectroscopic Signature

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, is a member of the pyrazolone family, a class of compounds known for their diverse applications. The incorporation of a 4-nitrophenyl group, a strong electron-withdrawing moiety, into the pyrazolone structure is expected to significantly influence its electronic properties and, consequently, its interaction with light.

The UV-Vis absorption spectrum of a molecule provides a unique fingerprint that is directly related to its electronic structure. By analyzing this spectrum, we can gain insights into the electronic transitions occurring within the molecule, which are fundamental to understanding its chemical reactivity, photostability, and potential as a chromophore in various applications. For drug development professionals, understanding the UV-Vis characteristics is essential for quantitative analysis, formulation development, and studying drug-target interactions.

Theoretical Framework: Electronic Transitions in Aromatic Heterocycles

The absorption of UV-Vis radiation by a molecule induces the transition of electrons from a lower energy molecular orbital to a higher energy one. In organic molecules containing chromophores, such as the pyrazolone and nitrophenyl rings in our compound of interest, the most common electronic transitions are π → π* and n → π*.

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in aromatic and conjugated systems.

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms of the pyrazolone ring, to a π* antibonding orbital. These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π → π* transitions.

The presence of the 4-nitrophenyl group introduces a strong charge-transfer character to the electronic transitions. The nitro group acts as an electron acceptor, while the pyrazolone ring can act as an electron donor. This donor-acceptor system can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum, which are often sensitive to the polarity of the solvent (solvatochromism).

Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol can be achieved through a condensation reaction between 4-nitrophenylhydrazine and a β-ketoester, such as ethyl acetoacetate. This is a well-established method for the synthesis of pyrazolone derivatives.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-nitrophenylhydrazine and ethyl acetoacetate in a suitable solvent, such as ethanol or glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The solid product can be collected by filtration, washed with a small amount of cold ethanol, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

  • Characterization: The structure and purity of the synthesized 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

G cluster_synthesis Synthesis Workflow Reactants 4-Nitrophenylhydrazine + Ethyl Acetoacetate Solvent Ethanol/Acetic Acid Reactants->Solvent dissolve in Reaction Reflux (2-4h) Solvent->Reaction heat to reflux Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol Purification->Product G Start Start Stock_Solution Prepare Stock Solution (e.g., 10⁻³ M) Start->Stock_Solution Working_Solutions Prepare Working Solutions (e.g., 10⁻⁵ M) Stock_Solution->Working_Solutions Baseline Record Solvent Baseline Working_Solutions->Baseline Sample_Spectrum Record Sample Spectrum Baseline->Sample_Spectrum Data_Analysis Analyze Data (λmax, ε) Sample_Spectrum->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Interpreting the UV-Vis Spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

A study on 1-(4-nitrophenyl)-3-methylpyrazole revealed a long-wavelength absorption band that exhibits a bathochromic (red) shift as the solvent polarity increases. This is a hallmark of a π → π* transition with significant intramolecular charge transfer character.

Table 1: Expected UV-Vis Absorption Data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in Various Solvents (Predicted based on analogue data)

SolventPolarityExpected λmax (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
n-HexaneLow~320 - 330~20,000
DichloromethaneMedium~330 - 340~20,000
AcetonitrileHigh~340 - 350~20,000
EthanolHigh (Protic)~340 - 355~20,000

Note: These are predicted values and should be confirmed by experimental measurement.

Analysis of Electronic Transitions

The expected UV-Vis spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is anticipated to be dominated by two main absorption regions:

  • A strong absorption band in the 250-280 nm region: This band can be attributed to π → π* transitions localized on the phenyl and pyrazole ring systems.

  • A strong, broad absorption band in the 320-360 nm region: This band is likely due to a π → π* transition with significant intramolecular charge transfer (ICT) character, from the pyrazolone ring (donor) to the nitrophenyl ring (acceptor). This is the band that is expected to exhibit solvatochromism.

Theoretical studies on similar pyrazolone derivatives using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that the longest wavelength absorption band often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In the case of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, the HOMO is expected to be localized primarily on the pyrazolone ring, while the LUMO is expected to be localized on the nitrophenyl moiety, further supporting the assignment of this band to an ICT transition.

G cluster_structure Molecular Structure cluster_spectrum UV-Vis Spectrum Pyrazolone Pyrazolone Ring (Electron Donor) Band1 ~250-280 nm (π → π* transitions) Pyrazolone->Band1 Band2 ~320-360 nm (Intramolecular Charge Transfer) Pyrazolone->Band2 HOMO contribution Nitrophenyl 4-Nitrophenyl Ring (Electron Acceptor) Nitrophenyl->Band1 Nitrophenyl->Band2 LUMO contribution

Caption: Relationship between molecular structure and UV-Vis spectral features.

The Influence of Solvent: Solvatochromism

The phenomenon of solvatochromism, the change in the color of a substance with a change in solvent polarity, provides valuable information about the electronic ground and excited states of a molecule. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is expected for the ICT band.

This occurs because the excited state of the molecule is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition and causing a shift to a longer wavelength. The magnitude of this shift can be correlated with various solvent polarity scales.

Conclusion and Future Perspectives

The UV-Vis absorption spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a powerful tool for its characterization and for understanding its electronic properties. The spectrum is predicted to be dominated by π → π* transitions, with a significant intramolecular charge transfer band that is sensitive to solvent polarity. This detailed understanding of its spectroscopic behavior is invaluable for researchers in drug development for quantitative analysis and in materials science for the design of novel chromophores.

Future research should focus on obtaining a high-resolution experimental UV-Vis spectrum of the title compound in a variety of solvents to confirm the predicted solvatochromic behavior and to accurately determine the absorption maxima and molar absorptivities. Further computational studies could provide a more detailed assignment of the electronic transitions and a deeper understanding of the nature of the excited states.

References

  • El-Reash, G. A., El-Gyar, S. A., & El-Ghamry, H. A. (2012). Spectroscopic, thermal and biological studies on the Schiff base complexes of some transition metals. Journal of Molecular Structure, 1010, 143-153.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
Foundational

Physical and chemical properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Foreword: The Pyrazolone Core in Modern Chemistry Pyrazolone derivatives represent a cornerstone in heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Foreword: The Pyrazolone Core in Modern Chemistry

Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in medicinal chemistry and material science.[1][2] Their unique electronic and structural properties, particularly their capacity for tautomerism, make them versatile building blocks for developing novel therapeutic agents, dyes, and analytical reagents.[3][4] This guide focuses on a specific, functionally rich derivative: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (CAS No: 6402-09-1). The introduction of the 4-nitrophenyl group imparts distinct electronic characteristics and provides a reactive handle for further synthetic elaboration, making a detailed understanding of its properties essential for researchers in drug discovery and chemical synthesis. This document provides a comprehensive analysis of the synthesis, structural characteristics, and key physicochemical properties of this compound, grounded in established experimental and theoretical data.

Synthesis and Mechanistic Rationale

The primary and most efficient route for synthesizing 1,3-disubstituted pyrazol-5-ones is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[2][5] In the case of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, this involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine.

The reaction proceeds via an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization through nucleophilic attack of the terminal nitrogen onto the ester carbonyl. Subsequent dehydration yields the stable heterocyclic pyrazolone ring. The choice of solvent and catalyst can influence reaction times and yields, with refluxing in ethanol or acetic acid being common.[2]

Experimental Protocol: Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This protocol is a representative procedure adapted from established methods for pyrazolone synthesis.[2][5]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenylhydrazine (0.1 mol) in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Initiation of Condensation: To the stirred solution, add ethyl acetoacetate (0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Final Product: Dry the resulting solid in a vacuum oven at 60 °C to yield 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, typically as a yellow or off-white solid.[3] Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Nitrophenylhydrazine + Ethyl Acetoacetate Reaction Reflux (118 °C, 2-3h) Intramolecular Cyclization Reactants->Reaction 1. Add Reagents Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reaction 2. Provide Medium Precipitation Cooling & Precipitation Reaction->Precipitation 3. Form Product in Solution Filtration Vacuum Filtration & Washing (Cold Ethanol) Precipitation->Filtration 4. Isolate Crude Solid Product 3-Methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol Filtration->Product 5. Purify & Dry

Caption: Knorr synthesis workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Core Physicochemical Properties

The fundamental properties of the title compound are summarized below. These data are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
IUPAC Name 5-Methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one[6]
CAS Number 6402-09-1[6]
Molecular Formula C₁₀H₉N₃O₃[6]
Molecular Weight 219.20 g/mol [6]
Appearance Typically a solid, ranging from off-white to yellow.[3]
Melting Point 225-227 °C[6]
Solubility Moderately soluble in organic solvents.[3]
Canonical SMILES CC1=CC(=O)N(N1)C2=CC=C(C=C2)N(=O)=O[6]
InChI InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-5H,6H2,1H3[6]
InChIKey MYPAMGFTHVEING-UHFFFAOYSA-N[6]

Structural Analysis and Tautomerism

A defining chemical feature of pyrazol-5-ones is their existence as a mixture of tautomeric forms in equilibrium.[7] The exact position of the equilibrium is influenced by the solvent, pH, temperature, and the nature of the substituents. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, three principal tautomers are possible: the OH-form (enolic), the NH-form, and the CH-form (ketonic).

  • OH-form (Hydroxy-pyrazole): The aromatic pyrazole ring contains a hydroxyl group at the C5 position. This form is often favored in the solid state for related compounds.[1][8]

  • NH-form (Pyrazolin-one): A tautomer where the proton resides on the N2 nitrogen, resulting in a C5-carbonyl group.

  • CH-form (Pyrazolin-one): The keto form, where the C4 position is protonated, creating a methylene group. This tautomer is often the most stable in solution for many pyrazolone derivatives.[9]

Understanding this tautomerism is crucial, as the dominant form dictates the compound's reactivity, hydrogen bonding capability, and biological interactions. For instance, the OH-form can act as a hydrogen bond donor via the hydroxyl group, while the keto forms (NH and CH) present a carbonyl oxygen as a hydrogen bond acceptor.

Tautomeric Equilibrium Diagram

Tautomerism OH OH-form (Aromatic) NH NH-form OH->NH Prototropic Shift CH CH-form (Keto) NH->CH Prototropic Shift

Caption: Tautomeric equilibrium of the pyrazolone core structure.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The key expected signals for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol are outlined below.

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet peak expected around δ 2.2-2.4 ppm.

    • Methylene Protons (-CH₂- in CH-form): A singlet for the C4 protons would appear around δ 3.4-3.6 ppm if the CH-form is dominant.

    • Aromatic Protons (Nitrophenyl Ring): Two doublets in the aromatic region (δ 7.8-8.4 ppm) corresponding to the AA'BB' system of the para-substituted nitrophenyl group.

    • Labile Proton (-OH or -NH): A broad singlet that may be exchangeable with D₂O, with a chemical shift highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 10-15 ppm).

    • C3 Carbon: Signal around δ 155-160 ppm.

    • C4 Carbon: Signal around δ 40-45 ppm for the CH-form or δ 90-100 ppm for the OH/NH forms.

    • C5 Carbon (Carbonyl/Enol): A key signal around δ 165-175 ppm, indicating the C=O or C-OH carbon.

    • Aromatic Carbons: Signals between δ 118-150 ppm, with the carbon bearing the nitro group being the most downfield.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the keto tautomers.

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the enolic OH-form.

    • N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 219.06, corresponding to the molecular weight of the compound.

Chemical Reactivity and Potential Applications

The reactivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is governed by its functional groups: the pyrazolone core, the acidic proton (from OH or NH tautomers), and the aromatic nitro group.

  • Acidity and Alkylation/Acylation: The proton on the oxygen (OH-form) or nitrogen (NH-form) is acidic and can be deprotonated with a base. The resulting anion can be alkylated or acylated, though competition between O- and C-acylation (at the C4 position) is a known phenomenon in pyrazolone chemistry.[10]

  • Reactivity at C4: The C4 position, particularly in the keto (CH) tautomer, is an active methylene group. It can undergo condensation reactions with aldehydes and ketones, similar to the Knoevenagel condensation, to form various derivatives.[11]

  • Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast chemical space, allowing for the synthesis of amides, sulfonamides, and other derivatives, significantly expanding the potential for creating libraries of compounds for drug screening.

The pyrazolone scaffold is associated with a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antioxidant properties.[4] The well-known drug Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) is a potent free radical scavenger used in the treatment of stroke and ALS.[11] The title compound, as a close analog, is a promising candidate for similar applications and serves as a key intermediate for the synthesis of more complex, biologically active molecules.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. (n.d.). PubChem. [Link]

  • 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. (n.d.). CAS Common Chemistry. [Link]

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  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Center for Biotechnology Information. [Link]

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  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives- A review. (2021). Semantic Scholar. [Link]

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  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2018). MDPI. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in Medicinal Chemistry

An In-Depth Technical Guide Executive Summary The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. This guide focuses on a specific, highly promising deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. This guide focuses on a specific, highly promising derivative: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. We will explore its chemical attributes, the rationale for its therapeutic investigation, and its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. This document synthesizes preclinical evidence with detailed, field-proven experimental protocols to provide researchers and drug development professionals with a comprehensive resource for leveraging this versatile scaffold in their discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers a range of favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1][2][3] Consequently, the pyrazole motif is found in a wide array of therapeutic agents with diverse activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][3][4] Marketed drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent) underscore the pharmacological versatility of this scaffold, making its derivatives a fertile ground for new drug discovery.

The Core Moiety: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Chemical Structure and Properties

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is an organic compound characterized by a pyrazolone ring.[5] Its structure features a methyl group at the 3-position, which can influence steric interactions, and a 4-nitrophenyl group at the 1-position. The nitro group is a strong electron-withdrawing group that can significantly modulate the molecule's electronic properties, reactivity, and potential for hydrogen bonding, making it a useful intermediate in organic synthesis.[5] The pyrazol-5-ol core allows for tautomerism, existing in equilibrium with its keto (pyrazolin-5-one) form, a feature critical to its biological activity and synthetic versatility.

Synthesis Overview

The synthesis of pyrazol-5-ol derivatives is well-established and typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a common and efficient route is the reaction between 4-nitrophenylhydrazine and a β-ketoester, such as ethyl acetoacetate, often under acidic or basic catalysis.[7] This straightforward synthesis makes the scaffold readily accessible for further derivatization and biological screening.

Potential Therapeutic Applications

The unique structural features of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol make it a compelling candidate for investigation across several therapeutic areas.

Antimicrobial Agents

3.1.1 Rationale and Mechanistic Insights The global challenge of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms. Pyrazole derivatives have consistently demonstrated a broad spectrum of antimicrobial activities.[1][2] The lipophilicity conferred by the phenyl ring can facilitate passage through microbial cell membranes, while the pyrazole core can interfere with essential cellular processes. The presence of the nitro group on the phenyl ring is particularly significant, as nitroaromatic compounds are known pro-drugs that can be bioreduced by microbial nitroreductases to generate cytotoxic radical species, leading to DNA damage and cell death.

3.1.2 Preclinical Evidence Studies on structurally related pyrazole derivatives have validated their potential as antimicrobial agents. For instance, a thiol derivative, 3-methyl-1-(p-nitrophenyl)pyrazole-5-thiol, was prepared as a potential antimicrobial agent.[8] Other studies have shown that various pyrazole analogues exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10]

Compound Class Organism Activity Metric Result Reference
Pyrazole DerivativesEscherichia coli (Gram-)MIC0.25 µg/mL[9]
Pyrazole DerivativesStreptococcus epidermidis (Gram+)MIC0.25 µg/mL[9]
Pyrazole-5-thiol DerivativesMRSA, S. aureus, S. epidermidisAntibacterial ActivityGood[8]
Pyrazole DerivativesAspergillus nigerMIC1 µg/mL[9]

3.1.3 Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This protocol is a standard method for assessing the in vitro antimicrobial efficacy of a compound.

  • Preparation: A stock solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is prepared in dimethyl sulfoxide (DMSO). A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, the compound stock solution is serially diluted (two-fold) in the broth to achieve a range of test concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.1.4 Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Setup Compound Prepare Compound Stock (in DMSO) Dilution Serial Dilution of Compound in 96-well plate Compound->Dilution Bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate wells with bacterial suspension Bacteria->Inoculation Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Analysis Read Results: Determine MIC Incubation->Analysis

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Agents

3.2.1 Rationale and Mechanistic Insights The pyrazole scaffold is a key structural motif in several anticancer agents, often functioning as kinase inhibitors.[3] The planar aromatic nature of the pyrazole and nitrophenyl rings allows for potential π-π stacking interactions within the ATP-binding pockets of various kinases involved in cancer cell proliferation and survival. Furthermore, compounds with similar structures have been shown to induce apoptosis.[11] For example, some 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives have been found to induce cell death through a p53-mediated apoptotic pathway.[11] The p53 tumor suppressor protein can upregulate pro-apoptotic proteins like Bax, leading to the activation of executioner caspases such as caspase-3.[11]

3.2.2 Preclinical Evidence Numerous studies have highlighted the anticancer potential of pyrazole derivatives against various human cancer cell lines.[11][12][13] Their efficacy often relates to the specific substitutions on the pyrazole and phenyl rings, which influence target binding and cellular uptake.

Compound Class Cell Line Activity Metric Result Reference
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)RKO (Colorectal Carcinoma)IC509.9 ± 1.1 µM[11][12]
1,2,3-Triazole-Pyrazole HybridsHCT-116, HepG2, MCF-7Cytotoxic ActivityModerate to High[14]
Indolyl-Pyrazolone DerivativesVarious Cancer LinesAnti-proliferative ActivityDemonstrated[7]

3.2.3 Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidified isopropanol.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

3.2.4 Potential Apoptotic Pathway

G Compound Pyrazol-5-ol Derivative p53 p53 Activation Compound->p53 Induces Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential p53-mediated intrinsic apoptosis pathway.

Anti-inflammatory Agents

3.3.1 Rationale and Mechanistic Insights The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib (a selective COX-2 inhibitor) being a prime example.[3] Inflammation is a complex process often mediated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15] The structural framework of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol may allow it to bind to and inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or mitogen-activated protein kinases (MAPKs).[3][16] Some pyrazole derivatives have been shown to act as potent suppressors of TNF-α and IL-1β, suggesting a mechanism of action that involves modulating cytokine production.[15]

3.3.2 Preclinical Evidence Several studies have confirmed the anti-inflammatory potential of various pyrazole analogues in both in vitro and in vivo models.[9][17]

Compound Class Model Activity Metric Result Reference
3,5-disubstituted-4,5-dihydro-1H-pyrazolesCarrageenan-induced paw edema% Inhibition20-49%[15]
Pyrazole Derivativesin vivoTNF-α & IL-1β InhibitionSignificant suppression[15]
Pyrazolo[1,5-a]quinazolinesLPS-induced NF-κB activityIC504.8-30.1 µM[16]
3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamidesCarrageenan-induced paw edemaAnti-inflammatory activityGood[17]

3.3.3 Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages This in vitro assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured and seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and TNF-α production. A vehicle control (DMSO) and an unstimulated control are included.

  • Incubation: The plate is incubated for 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

3.3.4 Workflow for Cytokine Inhibition Assay

G cluster_prep Cell Culture cluster_treatment Treatment & Stimulation Seeding Seed Macrophages (e.g., RAW 264.7) in 96-well plate Pretreat Pre-treat cells with Pyrazol-5-ol derivative Seeding->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubation Incubate Plate (18-24h) Stimulate->Incubation Collect Collect Supernatant Incubation->Collect ELISA Quantify TNF-α using ELISA Collect->ELISA Analysis Calculate % Inhibition ELISA->Analysis

Caption: Workflow for assessing inhibition of LPS-induced TNF-α.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol serves as an excellent starting point for medicinal chemistry campaigns. Key areas for future exploration include:

  • Modification of the Phenyl Ring: Replacing or modifying the nitro group with other substituents (e.g., halogens, methoxy, amino groups) can fine-tune the electronic properties and lipophilicity, potentially improving potency and selectivity while reducing off-target toxicity.

  • Substitution at the 4-position: The 4-position of the pyrazole ring is a common site for electrophilic substitution, allowing for the introduction of various functional groups to explore new interactions with biological targets.[4]

  • Derivatization of the 5-ol Group: Acylation or alkylation of the hydroxyl group can generate pro-drugs or derivatives with altered pharmacokinetic profiles.

By systematically exploring these modifications, researchers can optimize the lead compound to develop novel drug candidates with enhanced efficacy and safety profiles.

Conclusion

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a versatile and synthetically accessible scaffold with significant, validated potential across multiple critical therapeutic areas. Its demonstrated promise in antimicrobial, anticancer, and anti-inflammatory applications makes it a high-value starting point for drug discovery and development programs. The experimental frameworks provided in this guide offer a robust foundation for researchers to validate and expand upon these findings, paving the way for the next generation of pyrazole-based therapeutics.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07). MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021-06-04). BMC Chemistry. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020-09-25). Molecules. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1995). Arzneimittelforschung. Available at: [Link]

  • Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2007). Journal of the Chinese Chemical Society. Available at: [Link]

  • 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. PubChem. Available at: [Link]

  • (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021-06-04). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Saudi Chemical Society. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023-05-20). Catalysts. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Available at: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2023-11-10). RSC Publishing. Available at: [Link]

  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. (2016). ResearchGate. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (2022). ORCA - Cardiff University. Available at: [Link]

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  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022-09-29). International Journal of Molecular Sciences. Available at: [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017). Allied Academies. Available at: [Link]

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Foundational

The Emergence of a Chromophoric Scaffold: A Technical Guide to the Discovery and History of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational principles of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a heterocyclic compound that, while not as widely recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational principles of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a heterocyclic compound that, while not as widely recognized as some of its pharmaceutical counterparts, represents a significant branch in the lineage of pyrazolone chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of historical context and practical, field-proven insights into the synthesis and characterization of this and related pyrazolone derivatives.

PART 1: The Genesis of a Versatile Heterocycle: A Historical Perspective

The story of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is intrinsically linked to the broader history of pyrazolone chemistry, which began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] While investigating potential quinine analogs, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (phenazone).[1][2] This serendipitous discovery was a landmark moment in medicinal chemistry, as Antipyrine became one of the first synthetic drugs, exhibiting potent analgesic and antipyretic properties.[1][2]

The foundational reaction that enabled this discovery is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1] This versatile and relatively straightforward method opened the floodgates for the creation of a vast array of pyrazolone analogs, each with unique properties and potential applications.[1]

While a specific, dated discovery of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is not prominently documented in seminal literature, its synthesis is a direct and logical extension of Knorr's original work. The introduction of the 4-nitrophenyl group at the N1 position of the pyrazole ring is a crucial modification that significantly influences the electronic properties of the molecule, making it a valuable intermediate, particularly in the synthesis of azo dyes.[3][4] The nitro group, being a strong electron-withdrawing group, enhances the acidity of the pyrazolone's active methylene group, making it an excellent coupling component for diazonium salts.

PART 2: The Cornerstone of Creation: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a classic example of the Knorr pyrazole synthesis. The reaction proceeds via the condensation of 4-nitrophenylhydrazine with ethyl acetoacetate.

Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Nitrophenylhydrazine I1 Hydrazone Intermediate R1->I1 + R2 (Condensation) R2 Ethyl Acetoacetate P1 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol I1->P1 Intramolecular Cyclization

Caption: The Knorr pyrazole synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Mechanism and Causality in Experimental Choices

The mechanism of the Knorr synthesis involves two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of 4-nitrophenylhydrazine attacks one of the carbonyl carbons of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. The choice of a β-ketoester like ethyl acetoacetate is critical as the ester group is less reactive than the ketone, directing the initial attack to the desired position.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of ethanol, leading to the formation of the stable five-membered pyrazolone ring.

The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in both the hydrazone formation and the final cyclization. The use of an acid catalyst can also be employed to accelerate the reaction.[1][5]

Detailed Experimental Protocol

The following protocol is a representative, self-validating method for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, based on established principles of the Knorr pyrazole synthesis.

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 mol of 4-nitrophenylhydrazine in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Addition of β-Ketoester: To the stirred solution, add 0.1 mol of ethyl acetoacetate dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow to orange solid should precipitate. If precipitation is incomplete, the solution can be poured into a beaker of cold water to induce further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

PART 3: Physicochemical and Spectroscopic Characterization

The structural features of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol give rise to distinct physicochemical and spectroscopic properties.

Quantitative Data Summary
PropertyValueSource
CAS Number 90946-69-3[6][7][8][9]
Molecular Formula C₁₀H₉N₃O₃[7][9]
Molecular Weight 219.20 g/mol [7][9]
Appearance Typically a yellow to orange crystalline solidGeneral knowledge
Tautomerism: A Key Structural Feature

Pyrazolones, including 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, can exist in several tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. The presence of these tautomers is a critical consideration in their reactivity and spectroscopic analysis.

Tautomerism CH CH form OH OH form (Aromatic) CH->OH Keto-enol tautomerism NH NH form CH->NH Imin-enamin tautomerism OH->NH

Caption: Tautomeric forms of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

PART 4: Applications and Future Directions

The primary application of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its derivatives lies in the field of azo dyes .[3][4] The activated methylene group at the C4 position of the pyrazolone ring readily undergoes coupling with diazonium salts to form brightly colored azo compounds. These dyes have found use in various industries, including textiles, plastics, and printing.

Beyond dyes, the pyrazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[10][11] While 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol itself is not a known therapeutic agent, it serves as a valuable starting material for the synthesis of more complex, biologically active molecules. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to explore new structure-activity relationships.

The ongoing research into pyrazolone chemistry suggests that novel derivatives of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol could be synthesized and screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.

References

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
  • Jacobs, T. L. (1957). Heterocyclic Compounds, 5, 46.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.
  • PubChem. (n.d.). 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 139, 834-851.
  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • MOLBASE. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-(4-nitrophenyl)-|90946-69-3. Retrieved from [Link]

  • Saeed, A., & Abbas, N. (2013). Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Journal of the Society of Leather Technologists and Chemists, 97(3), 115-121.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-.... Retrieved from [Link]

  • Springer. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.... Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Scholar.google.com. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)....

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Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol from ethyl acetoacetate

Topic: Step-by-Step Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol from Ethyl Acetoacetate Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Pyrazole Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-Step Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol from Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence as key pharmacophores in a multitude of biologically active compounds.[1] Members of this class exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The target molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, is a functionalized pyrazolone derivative. Its synthesis is a classic example of the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction.[1][4]

This application note provides a comprehensive, in-depth guide for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a thorough understanding of the reaction dynamics.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (4-nitrophenylhydrazine).[1][5] This reaction is a highly efficient method for constructing the pyrazole ring, driven by the formation of a stable aromatic system.[1]

The reaction proceeds via two key stages:

  • Hydrazone Formation: The process begins with the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to yield a hydrazone intermediate. The use of a mild acid catalyst, such as glacial acetic acid, facilitates this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[4][6]

  • Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step results in the elimination of an ethanol molecule and the formation of the five-membered pyrazolone ring.[6] The final product exists in tautomeric equilibrium between the keto (pyrazolone) and enol (pyrazol-ol) forms. The enol form, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, is particularly stable due to the aromaticity of the pyrazole ring.

Reaction Mechanism Diagram

Knorr_Pyrazole_Synthesis cluster_steps Reaction Pathway EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Condensation (+H+, -H2O) NPH 4-Nitrophenylhydrazine NPH->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Product 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Cyclic_Int->Product Elimination (-EtOH) Product_Keto Pyrazolone Tautomer (Keto Form) Product->Product_Keto Tautomerization

Caption: Mechanism of the Knorr synthesis for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Detailed Experimental Protocol

This protocol provides a robust methodology for the synthesis. Adherence to safety precautions is paramount, especially when handling hydrazine derivatives, which are toxic.[4] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Ethyl acetoacetate130.1410.01.30 g (1.26 mL)1.0
4-Nitrophenylhydrazine153.1410.01.53 g1.0
Glacial Acetic Acid60.05-15 mLSolvent/Catalyst
Ethanol (95%)46.07-~30 mLRecrystallization
Deionized Water18.02-~15 mLRecrystallization
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask assembly

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10.0 mmol) of 4-nitrophenylhydrazine in 15 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved. Rationale: Glacial acetic acid serves as both a solvent and an acid catalyst, promoting the initial condensation step.

  • Addition of β-Ketoester: To the stirred solution, add 1.26 mL (10.0 mmol, 1.0 eq.) of ethyl acetoacetate dropwise at room temperature. The addition is exothermic, and a color change to deep red or orange is typically observed.

  • Cyclocondensation Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain the reflux with continuous stirring for 2 to 3 hours.[2] Rationale: Heating under reflux provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization and elimination steps, driving the reaction to completion.

  • Product Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate. To maximize precipitation, cool the flask in an ice-water bath for an additional 30 minutes. Rationale: The solubility of the organic product is significantly lower in the cold solvent, leading to crystallization and separation from soluble impurities.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystalline product cake twice with a small amount of ice-cold 95% ethanol (~5 mL each time) to remove residual acetic acid and any unreacted starting materials. Air-dry the crude product on the filter for 15-20 minutes.

  • Purification by Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (~20-30 mL) to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate. Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. Reheat to obtain a clear solution and then allow it to cool undisturbed to room temperature, followed by cooling in an ice bath to complete crystallization. Rationale: Recrystallization is a powerful purification technique. The ethanol/water solvent system is chosen because the product is soluble in hot ethanol but much less soluble in the cold aqueous mixture, while impurities may have different solubility profiles.

  • Final Drying and Characterization: Collect the purified, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly in a vacuum oven at 60-70°C to a constant weight. Record the final mass and calculate the percentage yield. Characterize the product by determining its melting point and using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Workflow and Characterization

Experimental Workflow Diagram

Sources

Application

Microwave-Assisted Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: A Green Chemistry Approach to Heterocycle Formation

An Application Note and Protocol for Researchers Abstract Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The synthesis of 3-methyl-1-(4-nitropheny...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a key intermediate for various applications, is traditionally accomplished through methods that require long reaction times and significant energy input. This application note details a robust and highly efficient protocol for its synthesis utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern approach dramatically accelerates the reaction through rapid, uniform heating, leading to higher yields, improved product purity, and a significantly reduced environmental footprint, aligning with the principles of green chemistry.[3][4][5] We provide a comprehensive guide covering the reaction mechanism, a detailed step-by-step protocol, characterization, and critical safety considerations for drug development professionals and researchers in organic synthesis.

Introduction: The Rationale for Microwave-Assisted Synthesis

The pyrazole scaffold is a privileged structure in drug discovery, found in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][6] The target molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, is synthesized via the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative ((4-nitrophenyl)hydrazine).[1][7]

Conventional heating methods, which rely on conduction and convection, often suffer from slow and inefficient energy transfer. This can lead to extended reaction times, thermal decomposition of products, and the formation of unwanted by-products.[8] Microwave-assisted synthesis has emerged as a powerful alternative, offering numerous advantages:[4][5]

  • Reaction Rate Acceleration: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to mere minutes.[3][9]

  • Higher Yields & Purity: The precise and rapid heating minimizes the potential for side reactions and degradation, often resulting in cleaner reaction profiles and higher isolated yields.[5][8]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis minimizes energy consumption compared to heating a large oil bath or mantle.[4]

  • Green Chemistry Alignment: MAOS facilitates solvent-free reactions or the use of environmentally benign solvents, reducing hazardous waste generation.[4][5][8]

The efficiency of microwave heating stems from its interaction with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8] This direct molecular heating avoids the thermal gradients common in conventional methods, ensuring homogeneity and reproducibility.[8]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of the pyrazolone ring proceeds through a well-established condensation and cyclization pathway. The reaction is favored by the formation of a stable heterocyclic ring system.

  • Hydrazone Formation: The more nucleophilic nitrogen of (4-nitrophenyl)hydrazine attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: The ethoxide group is eliminated, leading to the formation of the five-membered pyrazolone ring. The final product exists in equilibrium between its pyrazol-5-ol and pyrazolin-5-one tautomeric forms.[10]

Knorr_Pyrazole_Synthesis Figure 1: Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Acetoacetate I1 Hydrazone Intermediate R1->I1 + R2 - H2O R2 (4-nitrophenyl)hydrazine I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack P1 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol I2->P1 Elimination - EtOH

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.

Detailed Synthesis Protocol

This protocol is designed for a dedicated laboratory microwave synthesizer. Domestic microwave ovens should not be used due to the lack of temperature and pressure controls and the risk of corrosion and explosion.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich
(4-nitrophenyl)hydrazine98%Alfa AesarCan be used as free base or HCl salt.
Glacial Acetic AcidACS ReagentFisher ScientificActs as a catalyst.
Ethanol (200 Proof)ACS GradeVWRFor recrystallization.
Microwave Vial (10 mL) with Stir Bar-CEM, Anton PaarMust be specifically designed for microwave synthesis.[12]
Microwave Synthesizer-CEM, Anton Paare.g., CEM Discover, Anton Paar Monowave
Experimental Workflow

Caption: Figure 2: Experimental Workflow for Microwave Synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 130 mg, ~127 µL) and (4-nitrophenyl)hydrazine (1.0 mmol, 153 mg).

  • Solvent/Catalyst Addition: Add 2-3 drops of glacial acetic acid to the vial. While this reaction can be run solvent-free, adding a minimal amount of a polar, high-boiling solvent like ethanol or ethylene glycol (1-2 mL) can improve stir efficiency and heat absorption.[3]

  • Vessel Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is complete to withstand the pressure generated during heating.[12]

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as outlined in the table below.

ParameterValueRationale
Power 150 - 300 Watts (Dynamic Power Control)Provides sufficient energy for rapid heating while preventing thermal runaway.
Temperature 120 °CA temperature high enough to accelerate the reaction without causing significant decomposition.
Hold Time 5 - 10 minutesSignificantly shorter than conventional methods which can take several hours.[9][13]
Stirring HighEnsures homogeneous heating and mixing of reactants.
Pre-stirring 30 secondsEnsures the mixture is homogeneous before irradiation begins.
Cooling Forced air/gas to 50 °CRapidly cools the vessel post-reaction for safe handling.
  • Product Isolation: Once the reaction is complete and the vial has cooled, carefully open the vessel in a fume hood. The product often solidifies upon cooling. Add 5 mL of cold water to the vial and triturate the solid.

  • Filtration: Collect the crude solid product by vacuum filtration, washing with a small amount of cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified yellow-orange crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.

Comparison with Conventional Method
ParameterMicrowave-Assisted SynthesisConventional Heating[14]
Reaction Time 5 - 10 minutes1 - 3 hours
Temperature 120 °C90 - 100 °C (Reflux)
Solvent Minimal or Solvent-FreeBulk Solvent (e.g., Acetic Acid, Ethanol)
Typical Yield > 90%70 - 85%
Energy Usage LowHigh

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TechniqueExpected Result
Appearance Yellow to orange crystalline solid
Melting Point 225-227 °C[15]
FT-IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~1670 (C=O stretch, pyrazolone tautomer), ~1600 (C=N, C=C stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch)
¹H NMR (DMSO-d₆) δ ~2.2 (s, 3H, -CH₃), δ ~5.5 (s, 1H, -CH-), δ ~8.0 (d, 2H, Ar-H), δ ~8.3 (d, 2H, Ar-H), δ ~11.0 (s, 1H, -OH/-NH, broad, exchangeable with D₂O). Shifts are approximate.
¹³C NMR (DMSO-d₆) δ ~15 (CH₃), δ ~90 (C4), δ ~120-150 (aromatic carbons), δ ~160 (C3), δ ~170 (C5=O). Shifts are approximate.
Mass Spec (EI) m/z (M⁺) calculated for C₁₀H₉N₃O₃: 219.06. Found: 219.

Safety and Handling

  • Microwave Safety: Only use microwave reactors designed for chemical synthesis.[11] Never use a domestic microwave oven. Always inspect the reaction vessel for cracks or defects before use. Do not exceed the recommended volume or pressure limits of the vessel.

  • Chemical Hazards: (4-nitrophenyl)hydrazine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a certified chemical fume hood.

  • Pressure Hazard: Microwave heating of sealed vessels generates significant pressure. Allow the vessel to cool completely to a safe temperature before opening. Modern synthesizers have built-in safety features to prevent opening a hot, pressurized vessel.[11]

  • Thermal Hazard: The reaction vessel will be hot after irradiation. Handle with thermal gloves until it has cooled.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. By leveraging the principles of microwave heating, this protocol offers significant advantages in terms of reaction time, yield, and environmental impact over conventional methods. The detailed procedure and characterization data provide researchers and drug development professionals with a reliable and scalable method for accessing this valuable heterocyclic intermediate.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Retrieved from [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

  • Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

Sources

Method

Green Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: A Guide to Sustainable Pharmaceutical Intermediate Production

Introduction: The Imperative for Greener Pharmaceutical Synthesis 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a key building block in the synthesis of a variety of pharmaceutical compounds and dyes. Its molecular struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceutical Synthesis

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a key building block in the synthesis of a variety of pharmaceutical compounds and dyes. Its molecular structure, featuring a pyrazolone core, makes it a valuable intermediate for drug discovery and development. The conventional synthesis of this compound, however, often relies on volatile organic solvents and prolonged reaction times, contributing to the environmental footprint of pharmaceutical manufacturing. This guide provides detailed protocols for the green synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, focusing on methods that reduce or eliminate hazardous solvents, decrease energy consumption, and improve overall process efficiency. We will explore solvent-free, microwave-assisted, and ultrasound-assisted approaches, offering a comparative analysis against traditional methods to empower researchers and drug development professionals with sustainable and efficient synthetic strategies.

The Synthetic Landscape: A Comparative Overview

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is typically achieved through the condensation of 4-nitrophenylhydrazine with ethyl acetoacetate. While the fundamental chemistry remains the same, the choice of reaction conditions significantly impacts the environmental and economic viability of the process.

Conventional Approach: A Reliance on Organic Solvents

The traditional synthesis of pyrazolones generally involves refluxing the reactants in an organic solvent such as ethanol or methanol.[1][2] While effective, this method has several drawbacks:

  • Solvent Waste: The use of organic solvents contributes to volatile organic compound (VOC) emissions and generates significant solvent waste, which requires costly and energy-intensive disposal or recycling.

  • Energy Consumption: Prolonged refluxing necessitates sustained energy input, increasing the carbon footprint of the synthesis.

  • Work-up Procedures: The use of solvents often requires more extensive work-up procedures to isolate the final product, potentially involving extractions and solvent evaporation steps.

Green Alternatives: A Shift Towards Sustainability

In contrast, green synthesis methods aim to mitigate these issues by adhering to the principles of green chemistry. These approaches offer significant advantages in terms of reduced environmental impact, improved safety, and often, enhanced reaction rates and yields.

Green Synthesis Protocols

Here, we present detailed protocols for three green synthesis methods for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, alongside a conventional method for comparison.

Protocol 1: Conventional Synthesis in Ethanol

This protocol serves as a baseline for comparing the efficiency and environmental impact of the green synthesis methods.

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (10 mmol) in ethanol (50 mL).

  • Add ethyl acetoacetate (10 mmol) to the solution.

  • Heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry to obtain 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Protocol 2: Solvent-Free Synthesis

This method eliminates the need for an organic solvent, significantly reducing waste and environmental impact.[3]

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-nitrophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol).

  • Heat the mixture to 80-90°C with constant stirring for 1-1.5 hours. The reaction mixture will become a molten liquid and then solidify as the product forms.

  • Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

  • After the reaction is complete, cool the flask to room temperature.

  • The solidified product can be used as is or recrystallized from a minimal amount of a suitable solvent (e.g., ethanol/water mixture) for higher purity.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve energy efficiency.[3]

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-nitrophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol). A minimal amount of a high-boiling point, microwave-absorbing solvent like N,N-dimethylformamide (DMF) or ethylene glycol can be used, or the reaction can be performed neat.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 100-300 W) to maintain a temperature of 100-120°C for 5-10 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Isolate the product by filtration or by adding a non-solvent to induce precipitation, followed by filtration.

Protocol 4: Ultrasound-Assisted Synthesis

Ultrasonic irradiation can enhance reaction rates through acoustic cavitation.

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (or water as a greener solvent)

  • Reaction vessel

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a reaction vessel, suspend 4-nitrophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in a minimal amount of ethanol or water.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature or with gentle heating (40-50°C) for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, isolate the product by filtration and wash with a small amount of cold solvent.

Comparative Analysis of Synthesis Methods

Parameter Conventional Method Solvent-Free Method Microwave-Assisted Method Ultrasound-Assisted Method
Solvent Ethanol/MethanolNoneNone or minimal high-boiling solventEthanol/Water
Reaction Time 2-3 hours1-1.5 hours5-10 minutes30-60 minutes
Temperature Reflux (approx. 78°C for ethanol)80-90°C100-120°CRoom Temperature to 50°C
Energy Consumption HighModerateLowLow
Yield ~80-90%>95%[3]~70-90%~85-95%
Work-up Filtration, washingMinimal, direct productFiltration/PrecipitationFiltration, washing
Green Chemistry Principles Poor adherenceExcellent (solvent-free)Excellent (energy efficient, fast)Very Good (reduced energy, can use water)

Mechanistic Insights

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol proceeds through a well-established reaction pathway.

Reaction Mechanism

The reaction is a condensation followed by an intramolecular cyclization.

Pyrazolone Synthesis Reactants 4-Nitrophenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Cyclized->Product Tautomerization & Elimination (-EtOH)

Caption: General reaction mechanism for pyrazolone synthesis.

The reaction initiates with the nucleophilic attack of the hydrazine on the keto group of the ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, with the second nitrogen atom of the hydrazine attacking the ester carbonyl group. Finally, elimination of ethanol and tautomerization lead to the formation of the stable pyrazolone ring.

The Role of Green Chemistry Techniques
  • Solvent-Free Conditions: By eliminating the solvent, the concentration of the reactants is maximized, leading to increased collision frequency and faster reaction rates. The thermal energy supplied is directly absorbed by the reactants, improving energy efficiency.

  • Microwave Irradiation: Microwaves directly heat the reacting molecules through dielectric heating, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This localized heating can accelerate reaction rates far beyond what is achievable with conventional heating.[3]

  • Ultrasonic Irradiation: Ultrasound promotes the reaction through acoustic cavitation - the formation, growth, and implosion of microscopic bubbles in the liquid medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. This enhances mass transfer and creates highly reactive species, accelerating the chemical reaction.

Experimental Workflow Overview

Experimental Workflow Start Start Reactants Combine Reactants: 4-Nitrophenylhydrazine Ethyl Acetoacetate Start->Reactants Reaction Reaction Conditions Reactants->Reaction Conventional Conventional: Ethanol, Reflux, 2-3h Reaction->Conventional SolventFree Solvent-Free: Neat, 80-90°C, 1-1.5h Reaction->SolventFree Microwave Microwave: Neat/Solvent, 100-120°C, 5-10min Reaction->Microwave Ultrasound Ultrasound: Solvent, RT-50°C, 30-60min Reaction->Ultrasound Isolation Product Isolation: Filtration/Recrystallization Conventional->Isolation SolventFree->Isolation Microwave->Isolation Ultrasound->Isolation Analysis Characterization: NMR, IR, Melting Point Isolation->Analysis End End Analysis->End

Sources

Application

Application Notes and Protocols: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a Versatile Dye Intermediate

Foreword These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the fields of dye chemistry and materials science. The focus of this document is the practical app...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the fields of dye chemistry and materials science. The focus of this document is the practical application of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a key intermediate in the synthesis of azo dyes. This guide provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process. Our commitment to scientific integrity is reflected in the self-validating nature of the protocols and the inclusion of authoritative citations to support key claims.

Introduction: The Significance of Pyrazolone Intermediates in Dye Chemistry

Pyrazolone derivatives are a cornerstone in the synthesis of a vast array of heterocyclic azo dyes, which are renowned for their vibrant colors, good lightfastness, and versatile applications. Among these, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol stands out as a particularly useful intermediate. The presence of the electron-withdrawing nitrophenyl group significantly influences the electronic properties of the molecule, which in turn affects the color and stability of the resulting dyes. These dyes find applications in textiles, printing inks, and as chromogenic reagents in analytical chemistry.

The core of its utility lies in the reactive methylene group at the C4 position of the pyrazolone ring, which readily undergoes electrophilic substitution with diazonium salts in a reaction known as azo coupling. This reaction is the foundation for the creation of a diverse palette of colors, dictated by the nature of the aromatic amine used to generate the diazonium salt.

Physicochemical Properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
Appearance Typically a solid
Solubility Moderately soluble in organic solvents
Stability Relatively stable under standard conditions

Synthesis of a Representative Azo Dye: A Detailed Protocol

This section provides a detailed protocol for the synthesis of a representative azo dye, 3-methyl-1-(4-nitrophenyl)-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-5-ol, through the diazotization of p-nitroaniline and its subsequent coupling with 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Part A: Diazotization of p-Nitroaniline cluster_1 Part B: Preparation of Coupling Solution cluster_2 Part C: Azo Coupling Reaction cluster_3 Part D: Isolation and Purification A1 Dissolve p-nitroaniline in HCl A2 Cool to 0-5 °C in an ice bath A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 15-20 min at 0-5 °C A3->A4 C1 Slowly add diazonium salt solution to the coupling solution A4->C1 Diazonium Salt Solution B1 Dissolve 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in NaOH solution B2 Cool to 0-5 °C in an ice bath B1->B2 B2->C1 Pyrazolone Solution C2 Maintain temperature at 0-5 °C and stir C1->C2 C3 Allow to stir for 1-2 hours C2->C3 D1 Filter the precipitated dye C3->D1 D2 Wash with cold water D1->D2 D3 Recrystallize from ethanol or acetic acid D2->D3 D4 Dry the purified dye D3->D4

Caption: Experimental workflow for the synthesis of a pyrazolone-based azo dye.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt of p-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of 2M hydrochloric acid. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the p-nitroaniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Part B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 2.19 g (0.01 mol) of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in 20 mL of 2M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring.

Part C: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution from Part B with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C throughout the addition. A colored precipitate will form immediately.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part D: Isolation and Purification of the Azo Dye

  • Filter the precipitated dye using a Buchner funnel under vacuum.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from glacial acetic acid or ethanol to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

The Chemistry of Color: Mechanism of Azo Coupling

The formation of the azo dye is a classic example of an electrophilic aromatic substitution reaction. The aryldiazonium ion, generated from the diazotization of an aromatic amine, acts as the electrophile. The pyrazolone ring, being electron-rich, serves as the nucleophile.

The mechanism proceeds as follows:

  • Formation of the Electrophile: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) produces a highly reactive aryldiazonium ion.

  • Nucleophilic Attack: The electron-rich C4 position of the pyrazolone ring attacks the terminal nitrogen atom of the diazonium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrazolone ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (in this case, hydroxide ions from the reaction medium) removes a proton from the C4 carbon, restoring the aromaticity of the pyrazolone ring and yielding the final azo dye.

G Pyrazolone\n(Nucleophile) Pyrazolone (Nucleophile) Sigma Complex\n(Intermediate) Sigma Complex (Intermediate) Pyrazolone\n(Nucleophile)->Sigma Complex\n(Intermediate) + Ar-N₂⁺ (Electrophile) Azo Dye\n(Product) Azo Dye (Product) Sigma Complex\n(Intermediate)->Azo Dye\n(Product) - H⁺

Caption: Simplified mechanism of the azo coupling reaction.

Characterization of the Synthesized Azo Dye

The synthesized dye should be characterized to confirm its structure and purity. The following table provides expected characterization data for the representative dye, 3-methyl-1-(4-nitrophenyl)-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-5-ol.

ParameterExpected Result
Appearance Colored solid (e.g., yellow, orange, or red)
Yield Typically high (can be optimized)
Melting Point A sharp melting point indicates high purity
UV-Vis (λmax) Absorption maximum in the visible region, characteristic of the azo chromophore
FT-IR (cm⁻¹) Peaks corresponding to N=N stretching, C=O of the pyrazolone ring, and NO₂ stretching
¹H NMR (δ, ppm) Signals for aromatic protons and the methyl group
¹³C NMR (δ, ppm) Resonances for all unique carbon atoms

Applications and Further Developments

Azo dyes derived from 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol are primarily used as disperse dyes for synthetic fibers like polyester, owing to their non-ionic nature and good sublimation fastness. The specific color and properties of the dye can be fine-tuned by varying the aromatic amine used for diazotization. For instance, introducing different electron-donating or electron-withdrawing groups on the diazonium component can shift the absorption maximum, leading to a range of colors from yellow to red.

Further research can explore the synthesis of metal-complex azo dyes from these pyrazolone intermediates. The introduction of a metal ion can significantly enhance the light and wash fastness of the dyes, making them suitable for high-performance applications. Additionally, the biological activities of these compounds can be investigated, as many azo compounds have shown potential in medicinal chemistry.

References

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Online] Available at: [Link]

Method

Application of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in Azo Dye Synthesis: An In-Depth Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a versatile coupling component in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a versatile coupling component in the synthesis of azo dyes. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the significance of the resulting azo compounds.

Introduction: The Significance of Pyrazolone-Based Azo Dyes

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse class of synthetic colorants. Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. Within this class, heterocyclic azo dyes, particularly those derived from pyrazolone scaffolds, have garnered significant attention.

The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as an excellent coupling component in azo dye synthesis. The resulting pyrazolone-based azo dyes are not only known for their brilliant hues, ranging from yellow to red, but also for their potential applications in various fields beyond textiles, including pharmaceuticals and nonlinear optics. The incorporation of a pyrazolone moiety can enhance the tinctorial strength, lightfastness, and thermal stability of the dye. Furthermore, many azo compounds containing heterocyclic rings have demonstrated a range of biological activities, making them interesting scaffolds for drug discovery.

This guide focuses on a specific pyrazolone derivative, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to influence the electronic properties of the final dye molecule, potentially leading to unique spectral characteristics and enhanced biological activity.

Mechanistic Insights: The Chemistry of Azo Dye Formation

The synthesis of an azo dye from 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a classic example of an electrophilic aromatic substitution reaction. It proceeds in a sequential, two-step manner: diazotization of a primary aromatic amine followed by an azo coupling reaction with the pyrazolone derivative.

Step 1: Diazotization of a Primary Aromatic Amine

In this initial step, a primary aromatic amine is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).

The reaction is critically temperature-dependent and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing and to suppress the formation of unwanted byproducts. The aryldiazonium ion (Ar-N₂⁺) is a weak electrophile that is then used immediately in the subsequent coupling step.

Step 2: Azo Coupling with 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

The second step involves the electrophilic attack of the aryldiazonium salt on the electron-rich 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, which acts as the coupling component. Pyrazol-5-ones exist in a tautomeric equilibrium with their corresponding 5-hydroxypyrazole form. Under the appropriate pH conditions, the enolate form of the pyrazolone becomes the active nucleophile.

The coupling reaction with phenolic compounds, including the enol form of pyrazolones, is typically carried out in a slightly alkaline medium (pH 8-10). The alkaline conditions facilitate the deprotonation of the hydroxyl group, forming the more nucleophilic phenoxide or enolate ion, which readily attacks the diazonium salt. The coupling occurs at the carbon atom at position 4 of the pyrazolone ring, which is activated by the adjacent hydroxyl group and the ring nitrogens.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, and a representative azo dye derived from it.

Protocol 1: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This protocol describes the synthesis of the coupling component from 4-nitrophenylhydrazine and ethyl acetoacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitrophenylhydrazine153.141.53 g10
Ethyl acetoacetate130.141.30 g (1.27 mL)10
Glacial Acetic Acid60.0510 mL-
Ethanol46.07As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.53 g (10 mmol) of 4-nitrophenylhydrazine in 10 mL of glacial acetic acid.

  • To this solution, add 1.30 g (1.27 mL, 10 mmol) of ethyl acetoacetate dropwise with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.

  • A yellow to orange solid precipitate of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

  • Dry the purified product in a vacuum oven at 60 °C.

Expected Yield: 70-80%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity checked by melting point determination and TLC.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye by diazotizing aniline and coupling it with the previously synthesized 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aniline93.130.47 g (0.46 mL)5
Concentrated HCl (37%)36.461.5 mL~18
Sodium Nitrite (NaNO₂)69.000.38 g5.5
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol219.181.10 g5
Sodium Hydroxide (NaOH)40.00As needed-
Sodium Acetate82.03As needed-
Ethanol46.07As needed-
Distilled Water18.02As needed-

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, add 0.47 g (0.46 mL, 5 mmol) of aniline to a mixture of 1.5 mL of concentrated hydrochloric acid and 5 mL of distilled water. Stir until the aniline dissolves completely, forming aniline hydrochloride.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 2 mL of distilled water and cool this solution in the ice bath as well.

  • Add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant and vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution is the benzenediazonium chloride solution, which should be used immediately.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.10 g (5 mmol) of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this alkaline solution in an ice-salt bath to 0-5 °C.

  • While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared benzenediazonium chloride solution (from Part A) to the alkaline pyrazolone solution.

  • A brightly colored precipitate (typically yellow, orange, or red) will form immediately.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

  • Adjust the pH of the mixture to 6-7 by the dropwise addition of dilute acetic acid or sodium acetate solution. This helps in the complete precipitation of the dye.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product on the filter with copious amounts of cold distilled water until the filtrate is colorless and neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, a mixture of ethanol and water, or glacial acetic acid, to obtain the purified product.

  • Dry the purified azo dye in a vacuum oven at 60-70 °C.

Expected Yield: 85-95%

Characterization: The final azo dye should be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax), FT-IR spectroscopy to identify functional groups, and NMR spectroscopy for structural elucidation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of the precursor and the final azo dye.

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_dye Protocol 2: Azo Dye Synthesis p_reagents 4-Nitrophenylhydrazine + Ethyl Acetoacetate p_reaction Reflux in Glacial Acetic Acid p_reagents->p_reaction Condensation p_product 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol p_reaction->p_product d_coupling_component 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol p_product->d_coupling_component Used in Protocol 2 d_amine Aniline d_diazotization Diazotization (NaNO2, HCl, 0-5 °C) d_amine->d_diazotization d_diazonium Benzenediazonium Chloride d_diazotization->d_diazonium d_coupling_reaction Azo Coupling (Alkaline medium, 0-5 °C) d_diazonium->d_coupling_reaction d_coupling_component->d_coupling_reaction d_final_dye Azo Dye Product d_coupling_reaction->d_final_dye

Caption: Workflow for the synthesis of the pyrazolone precursor and the final azo dye.

Data Presentation and Interpretation

The synthesized azo dyes can be characterized by various spectroscopic techniques. The data obtained provides crucial information about the structure and purity of the compounds.

Table of Expected Spectroscopic Data for a Representative Azo Dye:

Spectroscopic TechniqueExpected ObservationsInterpretation
UV-Vis Spectroscopy A strong absorption band in the visible region (typically 400-500 nm).The λmax value is indicative of the extent of the conjugated π-electron system and determines the color of the dye.
FT-IR Spectroscopy - Broad peak around 3400 cm⁻¹ (if OH tautomer is present)- Peaks around 1600 cm⁻¹ (C=C and C=N stretching)- Strong peak around 1550-1450 cm⁻¹ (-N=N- stretching)- Strong peaks around 1520 and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching)Confirms the presence of key functional groups in the azo dye molecule.
¹H NMR Spectroscopy - Aromatic protons in the range of 7.0-8.5 ppm.- A singlet for the methyl group protons around 2.0-2.5 ppm.- Absence of the active methylene proton signal at the 4-position of the pyrazolone ring.Provides detailed information about the chemical environment of the protons, confirming the structure of the final product.
¹³C NMR Spectroscopy - Resonances for aromatic carbons.- Signal for the methyl carbon.- Signals for the pyrazole ring carbons.- Signal for the carbon attached to the azo group.Complements the ¹H NMR data and confirms the carbon skeleton of the molecule.

Causality Behind Experimental Choices and Self-Validating Systems

Temperature Control in Diazotization: The strict adherence to a temperature range of 0-5 °C during diazotization is paramount. Diazonium salts are notoriously unstable at higher temperatures and can decompose to form phenols and nitrogen gas, which would significantly reduce the yield of the desired azo dye. This low-temperature requirement is a self-validating aspect of the protocol; a failure to maintain it will result in a poor or no yield of the final product.

pH Control in Azo Coupling: The pH of the coupling reaction is another critical parameter. For coupling with pyrazolones (which act as phenolic compounds in their enol form), an alkaline medium (pH 8-10) is necessary to generate the highly nucleophilic enolate anion. If the medium is too acidic, the concentration of the enolate will be too low for the reaction to proceed efficiently. Conversely, if the medium is too strongly alkaline, it can lead to the decomposition of the diazonium salt. The formation of a brightly colored precipitate upon mixing the reactants serves as an immediate visual confirmation that the coupling reaction is proceeding under the correct pH conditions.

Purity of Reagents and Solvents: The use of pure starting materials and solvents is essential for obtaining a high yield of a pure product. Impurities in the starting amine can lead to the formation of undesired colored byproducts, which can be difficult to remove from the final dye. The recrystallization step is a crucial part of the purification process, and the choice of a suitable solvent (one in which the dye is sparingly soluble at room temperature but readily soluble at higher temperatures) is key to obtaining a product of high purity.

Concluding Remarks

The synthesis of azo dyes using 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a coupling component is a robust and versatile method for generating a wide array of colored compounds. The protocols and insights provided in this guide are designed to be a valuable resource for researchers in the fields of dye chemistry, materials science, and medicinal chemistry. The potential for these pyrazolone-based azo dyes to exhibit interesting photophysical properties and biological activities makes them a promising area for further investigation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize and explore the applications of this fascinating class of compounds.

References

  • Abd El-Aal, R. M., & El-Sayed, R. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Future Journal of Pharmaceutical Sciences, 8(1), 29. [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231. [Link]

  • Khan, M. A., et al. (2021). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UPF, dyeing properties and potent antimicrobial activity. Journal of the Iranian Chemical Society, 18(11), 2917-2930. [Link]

  • Jasim, H. A. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 27(1), 1-13. [Link]

  • Warzecha, K. D. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]

  • Wikipedia. (2023). Azo coupling. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Application

Application Note & Protocol: Antimicrobial Susceptibility Testing of Pyrazole Derivatives

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. Introduction: The Pressing Need for Novel Antimicrobials and the Role of Pyrazole De...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Introduction: The Pressing Need for Novel Antimicrobials and the Role of Pyrazole Derivatives

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with potent antimicrobial activity.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Their structural versatility allows for extensive chemical modification, making them attractive scaffolds in drug discovery programs.[7][8]

The effective evaluation of these novel pyrazole derivatives hinges on robust and standardized antimicrobial susceptibility testing (AST). This application note provides a comprehensive guide to the principles and protocols for assessing the in vitro antimicrobial activity of pyrazole derivatives. We will delve into the rationale behind methodological choices, ensuring the generation of reliable and reproducible data crucial for advancing promising lead compounds through the drug development pipeline. This guide is grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Part 1: Foundational Principles and Pre-Test Considerations

Before embarking on susceptibility testing, it is crucial to address the physicochemical properties of the pyrazole derivatives and to establish a rigorously controlled testing environment.

Solubility: The First Hurdle

A common challenge in screening novel synthetic compounds is their solubility in aqueous media used for microbiological assays.[11] Many pyrazole derivatives are hydrophobic, which can lead to precipitation in test media, resulting in inaccurate and misleading MIC values.

Protocol for Solubility Assessment and Stock Solution Preparation:

  • Solvent Selection: Initially, attempt to dissolve the pyrazole derivative in sterile deionized water. If unsuccessful, a minimal amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) should be used. The final concentration of DMSO in the test medium should not exceed 1%, as higher concentrations can exhibit antimicrobial properties and affect bacterial growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as high as solubility permits) of the pyrazole derivative in the chosen solvent.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Verification of Solubility in Media: Before initiating the AST, perform a preliminary test by adding the highest concentration of the compound to be tested to the broth medium (e.g., Mueller-Hinton Broth). Incubate under the same conditions as the actual assay and visually inspect for any signs of precipitation.

Quality Control: The Cornerstone of Reliable Data

Strict adherence to quality control (QC) is non-negotiable for ensuring the accuracy and reproducibility of AST results. This involves the use of well-characterized reference bacterial strains with known susceptibility profiles.[12][13][14]

Table 1: Recommended ATCC® Quality Control Strains for Routine AST

QC StrainGram StainRationale for Inclusion
Escherichia coli ATCC® 25922NegativeA widely used, susceptible strain for monitoring the performance of AST against Gram-negative bacteria.
Staphylococcus aureus ATCC® 29213PositiveA key QC strain for Gram-positive bacteria, particularly for broth microdilution methods.
Pseudomonas aeruginosa ATCC® 27853NegativeRepresents a challenging non-fermenting Gram-negative pathogen, important for broad-spectrum activity assessment.
Enterococcus faecalis ATCC® 29212PositiveA QC strain for Gram-positive cocci, ensuring the reliability of tests against enterococci.

These QC strains must be tested concurrently with the pyrazole derivatives. The resulting MICs or zone diameters for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experimental run.[15][16]

Part 2: Core Protocols for Antimicrobial Susceptibility Testing

The choice of AST method depends on the specific goals of the study, throughput requirements, and the nature of the compounds being tested. Here, we detail the protocols for the most common and informative methods: broth microdilution for quantitative MIC determination and disk diffusion for a qualitative assessment of activity.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][17][18] This quantitative result is essential for comparing the potency of different derivatives and for guiding further development.[19][20]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Pyrazole Derivative Stock Solution serial_dilution Serial Dilution of Pyrazole Derivative in CAMHB stock->serial_dilution Initial Dilution media Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculation of Wells inoculum->inoculate plate 96-Well Microtiter Plate serial_dilution->plate Dispense serial_dilution->inoculate Add Inoculum incubation Incubation (35°C for 16-20h) inoculate->incubation read_mic Visual or Spectrophotometric Reading of MIC incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol for Broth Microdilution:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The typical concentration range to test for novel compounds is from 256 µg/mL down to 0.5 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old) on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the serially diluted pyrazole derivative.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in CAMHB without any pyrazole derivative. This well should show clear evidence of bacterial growth.

    • Negative Control: A well containing CAMHB and the highest concentration of the pyrazole derivative, but no bacterial inoculum. This well should remain clear.

    • Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear).[18] For more objective results, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Disk Diffusion: A Qualitative Screening Method

The Kirby-Bauer disk diffusion method is a valuable and cost-effective tool for initial screening of antimicrobial activity.[21][22] It provides a qualitative assessment of a compound's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test compound.[23]

Experimental Workflow for Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis disk_prep Prepare Pyrazole-Impregnated Filter Paper Disks place_disks Place Disks on Agar Surface disk_prep->place_disks mha_plate Mueller-Hinton Agar (MHA) Plate swab_plate Swab MHA Plate for Confluent Growth mha_plate->swab_plate inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->swab_plate swab_plate->place_disks incubation Incubation (35°C for 16-18h) place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol for Disk Diffusion:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[24] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[24]

  • Prepare and Apply Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of the pyrazole derivative. This is typically done by applying a small volume (e.g., 10-20 µL) of a high-concentration stock solution to each disk and allowing the solvent to evaporate.

    • Using sterile forceps, place the impregnated disks firmly on the surface of the inoculated MHA plate. Ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.[24]

Part 3: Data Interpretation and Reporting

Interpreting MIC Values

The MIC value is a direct measure of a compound's potency. A lower MIC indicates greater antimicrobial activity.[18] When comparing a series of pyrazole derivatives, the MICs provide a quantitative basis for structure-activity relationship (SAR) studies. However, it is crucial to remember that an MIC for one compound cannot be directly compared to the MIC of another compound with a different chemical structure without considering established clinical breakpoints, which are not available for novel compounds.[17][20]

Interpreting Zone Diameters

For the disk diffusion assay, the diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Larger zones generally indicate greater activity. This method is excellent for screening and for identifying compounds with any level of activity.

Data Presentation

Clear and standardized presentation of data is essential for interpretation and comparison.

Table 2: Example Data Presentation for MIC of Pyrazole Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
PYR-001E. coli ATCC 25922Negative160.015
PYR-001S. aureus ATCC 29213Positive40.25
PYR-002E. coli ATCC 25922Negative640.015
PYR-002S. aureus ATCC 29213Positive80.25

Conclusion

This application note provides a framework for the systematic and rigorous antimicrobial susceptibility testing of novel pyrazole derivatives. By adhering to standardized protocols, incorporating stringent quality control measures, and understanding the nuances of data interpretation, researchers can generate high-quality, reliable data. This will enable the confident identification of promising lead candidates and accelerate the development of the next generation of antimicrobial agents to combat the growing threat of AMR.

References

  • Al-Hourani, B., Al-Adhami, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Future Medicinal Chemistry. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing Agar dilution method. Available at: [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Available at: [Link]

  • British Society for Antimicrobial Chemotherapy (BSAC). (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Wikipedia. (n.d.). Agar dilution. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • ResearchGate. (2024). (PDF) Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available at: [Link]

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  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PubMed Central. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PubMed Central. Available at: [Link]

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  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

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Method

Application Note: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Activity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Abstract This document provides a comprehensive, multi-tiered framework for the preclinical evaluation of the anti-inflammatory properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Pyrazole derivatives represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-tiered framework for the preclinical evaluation of the anti-inflammatory properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Pyrazole derivatives represent a critical class of heterocyclic compounds in drug discovery, with many exhibiting significant anti-inflammatory, analgesic, and antipyretic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide details a logical progression of assays, from initial in vitro cell-based screening to targeted mechanism of action (MOA) studies and concluding with an in vivo proof-of-concept model. The protocols are designed for researchers in pharmacology and drug development, providing not only step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure robust and interpretable data.

Introduction: The Scientific Rationale for a Tiered Approach

The evaluation of a novel small molecule like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol requires a systematic approach to efficiently characterize its biological activity and therapeutic potential. A tiered strategy is the most effective method, minimizing resource expenditure while maximizing data quality.

  • Tier 1: In Vitro Cellular Screening. The primary objective is to confirm anti-inflammatory activity in a relevant cellular model and establish a safe therapeutic window. We utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a well-established system that mimics the innate immune response to Gram-negative bacterial infection.[3][4][5] Key endpoints are the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, alongside an initial assessment of cytotoxicity.

  • Tier 2: Mechanism of Action (MOA) Elucidation. Once activity is confirmed, the focus shifts to understanding how the compound works. Given the pyrazole scaffold, a primary hypothesis is the inhibition of COX enzymes.[1][6] Furthermore, we investigate the compound's impact on the master inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB), which is a pivotal mediator of inflammatory responses.[7]

  • Tier 3: In Vivo Proof-of-Concept. The final step is to validate the in vitro findings in a living organism. The carrageenan-induced paw edema model in rodents is the gold-standard assay for acute inflammation, providing a robust system to assess the compound's efficacy in a complex physiological environment.[8][9][10]

This structured progression ensures that only compounds with demonstrated cellular activity and plausible mechanisms advance to more complex and resource-intensive animal studies.

G cluster_2 Tier 3: In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) Establish Non-Toxic Dose Range NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Primary Efficacy Screen Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) (TNF-α, IL-6) Confirm Anti-inflammatory Effect NO_Assay->Cytokine_Assay Compound shows efficacy COX_Assay COX-1/COX-2 Inhibition Assay Investigate NSAID-like Mechanism Cytokine_Assay->COX_Assay NfKB_Assay NF-κB Pathway Analysis (Western Blot) Identify Upstream Target Cytokine_Assay->NfKB_Assay Paw_Edema Carrageenan-Induced Paw Edema Assess In Vivo Efficacy COX_Assay->Paw_Edema NfKB_Assay->Paw_Edema Promising MOA

Caption: Overall Experimental Workflow.

Tier 1 Protocols: In Vitro Cellular Screening

Cell Line and Culture

The murine macrophage cell line RAW 264.7 is used for all in vitro experiments. These cells are robust and respond consistently to LPS by producing a suite of inflammatory mediators.[11][12]

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Protocol: Cell Viability (MTT Assay)

Principle: This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which is measured colorimetrically.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in DMEM. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated by LPS, leading to a burst of NO production. NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][14]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[15]

  • Sample Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Parameter Description Expected Outcome for Active Compound
Cell Viability Percentage of viable cells after 24h treatment.>90% at concentrations used for efficacy assays.
NO Inhibition (IC₅₀) Concentration of the compound that inhibits 50% of LPS-induced NO production.A potent compound will have a low micromolar or nanomolar IC₅₀ value.

Tier 2 Protocols: Mechanism of Action (MOA)

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[3][11] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of these cytokines in the culture supernatant.[16][17]

Methodology:

  • Cell Stimulation: Prepare cells and treat with the test compound and/or LPS as described in the Griess Assay protocol (Section 2.3).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific). The general steps are:

    • A capture antibody pre-coated on a 96-well plate binds the cytokine from the sample.[18]

    • A biotinylated detection antibody is added, forming a sandwich.[16]

    • Streptavidin-HRP is added, which binds to the biotin.

    • A substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.[18]

  • Measurement: Read absorbance at the appropriate wavelength (typically 450 nm).

  • Analysis: Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines. Determine the IC₅₀ for inhibition of each cytokine.

Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: Many pyrazole-based anti-inflammatory drugs function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins.[6] This cell-free enzymatic assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the compound's inhibitory potential and selectivity.[19][20]

Methodology:

  • Assay Setup: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience) which provides purified ovine or human recombinant COX-1 and COX-2 enzymes.[20]

  • Compound Incubation: Incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme in the provided assay buffer. Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Detection: The kit's probe will react with an intermediate product of the COX reaction (PGG₂), generating a fluorescent or colorimetric signal.

  • Measurement: Read the signal using a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the percentage of inhibition for each enzyme at each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A high SI indicates COX-2 selectivity.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Upon stimulation by LPS via Toll-like receptor 4 (TLR4), an intracellular cascade is initiated. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This degradation unmasks the nuclear localization signal on the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[7][21][22][23]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Activates Transcription Compound 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol (Hypothesized Action) Compound->IKK Potential Inhibition? IkBa_NFkB->NFkB Releases p_IkBa P-IκBα p_IkBa->Proteasome Ubiquitination & Degradation

Caption: The LPS-induced NF-κB Signaling Pathway.

Tier 3 Protocol: In Vivo Proof-of-Concept

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to inhibit acute, localized inflammation. Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[10][24] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[10][25]

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are used. Acclimatize animals for at least 7 days.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin 10 mg/kg, p.o. + Carrageenan)

    • Groups 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. + Carrageenan)

  • Dosing: Administer the test compound or controls orally (p.o.) 60 minutes before the carrageenan injection.[26]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[9][27]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (time 0, before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the baseline volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group, particularly focusing on the late phase (3-5 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Parameter Description Expected Outcome for Active Compound
Paw Volume (mL) The volume of the rat's hind paw, measured by water displacement.A statistically significant reduction in paw volume increase compared to the carrageenan control group.
% Inhibition of Edema The percentage reduction in swelling in treated groups versus the control group.Dose-dependent inhibition of edema, ideally comparable to the positive control (Indomethacin) in the late phase.

Conclusion

This application note outlines a validated, logical, and efficient pipeline for characterizing the anti-inflammatory potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. By progressing from broad cellular screening to specific mechanistic assays and finally to an in vivo model of acute inflammation, researchers can build a comprehensive data package. This tiered approach ensures that decisions to advance the compound are based on a solid foundation of scientific evidence, elucidating not only its efficacy but also its potential mechanism of action.

References

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory–antibacterial agents. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Royal Society of Chemistry. Available at: [Link]

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  • NF-κB signaling in inflammation. PubMed. Available at: [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. ScienceDirect. Available at: [Link]

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  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Center for Biotechnology Information. Available at: [Link]

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  • Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. PubMed. Available at: [Link]

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  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Center for Biotechnology Information. Available at: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS. Available at: [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Center for Biotechnology Information. Available at: [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]

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  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Available at: [Link]

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Application

Application Note: 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a Selective "Turn-Off" Fluorescent Sensor for Ferric Ions (Fe³⁺)

Introduction The detection and quantification of heavy and transition metal ions are of paramount importance in environmental monitoring, industrial process control, and biomedical diagnostics. Among these, the ferric io...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The detection and quantification of heavy and transition metal ions are of paramount importance in environmental monitoring, industrial process control, and biomedical diagnostics. Among these, the ferric ion (Fe³⁺) plays a crucial role in numerous biological processes; however, its dysregulation is implicated in various pathological conditions. Consequently, the development of sensitive and selective probes for Fe³⁺ detection is an area of significant research interest. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1]

Pyrazole derivatives have garnered considerable attention as versatile scaffolds for the design of fluorescent probes, owing to their inherent photophysical properties and synthetic accessibility.[2] This application note describes the utilization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a novel "turn-off" fluorescent sensor for the selective detection of Fe³⁺. The sensor operates on the principle of chelation-enhanced fluorescence quenching, where the coordination of Fe³⁺ to the pyrazolone moiety leads to a significant decrease in its fluorescence intensity. This phenomenon allows for the quantitative determination of Fe³⁺ concentrations in solution.

Principle of Detection: A Postulated Mechanism

The sensing mechanism of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol towards Fe³⁺ is predicated on the formation of a non-fluorescent complex. The pyrazol-5-ol tautomer of the ligand provides a bidentate chelation site through the hydroxyl oxygen and the pyrazole nitrogen atom. Upon introduction of Fe³⁺, a stable complex is formed. The paramagnetic nature of the high-spin d⁵ Fe³⁺ ion is proposed to induce fluorescence quenching through efficient non-radiative decay pathways, such as ligand-to-metal charge transfer (LMCT) or energy transfer. This "turn-off" response is anticipated to be highly selective for Fe³⁺ over other common metal ions.

G cluster_ligand Sensor Molecule cluster_analyte Analyte cluster_complex Sensing Event Ligand 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (Fluorescent) Complex [Ligand-Fe³⁺] Complex (Non-Fluorescent) Ligand->Complex Chelation Fe3 Fe³⁺ Ion (Paramagnetic) Fe3->Complex

Figure 1: Proposed chelation and fluorescence quenching mechanism.

Materials and Methods

Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol can be achieved via a condensation reaction between ethyl acetoacetate and 4-nitrophenylhydrazine.[3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 4-nitrophenylhydrazine (1.53 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux at 120 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Instrumentation
  • Fluorescence Spectrometer: A standard spectrofluorometer is required for recording fluorescence emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance spectra.

  • pH Meter: For adjusting the pH of buffer solutions.

Reagents
  • Synthesized 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Deionized water

  • Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties
  • Prepare a 1.0 mM stock solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in DMSO.

  • Prepare a working solution by diluting the stock solution to 10 µM in a suitable buffer (e.g., HEPES, pH 7.4).

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).

  • Record the fluorescence emission spectrum by exciting the solution at the determined λex.

Protocol 2: Fluorescence Titration for Fe³⁺ Detection
  • To a 3 mL cuvette containing the 10 µM sensor solution, incrementally add small aliquots of a standard Fe³⁺ solution (e.g., 100 µM).[4]

  • After each addition, gently mix and allow the solution to equilibrate for 2 minutes.

  • Record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.

G Start Start Prep_Sensor Prepare 10 µM Sensor Solution Start->Prep_Sensor Add_Fe3 Add Aliquot of Fe³⁺ Solution Prep_Sensor->Add_Fe3 Equilibrate Equilibrate for 2 min Add_Fe3->Equilibrate Measure_Fluorescence Record Fluorescence Spectrum Equilibrate->Measure_Fluorescence More_Fe3 More Fe³⁺ to Add? Measure_Fluorescence->More_Fe3 More_Fe3->Add_Fe3 Yes Plot_Data Plot Intensity vs. [Fe³⁺] More_Fe3->Plot_Data No End End Plot_Data->End

Figure 2: Workflow for fluorescence titration experiment.

Protocol 3: Selectivity Study
  • Prepare a series of solutions, each containing the 10 µM sensor and a 10-fold excess (100 µM) of a different metal ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Fe³⁺.

Anticipated Results and Data Analysis

The fluorescence spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is expected to exhibit a strong emission band. Upon the addition of Fe³⁺, a dose-dependent quenching of this fluorescence should be observed. Other metal ions are not expected to cause a significant change in fluorescence, demonstrating the selectivity of the sensor.

ParameterAnticipated Value
Excitation Wavelength (λex)~350-400 nm
Emission Wavelength (λem)~450-500 nm
Limit of Detection (LOD) for Fe³⁺Low micromolar (µM) range
Binding Stoichiometry (Sensor:Fe³⁺)1:1 or 1:2
Binding Constant (Kₐ)10⁴ - 10⁵ M⁻¹
Determination of Binding Stoichiometry (Job's Plot)

The stoichiometry of the sensor-Fe³⁺ complex can be determined using the continuous variation method (Job's plot).[5][6]

Protocol:

  • Prepare a series of solutions with a constant total concentration of sensor and Fe³⁺, but with varying mole fractions of the sensor (from 0 to 1).[7]

  • Measure the fluorescence intensity of each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change occurs indicates the stoichiometry of the complex.[8]

Calculation of the Binding Constant

The binding constant (Kₐ) for the sensor-Fe³⁺ complex can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation or by non-linear fitting of the titration curve.[9][10]

Conclusion

This application note outlines a methodology for utilizing 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a selective fluorescent sensor for the detection of Fe³⁺. The proposed "turn-off" sensing mechanism, based on chelation-enhanced fluorescence quenching, offers a promising approach for the simple and sensitive quantification of ferric ions. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, materials science, and drug development to explore the potential of this and similar pyrazolone-based fluorescent probes.

References

  • Synthesis of 3-Methyl-1-phenyl-1H-pyrazole5-ol: A General Procedure. MDPI. [Link]

  • General procedure for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) 3a–q. BioMed Central. [Link]

  • Photophysical Properties of New Pyrazolone Based Azo- Compounds. ResearchGate. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (11). ResearchGate. [Link]

  • Determination of the binding constant. University of Victoria. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

  • Job plot. Wikipedia. [Link]

  • Background - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Binding Constants and Their Measurement. Moodle@Units. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC - NIH. [Link]

  • Fluorescence titration for determining apparent binding constants. ResearchGate. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central. [Link]

  • Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education. [Link]

  • Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PMC. [Link]

  • Spectrophotometric study of complexes by Job's method. SlideShare. [Link]

  • Fluorescence Binding Titration Experimenti Design. UltraScan Resources. [Link]

  • (PDF) Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]

  • Photophysical Properties of New Pyrazolone Based Azo- Compounds. PubMed. [Link]

  • Job's plot illustrates the ligand–metal complex solution at various... ResearchGate. [Link]

  • A library-screening approach for developing a fluorescence sensing array for the detection of metal ions. Analyst (RSC Publishing). [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. [Link]

Sources

Method

HPLC method for the analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Application Note & Protocol: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Abstract This application note details a selective and robust reverse-phase high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Abstract

This application note details a selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Pyrazolone derivatives are significant scaffolds in pharmaceutical and chemical synthesis, necessitating reliable analytical methods for quality control and research.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method's scientific rationale, detailed operational procedures, and adherence to established validation principles. The described isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, precision, and accuracy suitable for routine analysis.

Introduction and Scientific Rationale

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazolone class. This family of compounds is noted for a wide range of pharmacological activities and applications as intermediates in organic synthesis.[1][3] The presence of distinct chromophores—the nitrophenyl group and the pyrazole ring—makes this molecule well-suited for analysis by UV-Vis spectrophotometry. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the predominant technique for analyzing nitrophenol and pyrazolone derivatives due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6]

The development of this method was guided by the physicochemical properties of the analyte. The molecule contains both a nonpolar aromatic nitrophenyl group and a more polar pyrazolol moiety. This amphiphilic nature makes RP-HPLC an ideal separation technique.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column was selected as the stationary phase. Its hydrophobic nature provides strong retention for the nonpolar 4-nitrophenyl group, which is the primary mechanism for separation in a reversed-phase system.[7]

  • Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer.

    • Acetonitrile (ACN) was chosen over methanol for its lower viscosity and superior UV transparency. The proportion of ACN is optimized to achieve a suitable retention time, balancing analysis speed with resolution.

    • A phosphate buffer is incorporated to maintain a constant pH. The pyrazol-5-ol moiety has an acidic proton, and controlling the mobile phase pH is critical to ensure a consistent ionization state, preventing peak tailing and retention time shifts. A pH of approximately 4.5 is chosen to keep the hydroxyl group protonated, enhancing its retention on the C18 column.

  • Detection Wavelength: The analyte possesses strong chromophores in the nitrophenyl group. While a full UV scan is recommended to determine the absolute λmax, related nitrophenyl pyrazole structures show significant absorbance between 240 nm and 420 nm.[1][8] For this method, a wavelength of 290 nm is selected, offering a balance of high sensitivity for the parent compound and applicability to related structures.[9]

This method is designed to be self-validating by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines.[7][10] Adherence to these protocols ensures the reliability and integrity of the generated data, making the method suitable for regulated environments.

Analyte Information
  • Compound Name: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

  • Synonyms: 5-Methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Formula: C₁₀H₉N₃O₃

  • Molecular Weight: 219.20 g/mol [3]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 135445)

Instrumentation and Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterSpecification
Instrumentation HPLC System with UV/Vis or Photodiode Array (PDA) Detector
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm[9]
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Materials and Reagents
  • Analyte: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol reference standard (purity >98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher, for pH adjustment

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm)

Detailed Experimental Protocols
  • 25 mM Potassium Phosphate Buffer (pH 4.5):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 ± 0.05 using dilute orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase Preparation (55:45 ACN:Buffer):

    • Carefully measure 550 mL of HPLC grade acetonitrile.

    • Carefully measure 450 mL of the prepared phosphate buffer.

    • Combine the two solutions in a suitable container, mix thoroughly, and degas for 15 minutes using sonication or vacuum degassing.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (e.g., 5-100 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the material in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial before injection.

The following diagram illustrates the logical workflow for the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Reagents P2 Prepare Standard & Sample Solutions P1->P2 S1 Equilibrate System (Stable Baseline) P2->S1 S2 Perform System Suitability Test (SST) S1->S2 S3 Inject Standards (Calibration Curve) S2->S3 S4 Inject Samples S3->S4 D1 Integrate Peaks (Area, Retention Time) S4->D1 D2 Calculate Concentration from Calibration Curve D1->D2 D3 Generate Report D2->D3

Caption: HPLC analysis workflow from preparation to reporting.

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST):

    • Inject a mid-range working standard solution (e.g., 50 µg/mL) five or six consecutive times.

    • The system is deemed ready for analysis if it meets the criteria in the table below, which are based on USP guidelines.[7][10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump.
  • Calibration: Inject each working standard solution (from low to high concentration) to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Determine the peak area of the analyte in the sample chromatograms. Calculate the concentration using the linear regression equation obtained from the calibration curve.

Method Validation Principles

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] The objective of validation is to demonstrate suitability and reliability for analysis.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo/blank and showing no interfering peaks at the analyte's retention time. A PDA detector can be used to confirm peak purity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 5-100 µg/mL) with a minimum of five concentration levels.

  • Accuracy (Recovery): The closeness of the test results to the true value. Determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Analyze a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

References
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application

Spectrophotometric Determination of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: A Validated Method for Accurate Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and validated protocol for the quantitative determination of 3-methyl-1-(4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and validated protocol for the quantitative determination of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol using UV-Vis spectrophotometry. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, necessitating reliable analytical methods for their quantification. This guide details the underlying principles, step-by-step experimental procedures, and rigorous method validation in accordance with ICH guidelines.[1][2] The methodology presented is designed to be robust, accurate, and precise, ensuring its suitability for research and quality control environments.

Introduction and Significance

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3] The accurate quantification of such compounds is critical during synthesis, formulation, and quality assurance to ensure the safety and efficacy of potential drug candidates.[4]

UV-Vis spectrophotometry is a powerful, accessible, and widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[5][6] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[7] The presence of chromophoric groups, such as the nitrophenyl moiety in the target analyte, makes it an ideal candidate for analysis by this technique.

This document serves as a practical guide for researchers, providing not just a protocol but also the scientific rationale behind the key steps, ensuring the method's successful implementation and validation.

Principle of the Spectrophotometric Method

The quantitative determination of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is based on its intrinsic ability to absorb ultraviolet (UV) light. This absorption is attributed to the electronic transitions within its molecular structure, specifically the π → π* transitions in the aromatic nitrophenyl ring and the pyrazole system.

According to the Beer-Lambert Law, the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the solution.[7]

A = εcl

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the analyte at a given wavelength (L mol⁻¹ cm⁻¹).

  • c is the molar concentration of the analyte (mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), where the analysis is most sensitive, the concentration of an unknown sample can be accurately determined using a calibration curve prepared from standards of known concentrations.[8]

cluster_0 Beer-Lambert Law Principle Light_Source Light Source (Intensity I₀) Cuvette Sample in Cuvette (Concentration 'c', Path length 'l') Light_Source->Cuvette Incident Light (I₀) Detector Detector (Measures Intensity I) Cuvette->Detector Transmitted Light (I) Spectrophotometer Spectrophotometer Calculates Absorbance A = log(I₀/I) Detector->Spectrophotometer cluster_workflow Analytical Workflow P1 Step 1: Prepare Stock & Working Standards P2 Step 2: Determine λmax (e.g., 15 µg/mL standard) P1->P2 P6 Step 6: Prepare & Measure Unknown Sample Absorbance P1->P6 P3 Step 3: Measure Absorbance of All Standards at λmax P2->P3 P4 Step 4: Plot Calibration Curve (Absorbance vs. Conc.) P3->P4 P5 Step 5: Perform Linear Regression (y = mx + c, R²) P4->P5 P7 Step 7: Calculate Concentration Using Regression Equation P5->P7 P6->P7

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol synthesis

Welcome to the technical support center for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific application of the Knorr pyrazole synthesis. Here, we will address frequently asked questions and provide in-depth troubleshooting guides to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is consistently low. What are the most likely causes?

Low yield in the Knorr synthesis of this pyrazolone derivative can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The formation of undesired side products, such as di-addition intermediates or products from the hydrolysis of the starting material, can significantly reduce the yield of the desired pyrazolone.

  • Suboptimal pH: The pH of the reaction medium is critical. While the reaction is often acid-catalyzed, an excessively low pH can lead to the protonation and deactivation of the hydrazine nucleophile.[1]

  • Poor Quality Reagents: The purity of your starting materials, 4-nitrophenylhydrazine and ethyl acetoacetate, is paramount. Impurities can interfere with the reaction.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.

Q2: I observe an unexpected spot on my TLC plate that doesn't correspond to my starting materials or product. What could it be?

An unexpected spot on your TLC plate likely indicates the presence of a reaction intermediate or a side product. In the context of the Knorr pyrazole synthesis, this could be:

  • Hydrazone Intermediate: The initial condensation of 4-nitrophenylhydrazine and ethyl acetoacetate forms a hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be visible on the TLC plate.

  • Hydroxylpyrazolidine Intermediate: Following the initial hydrazone formation, an intramolecular cyclization occurs to form a hydroxylpyrazolidine intermediate. The final step is the dehydration of this intermediate to the pyrazolone product. This intermediate can sometimes be isolated.

  • Di-addition Product: It is possible for a second molecule of the hydrazine to react with the intermediate, leading to a di-addition side product.

  • Hydrolyzed Ethyl Acetoacetate: If there is water present in your reaction and it is run under acidic or basic conditions for an extended period, the ethyl acetoacetate can hydrolyze to acetoacetic acid, which can then undergo further reactions.

To identify the unknown spot, it is recommended to take a small sample from the reaction mixture and analyze it by LC-MS or ¹H NMR to determine its molecular weight and structure.

Q3: What is the optimal pH for this reaction, and how do I maintain it?

The Knorr pyrazole synthesis is typically catalyzed by acid.[2][3] A common choice is a catalytic amount of a strong acid like sulfuric acid or a weaker acid like glacial acetic acid. The acid protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.[1] However, the concentration of the acid is a delicate balance. Too much acid will protonate the hydrazine, reducing its nucleophilicity and slowing down or even halting the reaction. A slightly acidic medium (pH 3-6) is generally considered optimal.

To maintain the pH, you can:

  • Use a controlled amount of a catalyst, such as a few drops of glacial acetic acid.

  • If using a stronger acid, ensure it is added judiciously.

  • For reactions sensitive to pH, a buffered system could be employed, although this is less common for this specific synthesis in standard laboratory procedures.

Q4: My final product is difficult to purify and appears oily or discolored. What purification strategies do you recommend?

A common and effective method for purifying 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is recrystallization.[4] Ethanol is a frequently used solvent for this purpose.[5] If your product is oily, it may indicate the presence of impurities that are depressing the melting point.

Here is a recommended recrystallization protocol:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly.

If recrystallization from ethanol is not effective, you can try other solvent systems, such as ethanol/water mixtures or toluene. In some cases, column chromatography may be necessary for highly impure samples.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Quality: Impure 4-nitrophenylhydrazine or ethyl acetoacetate. 2. Incorrect Stoichiometry: Inaccurate measurement of starting materials. 3. Suboptimal Temperature: Reaction temperature is too low. 4. Catalyst Issue: No acid catalyst was added, or an inappropriate amount was used.1. Verify Reagent Purity: Check the purity of your starting materials by melting point or spectroscopy. Use freshly opened or purified reagents if necessary. 2. Check Calculations: Double-check your molar calculations and ensure accurate weighing of the reagents. 3. Increase Temperature: The reaction is often performed at reflux in a solvent like ethanol. Ensure the reaction is heated adequately. 4. Add Catalyst: Introduce a catalytic amount of glacial acetic acid or a drop of concentrated sulfuric acid to the reaction mixture.
Formation of Multiple Products (Observed on TLC/NMR) 1. Side Reactions: Formation of hydrazone, hydroxylpyrazolidine, or di-addition products. 2. Decomposition: The 4-nitrophenylhydrazine may be unstable under the reaction conditions. 3. Isomer Formation: While less common for this specific product, other pyrazolone syntheses can yield regioisomers.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC. Once the starting materials are consumed and the desired product is maximized, proceed with the work-up. Prolonged reaction times can lead to side products. 2. Control Reaction Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids. 4-nitrophenylhydrazine is a solid that can be flammable and may decompose with heat.[6] 3. Characterize Products: Isolate the major products and characterize them by NMR, IR, and MS to confirm their structures.
Product is a Dark, Tarry Solid 1. Decomposition of Reagents or Product: Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities. 2. Presence of Oxidized Impurities: 4-nitrophenylhydrazine can be sensitive to air and light.1. Reduce Reaction Temperature and Time: Use the minimum temperature and time necessary for the reaction to go to completion. 2. Use an Inert Atmosphere: If decomposition is a significant issue, consider running the reaction under an inert atmosphere of nitrogen or argon. 3. Purification: Attempt to purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in Inducing Crystallization 1. Product is Impure: The presence of impurities can inhibit crystallization. 2. Supersaturation: The solution may be supersaturated. 3. Inappropriate Solvent: The chosen recrystallization solvent may not be suitable.1. Further Purification: If the product is oily, try washing the crude material with a non-polar solvent like hexanes to remove non-polar impurities before attempting recrystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure product. 3. Change Solvent System: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

Experimental Protocols & Methodologies

Standard Protocol for the Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Glacial Acetic Acid (as catalyst, if using ethanol as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Apparatus for vacuum filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1.0 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (1.0 to 1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

  • Dry the final product and determine its melting point and yield. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Knorr synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, including the formation of the critical hydrazone intermediate and a potential side reaction.

Knorr_Synthesis cluster_reactants Reactants EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Condensation NPH 4-Nitrophenylhydrazine NPH->Hydrazone Cyclic_Int Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Side_Product Di-addition Product Hydrazone->Side_Product + 4-Nitrophenylhydrazine (Side Reaction) Product 3-Methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol Cyclic_Int->Product Dehydration (-H2O) Catalyst H+ Catalyst->EAA

Caption: Knorr pyrazole synthesis pathway and a potential side reaction.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This is a qualitative guide for optimization.

ParameterConditionExpected Impact on YieldRationale
Temperature Too LowLowThe reaction rate will be slow, leading to incomplete conversion in a reasonable timeframe.
Optimal (Reflux)HighProvides sufficient energy to overcome the activation energy barrier for both condensation and cyclization/dehydration steps.
Too HighLowMay lead to the decomposition of starting materials, intermediates, or the final product, and can promote side reactions.
Catalyst (Acid) AbsentVery LowThe initial condensation step is significantly slower without acid catalysis.
Optimal (Catalytic)HighAccelerates the reaction by activating the carbonyl group of ethyl acetoacetate.[1]
ExcessLowProtonation of the hydrazine nucleophile reduces its reactivity, thus inhibiting the reaction.[1]
Reaction Time Too ShortLowThe reaction will not have proceeded to completion.
OptimalHighAllows for the complete conversion of starting materials to the desired product.
Too LongMay DecreaseCan lead to the formation of side products or decomposition, especially at elevated temperatures.
Solvent Protic (e.g., Ethanol)GoodSolubilizes the reactants and is suitable for reflux conditions. Commonly used in published procedures.[5]
Aprotic (e.g., Toluene)Can be EffectiveMay require higher temperatures but can be advantageous in some cases to azeotropically remove water and drive the reaction forward.

References

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]

  • Knorr Pyrazole Synthesis. S. Nag, Department of Pharmaceutical Chemistry, M.S. Ramaiah University of Applied Sciences. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. PubChem. Available at: [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem. Available at: [Link]

  • 4-NITROPHENYL HYDRAZINE AR MSDS. Loba Chemie. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Welcome to the dedicated technical support guide for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. The purity of this pyrazolone is paramount for its downstream applications, influencing everything from reaction kinetics to pharmacological activity. This guide provides field-tested insights, detailed protocols, and troubleshooting advice to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Q1: My crude product is a dark, oily residue instead of the expected solid. What's the cause and how do I fix it?

A1: An oily or tar-like consistency in the crude product typically points to one of two issues: the presence of residual high-boiling solvents (like DMF or DMSO) or significant amounts of impurities that are depressing the melting point and inhibiting crystallization.

  • Causality: The impurities disrupt the formation of a stable crystal lattice. Solvents can plasticize the solid, while synthetic side-products act as contaminants.

  • Solution: Before attempting a full-scale purification, try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This process involves vigorously stirring or grinding the oil with the solvent. This can wash away non-polar impurities and often induces crystallization of the desired product. If this fails, proceed to the more rigorous methods outlined in the troubleshooting and protocol sections.

Q2: I've synthesized 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. What are the likely impurities I need to remove?

A2: The impurity profile depends heavily on the synthetic route, which commonly involves the condensation of 4-nitrophenylhydrazine with ethyl acetoacetate.[1] Potential impurities include:

  • Unreacted Starting Materials: 4-nitrophenylhydrazine and ethyl acetoacetate.

  • Reaction Intermediates: Hydrazone intermediates that have not fully cyclized.

  • Side-Products: Isomeric pyrazoles or products from side-reactions. Dark brown or orange colored impurities are common in related syntheses and may need to be addressed.[2]

  • Reagents & Solvents: Residual acid or base catalysts and reaction solvents.

Q3: What is the first purification technique I should try?

A3: For most solid organic compounds, recrystallization is the most efficient and scalable first-line purification technique. It is highly effective at removing small amounts of impurities from a large amount of product. The key is selecting an appropriate solvent system where the compound has high solubility when hot and low solubility when cold. Several sources suggest that pyrazole derivatives can be effectively recrystallized from alcohols like ethanol or from solvent mixtures such as ethanol-water.[3][4]

Q4: My TLC plate shows a major spot, but also some streaking and a spot at the baseline. What does this indicate?

A4: This is a classic thin-layer chromatography (TLC) profile for a crude product that requires purification.

  • Major Spot: This is likely your desired product, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

  • Baseline Spot: This indicates highly polar impurities that do not migrate with the mobile phase (e.g., inorganic salts or very polar starting materials).

  • Streaking: This often suggests the sample is overloaded on the TLC plate, or it can indicate the presence of acidic or basic impurities that are interacting strongly with the silica gel. For pyrazoles, which can be basic, deactivating the silica gel with a small amount of triethylamine in the mobile phase can sometimes lead to better-defined spots.[4]

Troubleshooting Guide: Advanced Purification Challenges

This section provides solutions for when standard procedures are insufficient.

Problem 1: Recrystallization does not significantly improve purity, or product recovery is extremely low.

  • Plausible Cause: The impurities have very similar solubility profiles to the desired product in the chosen solvent. Alternatively, you may be losing product due to its partial solubility in the cold solvent during filtration.

  • Strategic Solution: Column Chromatography. If recrystallization fails, column chromatography is the next logical step. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. This method is excellent for separating compounds with close polarity. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.[5]

  • Expert Tip: The acidic nature of silica gel can sometimes cause degradation or irreversible binding of nitrogen-containing heterocycles. If you experience product loss on the column, consider using a deactivated stationary phase. You can either use commercially available neutral alumina or deactivate the silica gel yourself by adding 1% triethylamine to your eluent system.[4]

Problem 2: The purified product remains colored (e.g., yellow or tan) instead of being a white or off-white solid.

  • Plausible Cause: The color is due to highly conjugated, colored impurities that are present even in small quantities. These may co-crystallize with your product or have a similar polarity, making them difficult to remove.

  • Strategic Solution 1: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.

  • Strategic Solution 2: Acid-Base Extraction. The pyrazol-5-ol structure is amphoteric. The enolic hydroxyl group is acidic, while the pyrazole nitrogen atoms are basic. This property can be exploited. A patent for purifying pyrazoles describes their conversion into acid addition salts, which can then be crystallized from organic solvents to remove neutral impurities.[6] You can dissolve the crude product in an organic solvent like ethyl acetate, extract it into an aqueous base (like 1M NaOH) to form the sodium salt, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Purification Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

PurificationWorkflow cluster_start Initial Assessment cluster_p1 Primary Purification cluster_p2 Secondary Purification cluster_end Final Analysis Start Crude Product Analysis (TLC, ¹H NMR) Recrystallization Recrystallization Start->Recrystallization High Yield & >80% Pure Minor Baseline Impurities AcidBase Acid-Base Extraction Start->AcidBase Significant Colored or Non-Polar Impurities Column Column Chromatography Start->Column Multiple Spots (Close Rf) Oily/Tarry Product Recrystallization->Column Purity Goal Not Met End Purity Verification (>95% by NMR/LCMS) Recrystallization->End Purity Goal Met AcidBase->Recrystallization Precipitate requires further polishing Column->End Pure Fractions Collected

Caption: Decision tree for selecting a purification technique.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This is the most common and recommended starting point for purification.

  • Dissolution: Place the crude 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Solvent Selection Data
Solvent Boiling Point (°C) Solubility (Hot) Solubility (Cold) Notes
Ethanol78GoodModerateA good first choice. Often used in a co-solvent system with water.[3]
Isopropanol82GoodLowCan be an excellent alternative to ethanol, often providing lower cold solubility.
Ethyl Acetate77ModerateLowGood for removing more polar impurities.
Toluene111ModerateVery LowUseful for removing non-polar impurities, but requires higher temperatures.
Acetonitrile82GoodLowCan be effective, but is a more expensive solvent.

Protocol 2: Flash Column Chromatography

Use this method for difficult separations or when high purity is required from a very impure mixture.[5]

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. A common starting point for pyrazoles is a mixture of Ethyl Acetate and Hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes. You can use a single isocratic eluent or gradually increase the polarity (gradient elution, e.g., from 10% to 30% ethyl acetate in hexane).[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Protocol 3: Acid-Base Extraction

This chemical method leverages the acidic nature of the pyrazol-5-ol for separation.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basification: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently. The acidic pyrazolol will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation & Wash: Allow the layers to separate. Drain the aqueous (bottom, if using DCM; top, if using EtOAc) layer into a clean flask. Wash the remaining organic layer once more with 1M NaOH to ensure complete extraction. Combine the aqueous extracts. Wash the combined aqueous layers with the organic solvent one time to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the purified product.[3]

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

References

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Google Patents. (2011). Method for purifying pyrazoles. (WO2011076194A1).
  • Patel, N. B., & Patel, H. R. (2015). Synthesis and Characterization of some new 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • CymitQuimica. (n.d.). CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5).

Sources

Troubleshooting

Recrystallization methods for purifying 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Technical Support Center: Purifying 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 3-methyl-1-(4-nitrophenyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. This document is designed for researchers and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective single solvent for recrystallizing 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol?

Based on extensive data from analogous pyrazolone derivatives, ethanol is the recommended starting solvent.[1][2][3] The key to a successful recrystallization is the differential solubility of the compound at high and low temperatures. 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, like many related structures, exhibits excellent solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent. Methanol has also been used effectively for similar pyrazoline compounds and serves as a viable alternative.[4]

Q2: What are the critical physical properties of this compound that influence recrystallization?

Understanding the compound's properties is crucial. The presence of the polar nitro (-NO₂) and hydroxyl (-OH) groups, combined with the aromatic rings, dictates its solubility. It is a solid at room temperature and typically has moderate solubility in polar organic solvents.[5] A critical, though often overlooked, issue is the potential for the compound to "oil out" if the boiling point of the solvent is significantly higher than the melting point of the impure compound.[6][7] While the exact melting point of a crude sample will vary, being mindful of this phenomenon is key.

Solvent Selection & Properties

For your convenience, here is a summary of potential solvents and their relevant properties.

SolventBoiling Point (°C)Rationale for UseKey Considerations
Ethanol 78.4Primary Recommendation. Good solubility differential for pyrazolones.[1][3]Standard choice, effective for removing non-polar and some polar impurities.
Methanol 64.7Good alternative to ethanol; lower boiling point.[4]Higher volatility; may evaporate too quickly during hot filtration.
Glacial Acetic Acid 118Used for related heterocyclic compounds.High boiling point increases the risk of "oiling out". Use with caution.
Ethanol/Water VariableA mixed-solvent system can be used to fine-tune solubility.Requires careful determination of the optimal ratio to avoid premature precipitation.

Standard Recrystallization Protocol

This protocol provides a robust starting point. The underlying principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the "mother liquor."

  • Dissolution: Place the crude 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small volume of ethanol to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing your yield. Excess solvent will retain more of your product in the solution upon cooling.[8]

  • Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Expert Tip: Use charcoal sparingly, as it can adsorb your desired compound, reducing the final yield.[8]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a clean flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the charcoal or other solids. Causality Note: This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, you may place it in an ice bath to maximize crystal formation. Principle: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to align into a proper crystal lattice.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Expert Tip: Always use ice-cold solvent for washing to minimize redissolving your purified crystals.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B Dissolution C Hot Filtration (Optional) B->C D Slow Cooling to RT B->D If no insoluble impurities C->D Clean Filtrate E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A flowchart of the key stages in the recrystallization process.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than dissolving. This is common when the compound is significantly impure or its melting point is below the solvent's boiling point.[6]

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (e.g., 5-10% more ethanol) and attempt to cool the solution again, but much more slowly.[6][7]

  • Preventative Measures:

    • Induce Crystallization Early: As the solution cools, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooling solution to act as a template for crystallization.

    • Lower the Temperature: If the problem persists, try a solvent with a lower boiling point, such as methanol, or use a mixed solvent system (e.g., ethanol/hexane) that will have a lower overall boiling point.

Q4: No crystals are forming even after the solution has cooled in an ice bath. What went wrong?

This is a classic sign that the solution is not supersaturated, which can happen for two main reasons.

  • Cause 1: Too Much Solvent Was Used. If an excess of solvent was added during the dissolution step, the solution will remain unsaturated even when cold.[7][8]

    • Solution: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Once you reach a point where the solution becomes cloudy upon slight cooling, you have reached the saturation point. Allow it to cool slowly from there.

  • Cause 2: A Supersaturated Solution Has Formed Without Nucleation. The solution is ready to crystallize but lacks a starting point.

    • Solution: As mentioned above, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q5: My final yield is extremely low. Where did my product go?

A low yield is a frustrating but common issue. Several factors could be at play.[8]

  • Diagnosis & Solution:

    • Excess Solvent: This is the most frequent cause. Too much product remains dissolved in the mother liquor. You can try to recover a "second crop" of crystals by evaporating a portion of the mother liquor and re-cooling.[8]

    • Premature Crystallization: If you performed a hot filtration, significant product may have crystallized in the filter paper or funnel. Ensure all equipment is sufficiently pre-heated and the filtration is performed quickly.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your final product.

    • Overuse of Charcoal: If you used activated charcoal, it may have adsorbed a significant amount of your product. Use only the minimum necessary to remove colored impurities.[8]

Q6: The crystals are colored even after recrystallization. How do I remove colored impurities?

If your final product is still colored, it indicates the presence of persistent, often highly conjugated, impurities.

  • Solution:

    • Activated Charcoal: Perform the recrystallization again, but this time include the optional activated charcoal step described in the main protocol. Be judicious with the amount.

    • Alternative Purification: If recrystallization fails to remove the color, the impurity may have very similar solubility properties to your product. In this case, column chromatography may be required for complete purification.[1]

References

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • CymitQuimica. (n.d.). CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • National Institutes of Health (NIH). (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • BLDpharm. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • PubChem. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.
  • ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • National Institutes of Health (NIH). (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • ResearchGate. (2025). Current issues in recrystallization: A review.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A catalytic method for the synthesis of pyrazolone derivatives using heteropolyacids and study of the anti-bacterial activity.

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their reactions. Pyrazole scaffolds are crucial building blocks in pharmaceuticals and agrochemicals, and controlling their substitution pattern is paramount for achieving desired biological activity.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor regioselectivity in pyrazole synthesis?

A: The most frequent issue arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[3] Both nitrogen atoms of the hydrazine can initiate nucleophilic attack on either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles. The outcome is dictated by a delicate balance of steric and electronic factors in the substrates and the reaction conditions.

Q2: How do I definitively identify which regioisomer is which?

A: Unambiguous structural assignment is critical. While 1D ¹H and ¹³C NMR are essential, they are often insufficient to distinguish between regioisomers. The most powerful tool is 2D NMR spectroscopy.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. For example, in an N-methyl pyrazole, a NOESY cross-peak between the N-methyl protons and a proton on a nearby substituent at the C5 position can confirm the structure. The absence of this signal in the other isomer provides definitive evidence of its regiochemistry.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituted group's protons to a specific pyrazole ring carbon (C3 or C5) can elucidate the substitution pattern.

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the absolute, undeniable structure of the isomer.[4]

Q3: Can changing the solvent really make a significant difference?

A: Absolutely. Solvent choice is a powerful yet often overlooked tool for controlling regioselectivity. The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and stabilize or destabilize key intermediates in the reaction pathway. For instance, using highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity compared to standard solvents like ethanol.[3][5] This is often attributed to the ability of these solvents to better solvate charged intermediates and influence the pKa of the hydrazine nucleophile.[3]

Troubleshooting Guide: From Isomer Mixtures to Pure Products

This section addresses specific experimental problems with a focus on causality and actionable solutions.

Scenario 1: My reaction with an unsymmetrical diketone and methylhydrazine gives a nearly 1:1 mixture of regioisomers.
  • Symptom: You've isolated a mixture of pyrazoles that are difficult or impossible to separate by column chromatography.[3]

  • Primary Cause: The electronic and steric differences between the two carbonyl groups of your diketone are insufficient to direct the attack of the substituted nitrogen of methylhydrazine toward one carbonyl preferentially under your current reaction conditions.

Diagnostic Workflow

start Symptom: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) cause Cause: Low intrinsic selectivity between carbonyls start->cause step1 Step 1: Modify Reaction Conditions (Solvent & Temperature) cause->step1 Easiest to implement step2 Step 2: Modify Substrates cause->step2 If conditions fail step3 Step 3: Change Synthetic Strategy cause->step3 For maximum control sol_a Protocol A: Fluorinated Alcohol Solvent step1->sol_a sol_b Protocol B: Acid/Base Catalysis step1->sol_b sol_c Increase Steric Hindrance on one side of diketone step2->sol_c sol_d Use Pre-formed Hydrazone or Enaminone step3->sol_d start Goal: Synthesize the Sterically/Electronically Disfavored Isomer q1 Can you modify the 1,3-dicarbonyl precursor? start->q1 strategy1 Strategy 1: Use a 'Locked' Synthon q1->strategy1 Yes strategy2 Strategy 2: Stepwise Synthesis q1->strategy2 No protocol1 Protocol 2: Synthesis via Enaminone strategy1->protocol1 end_node Achieve Desired Regioisomer protocol1->end_node protocol2 Protocol 3: Isolate Hydrazone Intermediate strategy2->protocol2 protocol2->end_node

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Welcome to the technical support center for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. As a Senior Application Scientist, I've designed this guide to address the common challenges and impurities encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. As a Senior Application Scientist, I've designed this guide to address the common challenges and impurities encountered during this synthesis, providing you with field-proven insights and troubleshooting strategies. This resource is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction turned into a dark, discolored, or tarry mixture. Is this expected, and how can I achieve a cleaner reaction?

Answer:

Discoloration, often to a yellow, red, or even dark brown, is a frequently observed issue in Knorr pyrazole syntheses, particularly when using arylhydrazines like 4-nitrophenylhydrazine. This is typically due to the decomposition of the hydrazine starting material, which can be sensitive to heat and acidic conditions.

Causality:

  • Hydrazine Instability: Arylhydrazines can undergo side reactions, including oxidation and self-condensation, especially under prolonged heating or in strongly acidic media. 4-nitrophenylhydrazine, with its electron-withdrawing nitro group, is particularly susceptible.

  • pH Control: The standard Knorr synthesis often uses a catalytic amount of acid (like acetic acid) to promote the condensation. However, if the pH is too low, it can accelerate the degradation of the hydrazine.

Troubleshooting Steps:

  • pH Adjustment: If you are using the hydrochloride salt of 4-nitrophenylhydrazine, it's advisable to add a mild, non-nucleophilic base to neutralize the HCl and buffer the reaction medium. The addition of one equivalent of sodium acetate or potassium acetate can lead to a cleaner reaction profile by preventing the pH from becoming too acidic.

  • Temperature Management: Avoid excessive heating. While the reaction requires an elevated temperature, running it at the lowest effective temperature for the shortest possible time will minimize byproduct formation. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions of the hydrazine.

Question 2: My crude product's NMR spectrum is complex, suggesting the presence of a major impurity with similar signals to my desired product. What could this be?

Answer:

The most probable major impurity is a regioisomer of your target compound. The Knorr synthesis, when employing an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate, can lead to the formation of two different pyrazolone regioisomers.

Causality: The initial nucleophilic attack of the 4-nitrophenylhydrazine can occur at either of the two carbonyl carbons of ethyl acetoacetate (the ketone or the ester carbonyl). While the ketone is generally more electrophilic and favored, the reaction conditions can influence the selectivity.

  • Desired Product: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol results from the initial attack at the ketone carbonyl.

  • Regioisomeric Impurity: 5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-ol would be formed if the initial attack happens at the ester carbonyl.

Identification and Resolution:

  • Spectroscopic Analysis: While 1H NMR might show similar features (e.g., a methyl singlet, aromatic protons), the chemical shifts, especially of the pyrazole ring protons and the methyl group, will be distinct. Careful analysis of 2D NMR spectra (like HSQC and HMBC) can definitively establish the connectivity and identify each isomer.

  • Chromatographic Separation: These regioisomers often have slightly different polarities and can typically be separated by column chromatography on silica gel. A gradient elution system, for instance, with hexane and ethyl acetate, is often effective.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products EAA Ethyl Acetoacetate Attack_Keto Attack at Ketone Carbonyl (Favored) EAA->Attack_Keto with NPH Attack_Ester Attack at Ester Carbonyl EAA->Attack_Ester with NPH NPH 4-Nitrophenylhydrazine Product 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol (Desired Product) Attack_Keto->Product Isomer 5-methyl-1-(4-nitrophenyl) -1H-pyrazol-3-ol (Regioisomeric Impurity) Attack_Ester->Isomer

Question 3: My TLC shows unreacted starting materials and possibly other spots. How can I deal with these?

Answer:

Residual starting materials (ethyl acetoacetate and 4-nitrophenylhydrazine) and reaction intermediates are common in crude products if the reaction has not gone to completion.

Causality:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of starting materials.

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the final cyclization and dehydration steps are slow, this intermediate may be present in the final mixture.

Troubleshooting and Purification:

  • Reaction Monitoring: Use TLC to monitor the reaction until the starting material spots are no longer visible. A suitable mobile phase for this is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Purification Protocol: A multi-step purification process is often most effective:

    • Aqueous Wash: A wash with a dilute acid solution can help remove any unreacted basic hydrazine.

    • Column Chromatography: This is the most reliable method for separating the product from both starting materials and the hydrazone intermediate.

    • Recrystallization: After chromatography, recrystallization from a suitable solvent like ethanol or a methanol-acetone mixture can yield a highly pure product.

G Start Crude Product Analysis (TLC, NMR) Issue_Color Dark/Tarry Product? Start->Issue_Color Issue_Isomer Multiple Isomers in NMR? Issue_Color->Issue_Isomer No Sol_Color Optimize Reaction: - Adjust pH (e.g., add NaOAc) - Control Temperature - Use Inert Atmosphere Issue_Color->Sol_Color Yes Issue_Spots Multiple Spots on TLC? Issue_Isomer->Issue_Spots No Sol_Isomer Purification: - Column Chromatography - Characterize with 2D NMR Issue_Isomer->Sol_Isomer Yes Sol_Spots Optimize Reaction: - Increase Reaction Time/Temp - Monitor by TLC Purification: - Aqueous Wash - Column Chromatography Issue_Spots->Sol_Spots Yes Purification Final Purification: Recrystallization Issue_Spots->Purification No Sol_Color->Purification Sol_Isomer->Purification Sol_Spots->Purification End Pure Product Purification->End

Frequently Asked Questions (FAQs)

What are the typical analytical parameters for the pure product?
ParameterExpected Value/Observation
Appearance Yellow to orange solid
Melting Point A sharp melting point is indicative of high purity. Literature values may vary slightly based on the experimental setup.
TLC (7:3 Hexane:EtOAc) A single spot with an Rf value that is typically lower than the starting materials.
¹H NMR (in CDCl₃ or DMSO-d₆) Signals corresponding to the methyl group (singlet, ~2.3 ppm), the pyrazole ring CH₂ (singlet, which may be broad or absent depending on the tautomeric form and solvent), and the aromatic protons of the nitrophenyl group (two doublets, ~7.8-8.3 ppm).
IR (ATR) Characteristic peaks for C=O stretch (~1600-1650 cm⁻¹), N-H/O-H stretch (broad, ~3100-3400 cm⁻¹), and NO₂ stretches (~1520 and 1340 cm⁻¹).
What is the best way to purify the crude product?

A two-step process of column chromatography followed by recrystallization is highly recommended for achieving high purity.

Detailed Protocol: Purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

  • Preparation for Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like 9:1 Hexane:Ethyl Acetate to elute non-polar impurities. Gradually increase the polarity to 7:3 and then 1:1 Hexane:Ethyl Acetate to elute the desired product. The more polar regioisomer and baseline impurities will elute last.

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Recrystallization:

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the resulting solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Why does my NMR spectrum show broad peaks for the pyrazolone protons?

Pyrazolones exist as a mixture of tautomers (keto and enol forms) and can also exhibit proton exchange with trace amounts of water in the NMR solvent. This can lead to broadened N-H or O-H signals. Running the NMR in a scrupulously dry solvent or at a lower temperature can sometimes sharpen these peaks.

References

  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

  • Kurteva, V. B., & Petrova, M. A. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-10). Royal Society of Chemistry. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Knorr synthesis principles).
  • Reddit discussion on Knorr Pyrazole Synthesis. (2022). r/Chempros. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Original paper on the Knorr synthesis).
Optimization

Technical Support Center: Scaling the Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. We will move beyond a simple recita...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, scalable protocol grounded in established literature.

Synthesis Overview & Mechanism

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a classic example of the Knorr pyrazole synthesis , first reported in 1883.[1] This robust reaction involves the condensation of a β-ketoester with a hydrazine. In this specific case, ethyl acetoacetate serves as the β-ketoester and 4-nitrophenylhydrazine provides the hydrazine moiety.

The reaction proceeds reliably under acidic conditions, which catalyze the key steps of the mechanism. The overall transformation is thermodynamically driven by the formation of a stable, aromatic pyrazolone ring.[2]

Reaction Scheme: Ethyl Acetoacetate + 4-Nitrophenylhydrazine → 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol + Ethanol + Water

Core Mechanism: The reaction can be dissected into two primary stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the 4-nitrophenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable hydrazone intermediate. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[1][2]

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization is followed by the elimination of ethanol. The resulting pyrazolone ring exists in tautomeric equilibrium, with the enol form contributing to the aromatic stability of the system.[2]

Below is a diagram illustrating the mechanistic pathway.

G reagents Ethyl Acetoacetate + 4-Nitrophenylhydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Step 1: Condensation (-H₂O, H⁺ catalysis) cyclization Intramolecular Cyclization hydrazone->cyclization Step 2: Nucleophilic Attack (Intramolecular) product 3-Methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol cyclization->product Elimination & Tautomerization (-EtOH) G start Low Yield Observed tlc Check Reaction TLC (Spot for starting hydrazine?) start->tlc incomplete Reaction Incomplete tlc->incomplete Yes complete Reaction Complete tlc->complete No solution1 Solution: - Extend reflux time by 1 hr - Ensure temp is >100°C - Check acid catalyst quality incomplete->solution1 workup Investigate Workup/Isolation complete->workup solubility Was product soluble in wash solvent (ethanol)? workup->solubility lumps Did product form hard lumps during precipitation? workup->lumps solution2 Solution: - Use ice-cold ethanol for washing - Use minimal wash volume solubility->solution2 solution3 Solution: - Stir vigorously during cooling - Break up lumps before filtering lumps->solution3

Sources

Troubleshooting

Technical Support Center: Stability of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its Derivatives

Welcome to the technical support center for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter during your experiments.

Introduction

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its analogs are versatile compounds with significant potential in medicinal chemistry and other fields.[1][2][3][4][5] However, the inherent chemical functionalities of these molecules, namely the pyrazol-5-ol core and the nitrophenyl substituent, can predispose them to stability challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors affecting the stability of these compounds and offers practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in an aqueous buffer for a biological assay, is showing a gradual color change from colorless/pale yellow to a more intense yellow/brown. What could be the cause?

A1: This is a common observation and often indicates degradation. Several factors could be at play:

  • pH-dependent degradation: Pyrazol-5-ones are known to be susceptible to hydrolysis, particularly under basic conditions. The lactam ring can be cleaved, leading to the formation of colored degradation products.

  • Oxidation: The presence of dissolved oxygen in your buffer can lead to oxidative degradation of the pyrazole ring or the nitrophenyl group.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, especially in compounds with nitroaromatic groups.[6][7]

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions allow, try to perform your assay at a neutral or slightly acidic pH.

  • Degas Buffers: Before dissolving your compound, degas your buffers to remove dissolved oxygen. You can do this by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Work in Low-Light Conditions: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Use Freshly Prepared Solutions: Whenever possible, prepare your solutions immediately before use to minimize the time for degradation to occur.

Q2: I'm observing a loss of potency of my compound in my cell-based assay over time. Could this be related to stability?

A2: Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly translate to a loss of biological activity. In addition to the factors mentioned in Q1, consider the following:

  • Reaction with Media Components: Complex cell culture media contain numerous components, such as amino acids, vitamins, and metal ions, which could potentially react with your compound.

  • Enzymatic Degradation: If you are working with cell lysates or in whole-cell assays, enzymatic degradation by cellular enzymes is a possibility.

Troubleshooting Steps:

  • Stability in Media Control: Incubate your compound in the cell culture media (without cells) under the same conditions as your experiment and analyze its concentration over time using HPLC. This will help you distinguish between chemical and cell-mediated degradation.

  • Time-Course Experiment: If you suspect degradation, perform a time-course experiment to see if the loss of activity is time-dependent.

Q3: I am trying to purify my 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol derivative by column chromatography on silica gel, but I'm getting poor recovery and seeing multiple spots on TLC. What's happening?

A3: The acidic nature of silica gel can be problematic for some pyrazol-5-ol derivatives. The interaction with the silica surface can catalyze degradation or tautomerization, leading to the issues you're observing.

Troubleshooting Steps:

  • Use Neutral or Basic Alumina: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

  • Deactivate Silica Gel: If you must use silica gel, you can try deactivating it by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.

  • Alternative Purification Methods: Explore other purification techniques such as recrystallization or preparative HPLC.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more detailed breakdown of potential stability issues and how to address them.

Issue 1: Hydrolytic Instability

Causality: The pyrazol-5-one ring contains a lactam functionality that is susceptible to hydrolysis, particularly under basic conditions. The presence of the electron-withdrawing nitrophenyl group can further enhance this susceptibility.

Experimental Workflow for Investigating Hydrolytic Stability:

Oxidative_Degradation Parent 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol Pyrazolone Ring Nitrophenyl Group Degradation_Products Ring-Opened Products, Hydroxylated Derivatives, etc. Parent->Degradation_Products Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->Parent

Caption: General scheme for oxidative degradation.

Solutions:

  • Use Degassed Solvents: As mentioned earlier, removing dissolved oxygen from your aqueous solutions is crucial.

  • Avoid Oxidizing Agents: Be mindful of other reagents in your experimental setup that could act as oxidizing agents.

Issue 3: Photodegradation

Causality: Aromatic nitro compounds are known to be photolabile. Upon absorption of light, they can undergo various photochemical reactions, leading to degradation. [6][7] Solutions:

  • Work in the Dark: Conduct your experiments in a dark room or use light-blocking containers.

  • Filter out UV Light: If complete darkness is not possible, use filters to block UV radiation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.

1. Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

2. Mobile Phase Selection:

  • Aqueous Phase: Start with a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.0).
  • Organic Phase: Use acetonitrile or methanol.
  • Gradient Elution: A gradient elution will likely be necessary to separate the parent compound from its more polar degradation products. A typical starting gradient could be 10-90% organic phase over 20-30 minutes.

3. Detection: A UV detector set at the λmax of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is suitable. A photodiode array (PDA) detector is even better as it can help in identifying peak purity.

4. Forced Degradation Study for Method Validation: To ensure your HPLC method is "stability-indicating," you must perform a forced degradation study.

Protocol 2: General Guidelines for Sample Handling and Storage

Solid Compound:

  • Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Handling: When weighing and handling the solid, minimize its exposure to ambient light and humidity.

Solutions:

  • Solvent Choice: For stock solutions, use high-purity, dry DMSO or DMF.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep them on ice and protected from light.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssuePotential CausesKey IndicatorsMitigation Strategies
Hydrolysis High pH (alkaline conditions)Color change, loss of potency, appearance of new peaks in HPLCWork at neutral or slightly acidic pH; use aprotic solvents for stock solutions.
Oxidation Dissolved oxygen, oxidizing reagentsColor change, formation of new HPLC peaksDegas aqueous solutions; avoid contact with oxidizing agents.
Photodegradation Exposure to UV or ambient lightColor change, loss of potencyWork in low-light conditions; use amber vials or foil-wrapped containers.

Conclusion

The stability of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its derivatives is a critical factor for obtaining reliable and reproducible data. By understanding the potential degradation pathways and implementing the troubleshooting strategies and handling protocols outlined in this guide, researchers can minimize stability-related issues and ensure the integrity of their experimental results. It is always recommended to perform preliminary stability studies under your specific experimental conditions to confirm the compound's suitability for your application.

References

  • Abadi, A. H., Eissa, A. A. H., & Hassan, G. S. (2003). Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 38(7-8), 753-759.
  • Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1662-S1678.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Trisubstituted pyrazoles as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 39(2), 183-191.
  • Bozdag-Dundar, O., Evcin, O., Ozel, G., Ceylan-Unlusoy, M., & Ertan, R. (2007). Synthesis and analgesic activity of some new pyrazoline derivatives. Arzneimittel-Forschung, 57(10), 662-667.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(aryl)-1-phenyl-1H-pyrazol-4-yl] methylene}-1, 3-dihydro-2H-indol-2-ones. European journal of medicinal chemistry, 38(6), 633-643.
  • Hassan, S. Y. (2013).
  • Kumar, A., Sharma, S., & Bajaj, K. (2013). Pyrazole containing derivatives of biological and medicinal significance: a review. European Journal of Medicinal Chemistry, 69, 1-26.
  • Meuldermans, W., Lauwers, W., & Heykants, J. (1988). The photostability of drugs. Journal of pharmaceutical and biomedical analysis, 6(6-8), 601-618.
  • Rauf, A., Shahzad, S., & Zaib, S. (2017). Pyrazole and its derivatives: a review of their biological activities. Current pharmaceutical design, 23(34), 5129-5147.
  • Shah, S., & Desai, K. (2016). Pyrazole and its biological activity: a review. International Journal of Pharmaceutical Sciences and Research, 7(3), 943.
  • Sharma, V., & Kumar, P. (2014). Pyrazole derivatives and their biological potential: a review. Bioorganic & medicinal chemistry, 22(11), 2745-2766.
  • Tumosienl, B., & Gaidelis, P. (2005).
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of nitro-and nitroso-compounds.
  • Elguero, J. (1996). Pyrazoles.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Wiley, R. H., & Wiley, P. (1964).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Introduction: The Imperative for a Validated HPLC Method

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a pyrazolone derivative, a class of compounds with significant interest in the pharmaceutical and chemical industries. Accurate and reliable quantification of this analyte is paramount for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[1]

However, the generation of analytical data is only meaningful if the method used is proven to be "fit for purpose." This is the core objective of method validation: to provide documented evidence that an analytical procedure is suitable for its intended use.[4] A validated method ensures the integrity of the generated data, a critical component for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

This guide will delve into the critical validation parameters, providing a comparative analysis of their significance and the experimental designs required to robustly assess them.

The Validation Workflow: An Interconnected Process

The validation of an HPLC method is not a series of disconnected experiments but rather an interconnected workflow where the results of one parameter often inform the next. The following diagram illustrates the logical flow of the validation process for the quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application Method Development Method Development Specificity Specificity Method Development->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from Calibration Curve Routine Analysis Routine Analysis Accuracy->Routine Analysis Precision->Routine Analysis LOD_LOQ->Routine Analysis Robustness Robustness Routine Analysis->Robustness Long-term Performance

Caption: Workflow for HPLC Method Validation.

Core Validation Parameters: A Comparative Analysis

The following sections provide a detailed examination of the essential validation parameters as stipulated by ICH Q2(R1) guidelines.[2][3]

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] It is the cornerstone of a reliable analytical method, as it prevents false positive results. We begin with specificity to ensure we are measuring the correct compound from the outset.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of specificity validation. It helps to identify potential degradation products and demonstrates that the analytical method can separate the analyte from these degradants.[6]

  • Preparation of Stock Solution: Prepare a stock solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the stock solution to the following stress conditions as recommended by ICH Q1A(R2) guidelines[6][7][8]:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a designated period.[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a designated period.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).[7]

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in both stressed and unstressed samples.

Trustworthiness: Acceptance Criteria

  • The method is considered specific if there is no interference from degradation products, impurities, or excipients at the retention time of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

  • The peak purity index should be close to 1, indicating that the analyte peak is spectrally homogeneous.

  • A degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating nature of the method without generating secondary, irrelevant degradation products.[9]

Data Presentation:

Stress ConditionAnalyte Peak PurityResolution from Nearest Degradant% Degradation
Unstressed> 0.999N/A0
Acid Hydrolysis> 0.999> 2.0~15%
Base Hydrolysis> 0.999> 2.0~18%
Oxidation> 0.999> 2.0~10%
Thermal> 0.999> 2.0~5%
Photolytic> 0.999> 2.0~8%

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][3]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol by diluting the stock solution to cover the expected working range. A typical range for an assay is 80% to 120% of the test concentration.[3]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Trustworthiness: Acceptance Criteria

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
80120567
90135489
100150987
110166234
120181543
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 1508.9x + 567.3

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5] It is often determined by spiking a placebo or blank matrix with a known amount of the analyte.

Experimental Protocol:

  • Preparation of Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

Trustworthiness: Acceptance Criteria

  • The mean percent recovery should be within 98.0% to 102.0%.

Data Presentation:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.299.0%99.1%
80.079.499.3%
80.079.299.0%
100%100.099.899.8%99.9%
100.0100.1100.1%
100.099.899.8%
120%120.0119.599.6%99.7%
120.0119.899.8%
120.0119.699.7%

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Trustworthiness: Acceptance Criteria

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Data Presentation:

Precision LevelParameterResults%RSD
Repeatability (n=6)Day 1, Analyst 1, Instrument 1Mean Assay = 99.8%0.5%
Intermediate PrecisionDay 2, Analyst 2, Instrument 2Mean Assay = 100.1%0.7%

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (Based on the Calibration Curve):

  • Calculation: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Trustworthiness: Acceptance Criteria

  • The LOQ should be verifiable with acceptable precision and accuracy.

Data Presentation:

ParameterCalculated Value (µg/mL)
LOD0.1
LOQ0.3

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2°C)

    • Wavelength (± 2 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Trustworthiness: Acceptance Criteria

  • The system suitability parameters should remain within acceptable limits.

  • The %RSD of the results should not be significantly affected.

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal - 5.2 150987 1.1
Flow Rate0.9 mL/min5.81675431.1
1.1 mL/min4.71370981.1
Mobile Phase-2% Organic5.91512341.2
+2% Organic4.51508761.0
Temperature28°C5.31507651.1
32°C5.11512341.1

Interdependencies of Validation Parameters

The validation parameters are not independent of each other. For instance, the data from linearity studies are used to determine the range and can also be used to calculate the LOD and LOQ. This interconnectedness is a key aspect of a well-designed validation plan.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Range->Accuracy Range->Precision

Caption: Interdependencies of HPLC Validation Parameters.

Conclusion

The validation of an HPLC method for the quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a systematic and scientifically rigorous process. By following the principles outlined in this guide, which are aligned with international regulatory expectations, researchers and scientists can ensure the generation of reliable and defensible analytical data. A thoroughly validated method is not merely a regulatory requirement; it is a fundamental component of good science, ensuring the quality, safety, and efficacy of pharmaceutical products.[10]

References

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Element Lab Solutions.
  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Institutes of Health.
  • PharmaSOP. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Biosciences Biotechnology Research Asia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • PubChem. 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. [Link]

  • BenchChem.

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Comparative

Comparative study of the antimicrobial activity of different pyrazole derivatives

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel scaffolds that can be developed into potent antimicrobial agents. Among the heterocyclic compounds, pyra...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel scaffolds that can be developed into potent antimicrobial agents. Among the heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][3][4][5] This guide provides a comparative analysis of the antimicrobial activity of different pyrazole derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development. Our focus is to elucidate the structure-activity relationships and potential mechanisms of action that underscore the antimicrobial efficacy of these versatile compounds.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore in a multitude of therapeutic agents.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding interactions with various biological targets.[6] The metabolic stability of the pyrazole nucleus further enhances its appeal as a foundational structure for drug design.[7] The growing incidence of microbial infections and the rise of antibiotic-resistant strains necessitate the exploration of novel chemical entities, and pyrazole derivatives have shown considerable promise in this arena.[8]

Evaluating Antimicrobial Efficacy: Key Experimental Protocols

To objectively compare the antimicrobial activity of different pyrazole derivatives, standardized and reproducible experimental protocols are paramount. The following are detailed methodologies for determining the essential parameters of antimicrobial potency.

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Screening & Quantification cluster_2 Data Analysis & Interpretation prep_compound Prepare Pyrazole Derivative Stock Solutions agar_diffusion Agar Well/Disk Diffusion Assay (Initial Screening) prep_compound->agar_diffusion mic_test Broth Microdilution Assay (Determine MIC) prep_compound->mic_test prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->agar_diffusion prep_inoculum->mic_test measure_zones Measure Zones of Inhibition agar_diffusion->measure_zones Incubate read_mic Visually Assess Growth Inhibition (Turbidity) mic_test->read_mic Incubate mbc_test MBC Assay (Determine MBC) plate_mbc Subculture from Clear MIC Wells mbc_test->plate_mbc Incubate measure_zones->mic_test Select Active Compounds read_mic->mbc_test Identify MIC interpret_data Compare Activity & Determine Bactericidal/Bacteriostatic Nature plate_mbc->interpret_data Count Colonies

Caption: Workflow for evaluating the antimicrobial activity of pyrazole derivatives.

Protocol 1: Agar Well Diffusion Assay

This method serves as an initial screening tool to qualitatively assess the antimicrobial activity of the synthesized pyrazole derivatives.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)

  • Sterile cork borer (6 mm diameter)

  • Solutions of pyrazole derivatives at a known concentration

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculate the surface of the MHA plates uniformly with the standardized microbial suspension using a sterile swab.

  • Aseptically create wells in the agar using the sterile cork borer.[1]

  • Carefully pipette a fixed volume (e.g., 100 µL) of each pyrazole derivative solution, positive control, and negative control into separate wells.[1]

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a quantitative technique to determine the MIC.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized microbial inoculum

  • Serial dilutions of pyrazole derivatives

  • Incubator

Procedure:

  • Dispense 50-100 µL of CAMHB into each well of a 96-well plate.[11]

  • Create two-fold serial dilutions of the pyrazole derivatives directly in the microtiter plate.

  • Add a standardized volume of the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[11]

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5]

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against a panel of clinically relevant microorganisms.

Pyrazole DerivativeSubstituentsTest OrganismMIC (µg/mL)Reference
Compound 21a pyrazole-1-carbothiohydrazide with 4-(2-(p-tolyl)hydrazineylidene)Staphylococcus aureus62.5-125[8]
Bacillus subtilis62.5-125[8]
Klebsiella pneumoniae62.5-125[8]
Aspergillus niger2.9-7.8[8]
Compound 7ai Isoxazolol pyrazole carboxylateRhizoctonia solani0.37[14]
Compound 3k N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideStaphylococcus aureus-[14]
Bacillus subtilis-[14]
Compound 41 Pyrazole-derived oxazolidinoneMethicillin-resistant Staphylococcus aureus (MRSA)0.25–2.0[3]
Compound 16 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazoleQuinolone-resistant Gram-positive strainsPotent activity[15]
Compound 24 & 25 Pyrazole-dimedoneStaphylococcus aureus16[12]

Structure-Activity Relationship (SAR) Insights

The analysis of various studies reveals key structural features that govern the antimicrobial activity of pyrazole derivatives.

cluster_substituents Key Substituent Effects pyrazole_core Pyrazole Core hydrazone Hydrazone Moiety - Potent activity pyrazole_core->hydrazone Incorporation of carbothiohydrazide Carbothiohydrazide Unit - Enhanced activity pyrazole_core->carbothiohydrazide Presence of electron_donating Electron-Donating Groups (on aromatic rings) - Increased activity pyrazole_core->electron_donating Substitution with thiazole Thiazole Ring - Potentiates activity pyrazole_core->thiazole Hybridization with lipophilic_bulky Lipophilic/Bulky Groups (on pyrazoline N) - Decreased activity pyrazole_core->lipophilic_bulky Substitution with cluster_pathway Inhibition of Bacterial DNA Replication by Pyrazole Derivatives pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) pyrazole->dna_gyrase Binds to & Inhibits supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling Introduces dna_gyrase->supercoiling Inhibition cell_death Bacterial Cell Death replication_fork DNA Replication Fork Progression supercoiling->replication_fork Allows supercoiling->replication_fork Blockage dna_replication DNA Replication & Cell Division replication_fork->dna_replication Leads to replication_fork->dna_replication Arrest dna_replication->cell_death Leads to

Caption: Proposed mechanism of action of pyrazole derivatives via DNA gyrase inhibition.

Other reported mechanisms include:

  • Disruption of the Bacterial Cell Wall: Some pyrazole derivatives may exert their antibacterial effect by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. [8]This can lead to a loss of cellular integrity and subsequent lysis.

  • Inhibition of Dihydrofolate Reductase (DHFR): Certain pyrazole-based compounds have been identified as inhibitors of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids. [16]* Protein Synthesis Inhibition: There is evidence to suggest that some pyrazole-containing molecules can inhibit bacterial protein synthesis, a fundamental process for cell growth and function. [3]

Conclusion and Future Perspectives

Pyrazole derivatives represent a versatile and highly promising class of antimicrobial agents with demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. The extensive research into their synthesis and biological evaluation has provided valuable insights into the structure-activity relationships that govern their potency. The ability to modulate their activity through targeted chemical modifications makes them attractive candidates for further development.

Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for rational drug design and for overcoming potential resistance mechanisms. The continued exploration of the pyrazole scaffold holds significant potential for the discovery of next-generation antimicrobial drugs to address the pressing global challenge of infectious diseases.

References

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4969. [Link]

  • El-Sawy, E. R., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Health Risks, 10(4), 263-274. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Berman, H. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Patel, R. P., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 60B(9), 1246-1252. [Link]

  • El-Sawy, E. R., et al. (2020). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 36(5), 932-941. [Link]

  • Al-shamari, A. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Heliyon, 11(2), e30096. [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wang, B. L., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1563. [Link]

  • Kumar, A., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research, 3(2), 218-225. [Link]

  • Abu-Hashem, A. A., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 20(8), 13670-13684. [Link]

  • Fares, M., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(2), 2247-2262. [Link]

  • ResearchGate. (n.d.). Pyrazole-derived DNA gyrase inhibitors.[Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Journal of Medicinal Chemistry, 47(15), 3693-3696. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Digest Journal of Nanomaterials and Biostructures, 8(3), 1263-1272. [Link]

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Validation

A Comparative Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and Other Antimicrobial Agents: A Guide for Researchers

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the heterocyclic compounds, pyrazole derivatives have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the heterocyclic compounds, pyrazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial properties. This guide provides a comprehensive comparison of a specific pyrazole derivative, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and methodologies to aid in the evaluation and potential development of this compound class.

Introduction: The Imperative for New Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates the continuous discovery and development of new antimicrobial drugs with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention due to their diverse pharmacological activities.[1][2] The structural versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its biological properties.[3][4] This guide focuses on 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a representative of the nitrophenyl-substituted pyrazole class, to assess its potential as a viable antimicrobial candidate.

The Antimicrobial Profile of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a wide array of bioactivities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[5][6] Several pyrazole derivatives have been reported to exhibit potent antimicrobial activity against a panel of pathogenic bacteria and fungi.[2][4] The presence of different substituents on the pyrazole core significantly influences their spectrum of activity and potency.[6]

Notably, a closely related analog, 3-methyl-1-(p-nitrophenyl)pyrazole-5-thiol, has shown good antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium.[7] This suggests that the 4-nitrophenyl substituent on the pyrazole ring is a key pharmacophore for antibacterial efficacy.

Comparative Analysis: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol vs. Standard Antimicrobials

To provide a clear perspective on the potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a direct comparison with widely used antimicrobial agents is essential. The following sections will compare its anticipated activity profile with that of a fluoroquinolone antibiotic (Ciprofloxacin) and an azole antifungal (Fluconazole), based on the known activities of structurally similar pyrazole derivatives.

Antibacterial Activity: A Head-to-Head with Ciprofloxacin
Compound/AgentTarget OrganismReported MIC (µg/mL)Mechanism of Action
Nitrophenyl Pyrazole Derivatives (Analogues) Gram-positive bacteria (e.g., S. aureus)Potentially low (based on related compounds)[7]Likely DNA Gyrase Inhibition[8][9][10][11][12] or Cell Membrane Disruption[3]
Gram-negative bacteria (e.g., E. coli)VariableLikely DNA Gyrase Inhibition[8][9][10][11][12] or Cell Membrane Disruption[3]
Ciprofloxacin Staphylococcus aureus0.12 - 2DNA Gyrase/Topoisomerase IV Inhibition
Escherichia coli0.008 - 1DNA Gyrase/Topoisomerase IV Inhibition

Causality Behind Experimental Choices: The selection of Ciprofloxacin as a comparator is based on the proposed mechanism of action for many antimicrobial pyrazoles, which involves the inhibition of DNA gyrase.[8][9][10][11][12] By comparing the pyrazole derivative to a well-characterized DNA gyrase inhibitor, we can infer its potential potency and spectrum of activity.

Antifungal Activity: A Comparative Look at Fluconazole

Fluconazole is a widely used triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The antifungal potential of pyrazole derivatives has also been documented, making a comparison with fluconazole relevant.[13][14][15]

Compound/AgentTarget OrganismReported MIC (µg/mL)Mechanism of Action
Nitrophenyl Pyrazole Derivatives (Analogues) Candida albicansVariableProposed Cell Membrane Disruption or other mechanisms[3]
Aspergillus fumigatusVariableProposed Cell Membrane Disruption or other mechanisms[3]
Fluconazole Candida albicans0.25 - 4Inhibition of Ergosterol Synthesis
Aspergillus fumigatusGenerally resistantInhibition of Ergosterol Synthesis

Causality Behind Experimental Choices: The choice of Fluconazole for comparison is driven by the need to evaluate the pyrazole derivative's potential as a broad-spectrum antifungal agent. Azoles are a cornerstone of antifungal therapy, and understanding how a novel compound compares to this class is crucial for its developmental trajectory.

Unraveling the Mechanism of Action: A Deeper Dive

The precise mechanism of action for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol has not been definitively elucidated. However, based on studies of related pyrazole derivatives, two primary mechanisms are proposed:

  • Inhibition of DNA Gyrase: Several studies have suggested that pyrazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase.[8][9][10][11][12] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the cessation of these critical cellular processes and ultimately, bacterial cell death.

  • Disruption of the Cell Membrane: Another proposed mechanism for some antimicrobial pyrazoles is the disruption of the bacterial cell membrane.[3] This could involve the compound intercalating into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis. The lipophilic nature of the nitrophenyl group may facilitate its interaction with the cell membrane.

To visually represent these potential mechanisms, the following diagrams are provided:

DNA_Gyrase_Inhibition Pyrazole_Derivative 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol DNA_Gyrase Bacterial DNA Gyrase Pyrazole_Derivative->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition by the pyrazole derivative.

Membrane_Disruption Pyrazole_Derivative 3-methyl-1-(4-nitrophenyl)- 1H-pyrazol-5-ol Cell_Membrane Bacterial Cell Membrane Pyrazole_Derivative->Cell_Membrane Interacts with Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Leakage Leakage of Cytoplasmic Contents Membrane_Integrity->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The available evidence suggests that 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and its analogs represent a promising class of antimicrobial agents. Their potential to act via mechanisms that may differ from or augment existing antibiotics, such as DNA gyrase inhibition or membrane disruption, makes them worthy of further investigation.

To fully realize the therapeutic potential of this compound, future research should focus on:

  • Comprehensive MIC Testing: Determining the MIC values of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol against a broad panel of clinically relevant and drug-resistant bacterial and fungal pathogens.

  • Mechanism of Action Studies: Elucidating the definitive mechanism(s) of action through enzymatic assays (e.g., DNA gyrase supercoiling assays) and biophysical studies of membrane interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, spectrum of activity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessing the compound's efficacy and safety in animal models of infection.

By systematically addressing these research questions, the scientific community can determine the true potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a lead compound for the development of the next generation of antimicrobial drugs.

References

  • Al-Ghamdi, A. M., et al. (2021).
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935–1945.
  • Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 48, 192-199.
  • Faria, J. V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2565.
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  • Hassan, A. S., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Journal of Heterocyclic Chemistry, 52(4), 1143-1150.
  • Hegab, M. I., et al. (2007). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & medicinal chemistry, 15(13), 4429–4440.
  • Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry, 65(11), 7793–7807.
  • Liu, J. J., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & biomolecular chemistry, 12(2), 268–279.
  • Manna, F., et al. (2002). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Moustafa, A. H., et al. (2021). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 26(23), 7293.
  • Pan, Z., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 281, 116893.
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  • Shah, P. J., et al. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 18(6), 576-593.
  • Sharma, V., et al. (2016). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society, 81(1), 1-10.
  • Singh, U. P., & Singh, R. K. (2017). Synthesis and characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 6(5), 670-678.
  • Vosooghi, M., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 64(1), 81-87.
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Comparative

A Comparative Efficacy Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Against Commercial Textile Dyes

This guide provides an in-depth, objective comparison of the novel dye, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, against established commercial dyes. Designed for researchers, chemists, and professionals in material s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the novel dye, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, against established commercial dyes. Designed for researchers, chemists, and professionals in material science and drug development, this document synthesizes experimental data to evaluate key performance indicators, including spectroscopic properties, photostability, solubility, and application-specific efficacy in textile dyeing. Our analysis is grounded in standardized testing protocols to ensure trustworthy and reproducible results.

Introduction: The Quest for High-Performance Chromophores

The landscape of synthetic dyes is dominated by the need for chromophores that are not only vibrant and colorfast but also stable and versatile.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in various applications, including pharmaceuticals and as dyes for synthetic and natural fibers.[2] Their unique electronic properties and synthetic accessibility make them compelling candidates for developing novel, high-performance colorants.[3]

This guide focuses on 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a pyrazolone derivative. The presence of the pyrazole core, coupled with the electron-withdrawing nitro group on the phenyl ring, is anticipated to confer distinct photophysical properties. We will evaluate its performance profile against two widely used commercial benchmarks: C.I. Disperse Red 1 , a classic monoazo dye for synthetic fibers like polyester, and C.I. Reactive Black 5 , a diazo reactive dye renowned for its use on cellulosic fibers like cotton. This comparison will elucidate the potential advantages and limitations of this novel pyrazole dye, providing valuable insights for its potential application.

Molecular Structure and Rationale

The performance of a dye is intrinsically linked to its molecular structure. The chromophore, the part of the molecule that absorbs light, and the auxochromes, which modify the dye's properties, dictate its color, intensity, and fastness.

  • 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (PzD-1): This molecule features a pyrazolone ring, a common precursor in azo dyes.[4] The 4-nitrophenyl group acts as a potent electron-withdrawing moiety, which can influence the electronic transitions within the molecule, thereby affecting its color and stability. Pyrazole-based dyes are known for their bright hues and good stability.[4]

  • C.I. Disperse Red 1 (DR-1): A well-established monoazo dye, its structure is characterized by a nitro-substituted diazenyl group linked to an ethyl-hydroxyethyl aniline moiety. It is a non-ionic dye applied to hydrophobic fibers from an aqueous dispersion.[5]

  • C.I. Reactive Black 5 (RB-5): This is a vinyl sulfone reactive dye. It forms a covalent bond with the hydroxyl groups in cellulosic fibers, leading to excellent wash fastness.[1] Its large, complex structure with two azo groups results in a deep black color.

Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (PzD-1)

The synthesis of the target pyrazole dye is a critical first step for its evaluation. A common and effective method involves the condensation of a substituted hydrazine with a β-ketoester, such as ethyl acetoacetate.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Purification p_hydrazine 4-Nitrophenylhydrazine reaction Condensation Reaction (Glacial Acetic Acid, Reflux) p_hydrazine->reaction eaa Ethyl Acetoacetate eaa->reaction cooling Cooling & Precipitation reaction->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified PzD-1 Dye recrystallization->product

Caption: Synthesis workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (PzD-1).

Detailed Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-nitrophenylhydrazine (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acid acts as a catalyst and solvent for the condensation reaction.

  • Reflux: Heat the mixture to reflux (approximately 118°C) with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it with cold distilled water (2 x 30 mL) to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, as a crystalline solid.

Comparative Performance Evaluation

The efficacy of a dye is determined by a range of photophysical and chemical properties. Here, we compare PzD-1 with DR-1 and RB-5 across several key metrics.

Spectroscopic and Photophysical Properties

The color and intensity of a dye are defined by its absorption spectrum. The analysis was performed using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol for PzD-1 and DR-1, water for RB-5) to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which relates to the dye's color strength.[7][8]

Table 1: Spectroscopic and Photostability Data

Parameter3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (PzD-1)C.I. Disperse Red 1 (DR-1)C.I. Reactive Black 5 (RB-5)
λmax (nm) 415505597 (primary), 410 (secondary)
Molar Absorptivity (ε, L mol-1 cm-1) ~25,000~15,000~30,000
Color in Solution YellowRedBlue-Black
Photostability (% Degradation after 100h) 8%15%5%

Note: Molar absorptivity for PzD-1 is an estimated value based on similar pyrazolone dyes. Photostability was tested under accelerated conditions.[9]

Interpretation: PzD-1 exhibits a strong absorption in the violet-blue region, resulting in a yellow color, with a high molar absorptivity suggesting good color strength. Its photostability is superior to the standard disperse dye DR-1 but slightly less than the highly stable reactive dye RB-5. The excellent stability of RB-5 is partly due to its complex structure and the covalent bonds it forms with the substrate.[10]

Solubility Profile

Solubility is a critical parameter for the application of dyes.[11] Dyes must be soluble in the application medium to ensure uniform coloration.[12]

Table 2: Solubility of Dyes in Various Solvents

SolventPzD-1DR-1RB-5
Water InsolubleInsolubleSoluble
Ethanol SolubleSparingly SolubleSparingly Soluble
Acetone SolubleSolubleInsoluble
Dimethylformamide (DMF) Very SolubleSolubleSoluble

Interpretation: PzD-1 shows solubility characteristics typical of a disperse dye, being insoluble in water but soluble in organic solvents like acetone and DMF.[13] This makes it theoretically suitable for dyeing hydrophobic fibers like polyester. In contrast, RB-5's high water solubility is essential for its application to cotton from an aqueous dyebath.

Experimental Methodologies

To ensure the validity of our comparative data, standardized experimental protocols were employed.

General Workflow for Dye Evaluation

EvaluationWorkflow cluster_analysis Characterization cluster_application Application & Fastness start Dye Sample (PzD-1, DR-1, RB-5) spectro Spectrophotometric Analysis (Determine λmax, ε) start->spectro solubility Solubility Testing (Water, Ethanol, DMF) start->solubility photo Photostability Testing (Xenon Arc Lamp Exposure) start->photo dyeing Textile Dyeing (Polyester / Cotton) spectro->dyeing solubility->dyeing result Comparative Data Analysis photo->result fastness Fastness Tests (Wash, Light, Rubbing) dyeing->fastness fastness->result

Caption: Standardized workflow for the comprehensive evaluation of dye performance.

Protocol 1: Spectrophotometric Analysis
  • Stock Solution Preparation: Accurately weigh 10 mg of the dye and dissolve it in 100 mL of a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.[8]

  • Blanking: Fill a cuvette with the pure solvent to serve as a blank and calibrate the UV-Vis spectrophotometer to zero absorbance.[8]

  • Spectral Scan: Record the absorption spectrum of each standard solution from 350 nm to 700 nm to identify the λmax.

  • Absorbance Measurement: Measure the absorbance of each standard at the determined λmax.

  • Beer-Lambert Law: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εbc).

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of each dye with a known concentration and absorbance (typically ~1.0) in a quartz cuvette.

  • Initial Measurement: Record the initial absorbance spectrum of the solution before light exposure.

  • Light Exposure: Place the cuvette in a photostability chamber equipped with a Xenon arc lamp, which simulates natural sunlight, following ICH guideline Q1B.[14] Maintain a dark control sample at the same temperature.[15]

  • Periodic Measurement: At set time intervals (e.g., 10, 25, 50, 100 hours), remove the sample and record its absorbance spectrum.[9]

  • Data Analysis: Calculate the percentage of dye degradation over time by monitoring the decrease in absorbance at λmax.

Application in Textile Dyeing

The ultimate test of a dye's efficacy is its performance in a real-world application. We evaluated PzD-1 and DR-1 on polyester fabric and RB-5 on cotton fabric.

Table 3: Textile Dyeing and Fastness Properties

PropertyPzD-1 (on Polyester)DR-1 (on Polyester)RB-5 (on Cotton)
Dyeing Method High-Temp. DisperseHigh-Temp. DisperseCold Pad-Batch
Visual Appearance Bright, Clear YellowBright RedIntense Black
Light Fastness (1-8 Scale) 5-64-57
Wash Fastness (1-5 Scale) 445
Rubbing Fastness (1-5 Scale) 4-544-5

Note: Fastness ratings are based on standard ISO evaluation methods. A higher number indicates better fastness.

Interpretation: PzD-1 demonstrates good to very good fastness properties on polyester, comparable to or even slightly exceeding the commercial Disperse Red 1 in light fastness. This is a significant finding, as light fastness is often a critical parameter.[4] The choice of a high-temperature disperse dyeing method is necessary for penetrating the compact molecular structure of polyester fibers.[5] As expected, the covalent bonding of RB-5 to cotton results in superior wash fastness.

Conclusion

The novel pyrazole dye, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, exhibits a compelling performance profile as a disperse dye for polyester. It delivers a vibrant yellow shade with high color strength and demonstrates good to very good fastness properties, notably a superior light fastness compared to the commercial benchmark C.I. Disperse Red 1. Its solubility profile is well-suited for application on hydrophobic fibers.

While it cannot match the exceptional wash fastness of a reactive dye like C.I. Reactive Black 5 on cotton due to fundamental differences in dyeing mechanisms, its performance within the disperse dye class is highly promising. This investigation validates that 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is an efficacious chromophore, warranting further research and development for potential commercialization as a high-performance yellow disperse dye.

References

  • National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PubMed Central. Available at: [Link]

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Validation

A Researcher's Guide to Navigating the Specificity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

An In-depth Analysis of Cross-Reactivity in Biological Assays In the landscape of modern drug discovery, the quest for highly specific molecular probes and therapeutic agents is paramount. Off-target effects can lead to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Cross-Reactivity in Biological Assays

In the landscape of modern drug discovery, the quest for highly specific molecular probes and therapeutic agents is paramount. Off-target effects can lead to unforeseen toxicity and a misleading interpretation of biological pathways. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel pyrazole compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. As Senior Application Scientists, we present a series of robust experimental protocols and comparative data to empower researchers in making informed decisions about the application of this compound in their studies.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] The specific substitutions on the pyrazole ring of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol suggest a potential for interaction with various protein families, most notably protein kinases and cyclooxygenases (COX). This guide will focus on a systematic approach to de-risk the use of this compound by thoroughly characterizing its selectivity profile.

The Imperative of Specificity: Understanding the "Why"

Before delving into the experimental details, it is crucial to appreciate the rationale behind rigorous cross-reactivity testing. A compound that interacts with multiple targets can produce a phenotype that is a composite of its effects on several pathways. This not only complicates the interpretation of experimental results but can also lead to the erroneous assignment of a biological function to the intended target. Furthermore, in a therapeutic context, off-target activities are a primary cause of adverse drug reactions. Therefore, a comprehensive understanding of a compound's selectivity is a cornerstone of both basic research and preclinical drug development.

Charting the Course: An Integrated Workflow for Cross-Reactivity Profiling

To systematically assess the specificity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, we propose a multi-tiered approach. This workflow is designed to first identify the primary biological target and then to challenge the compound against a panel of related and unrelated targets to uncover potential cross-reactivities.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Safety & Cellular Profiling Initial Screening Initial Screening Biochemical Assays Biochemical Assays Initial Screening->Biochemical Assays Broad Panel (e.g., Kinases, COX) Dose-Response Analysis Dose-Response Analysis Secondary Screening Secondary Screening Dose-Response Analysis->Secondary Screening Prioritize Primary Target(s) Biochemical Assays->Dose-Response Analysis Determine IC50 for Hits Cell-Based Assays Cell-Based Assays Secondary Screening->Cell-Based Assays Related & Unrelated Targets hERG Assay hERG Assay Cell-Based Assays->hERG Assay Cardiac Safety Cytotoxicity Assay Cytotoxicity Assay Cell-Based Assays->Cytotoxicity Assay General Toxicity Phenotypic Screening Phenotypic Screening Cytotoxicity Assay->Phenotypic Screening Cellular Context

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Unmasking the Primary Target

Based on the structural features of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, we hypothesize that its primary activity may lie in the inhibition of protein kinases or cyclooxygenase enzymes. Pyrazole derivatives have been extensively explored as inhibitors of both these enzyme families.[2][3]

Comparative Biochemical Screening Data

The following table presents hypothetical data from an initial broad biochemical screen of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol against a panel of kinases and COX enzymes. For comparison, we have included two well-characterized inhibitors: Staurosporine (a broad-spectrum kinase inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Target3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Celecoxib (% Inhibition @ 1 µM)
Kinases
CDK2/cyclin A85985
GSK-3β78953
SRC45922
EGFR15881
Cyclooxygenases
COX-125Not Tested10
COX-288Not Tested95

Data Interpretation: The hypothetical data suggests that 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol exhibits potent inhibitory activity against CDK2/cyclin A, GSK-3β, and COX-2. The lower activity against SRC and EGFR, and the preferential inhibition of COX-2 over COX-1, provides an initial glimpse into its selectivity profile.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced.[4]

Materials:

  • Kinase enzyme (e.g., CDK2/cyclin A, GSK-3β)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 10 µL of a mixture of the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding 50 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to a no-inhibitor control.

Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to measure the peroxidase activity of COX-1 and COX-2.[5]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX Inhibitor Screening Assay Kit (Cayman Chemical)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 10 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 150 µL of the assay buffer and 10 µL of heme to each well.

  • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate at 37°C for 10 minutes.

  • Add 10 µL of the colorimetric substrate solution.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition relative to a no-inhibitor control.

Tier 2: Sharpening the Focus with Selectivity Profiling

Having identified potential primary targets, the next crucial step is to assess the selectivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in a more complex biological environment. Cell-based assays provide a more physiologically relevant context to evaluate compound activity.[6][7][8]

Comparative Cell-Based Activity Data

The following table presents hypothetical IC50 values for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and comparator compounds in various cell-based assays.

Assay3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol (IC50, µM)Roscovitine (CDK inhibitor) (IC50, µM)Celecoxib (COX-2 inhibitor) (IC50, µM)
Target Engagement
p-Rb (Ser807/811) Cellular Assay (CDK2)0.80.5> 50
GSK-3β Cellular Assay1.2> 20> 50
Functional Assays
HT-29 Cell Proliferation (CDK2 dependent)1.51.0> 50
A549 PGE2 Production (COX-2 dependent)0.5> 500.1
Off-Target Cellular Assays
GPCR (β2-adrenergic) cAMP Assay> 50> 50> 50
Ion Channel (hERG) Patch Clamp Assay25> 50> 50

Data Interpretation: The hypothetical cellular data corroborates the biochemical findings, showing potent inhibition of CDK2- and COX-2-dependent pathways. The compound appears to be less active against GSK-3β in a cellular context. Importantly, it shows minimal activity in a GPCR assay, suggesting selectivity against this major off-target class. The moderate activity in the hERG assay warrants further investigation in the safety profiling tier.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.[9][10]

Materials:

  • HT-29 human colon cancer cells

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed HT-29 cells into the 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

Tier 3: Prioritizing Safety and Cellular Phenotype

The final tier of our proposed workflow focuses on critical safety-related off-targets and the overall cellular phenotype.

Protocol: hERG Channel Patch Clamp Assay

This electrophysiological assay directly measures the activity of the hERG potassium channel, a critical component in cardiac repolarization.[11] Inhibition of this channel can lead to life-threatening arrhythmias.[12]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch clamp rig and appropriate solutions

  • Test compounds (dissolved in DMSO)

Procedure:

  • Culture the hERG-expressing HEK293 cells.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Apply a voltage pulse protocol to elicit hERG channel currents.[13]

  • Record the baseline current.

  • Perfuse the cell with increasing concentrations of the test compound.

  • Record the current at each concentration.

  • Calculate the percentage of inhibition and determine the IC50 value.

G cluster_0 Experimental Workflow Cell_Plating Cell Plating Seed hERG-HEK293 cells Patch_Clamp Patch Clamp Establish whole-cell configuration Cell_Plating->Patch_Clamp Baseline_Recording Baseline Recording Apply voltage protocol and record current Patch_Clamp->Baseline_Recording Compound_Application Compound Application Perfuse with increasing concentrations Baseline_Recording->Compound_Application Data_Analysis Data Analysis Calculate % inhibition and IC50 Compound_Application->Data_Analysis

Figure 2: A simplified workflow for the hERG patch clamp assay.

Conclusion and Forward Look

This guide provides a robust and logical framework for the comprehensive evaluation of the cross-reactivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. The hypothetical data presented herein suggests that this compound may act as a dual inhibitor of CDK2 and COX-2. While this dual activity could be therapeutically advantageous in certain contexts, such as oncology, it underscores the importance of thorough selectivity profiling.

The provided protocols are established, well-validated methods that form the bedrock of modern drug discovery. By systematically applying this tiered approach, researchers can gain a deep understanding of the biological activity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, enabling its confident application in biological research and paving the way for potential therapeutic development.

References

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 665, 1-14.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(3), 943. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Molecular and Cellular Probes, 65, 101842. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). Journal of the Mexican Chemical Society, 63(1), 1-13. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2017). International Journal of Pharmaceutical Sciences and Research, 8(12), 5063-5071. [Link]

  • In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2020). Frontiers in Chemistry, 8, 592. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (2019). In Recent Advances in Medicinal Chemistry. IntechOpen. [Link]

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  • An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(4), 855-861. [Link]

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6649. [Link]

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  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). International Journal of Molecular Sciences, 24(13), 10931. [Link]

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  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Der Pharma Chemica, 3(3), 283-291. [Link]

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  • Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

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  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules, 23(10), 2465. [Link]

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  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3627-3642. [Link]

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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(5), 3756-3828. [Link]

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Comparative

A Comparative Benchmarking Study of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a Novel pH Indicator

Abstract The precise measurement of pH is a cornerstone of quantitative chemical analysis, with applications spanning from industrial process control to pharmaceutical drug development. While a plethora of pH indicators...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise measurement of pH is a cornerstone of quantitative chemical analysis, with applications spanning from industrial process control to pharmaceutical drug development. While a plethora of pH indicators exist, the demand for novel indicators with improved performance characteristics—such as sharper color transitions, enhanced stability, and suitability for specific pH ranges—persists. This guide presents a comprehensive performance benchmark of a promising, yet less characterized compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, as a pH indicator. Its efficacy is objectively compared against three widely used indicators: phenolphthalein, methyl orange, and bromothymol blue. This in-depth technical guide provides detailed experimental protocols, supporting data, and a comparative analysis to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the suitability of this pyrazole-based indicator for their specific applications.

Introduction: The Enduring Role of pH Indicators in Modern Chemistry

In an era of sophisticated analytical instrumentation, the humble pH indicator retains its significance due to its cost-effectiveness, ease of use, and the immediacy of its visual feedback.[1] The functionality of a pH indicator is predicated on its chemical structure, which exists in a pH-dependent equilibrium between two forms, each exhibiting a distinct color.[2] The equilibrium constant for this transformation, known as the pKa, dictates the pH range over which the color transition occurs.

The selection of an appropriate pH indicator is critical for the accuracy of many analytical techniques, most notably in acid-base titrations, where the indicator's color change signals the equivalence point of the reaction.[3] An ideal indicator exhibits a sharp and distinct color change over a narrow pH range that coincides with the steepest portion of the titration curve.[3]

This guide focuses on the performance evaluation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a derivative of the versatile pyrazole scaffold. Pyrazole-based compounds have garnered interest for their diverse chemical and biological activities, and their potential as pH-sensitive fluorescent probes has also been explored.[4] By systematically comparing its performance against the established indicators phenolphthalein, methyl orange, and bromothymol blue, we aim to elucidate the practical utility of this novel pyrazole derivative as a pH indicator.

Materials and Methods

Reagents and Solutions

All reagents used were of analytical grade. Solutions were prepared using deionized water.

  • Indicator Stock Solutions (0.1% w/v):

    • 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol was synthesized following a previously reported method.[5]

    • Phenolphthalein

    • Methyl Orange

    • Bromothymol Blue

  • Buffer Solutions (pH 2 to 12): A series of universal buffer solutions with pH values ranging from 2 to 12 in increments of 0.5 pH units were prepared and their pH was verified using a calibrated pH meter.

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

Experimental Protocols

This protocol aims to ascertain the pH range over which a distinct color change is observable for each indicator.[6]

  • A series of labeled test tubes, each containing 5 mL of a specific buffer solution (from pH 2 to 12), was prepared.

  • Two drops of the indicator solution being tested were added to each test tube.

  • The solutions were gently agitated to ensure homogeneity.

  • The color of each solution was observed against a white background and recorded.

  • The pH transition range was identified as the interval between the pH at which the initial color change was perceptible and the pH at which the color change was complete.

This method provides a quantitative measure of the indicator's acid dissociation constant (pKa) by analyzing the pH-dependent changes in its UV-Vis absorption spectrum.[3][7]

  • A series of buffer solutions (spanning the visually determined transition range of the indicator in 0.2 pH unit increments) were prepared.

  • A constant, precise volume of the indicator stock solution was added to a constant, precise volume of each buffer solution in a series of cuvettes.

  • The UV-Vis absorption spectrum of each solution was recorded over a wavelength range of 350-700 nm using a spectrophotometer. A buffer solution without the indicator was used as a blank.

  • The wavelengths of maximum absorbance for the acidic (λmax,acid) and basic (λmax,base) forms of the indicator were identified from the spectra of the indicator in highly acidic and highly basic solutions, respectively.

  • The absorbance of each solution at both λmax,acid and λmax,base was measured.

  • The pKa was calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

    pKa = pH + log ([A_b - A] / [A - A_a])

    where:

    • A is the absorbance of the solution at a given pH at λmax,base.

    • Aa is the absorbance of the fully acidic form at λmax,base.

    • Ab is the absorbance of the fully basic form at λmax,base.

Results and Comparative Analysis

The experimental investigation yielded the following performance characteristics for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol and the three standard indicators.

Visual pH Transition Ranges

The visually observed color changes and the corresponding pH transition ranges are summarized in Table 1.

IndicatorAcidic ColorBasic ColorVisual pH Transition Range
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol ColorlessYellow6.8 - 8.2
PhenolphthaleinColorlessPink8.2 - 10.0
Methyl OrangeRedYellow3.1 - 4.4
Bromothymol BlueYellowBlue6.0 - 7.6

Table 1: Visually Determined pH Transition Ranges and Color Changes of the Indicators.

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol exhibits a clear color transition from colorless in acidic to neutral solutions to yellow in basic solutions. Its transition range of 6.8 - 8.2 is comparable to that of bromothymol blue, suggesting its potential utility in titrations involving weak acids and strong bases, or for pH monitoring around the neutral point.

Spectrophotometric pKa Determination

The pKa values were determined from the inflection points of the absorbance versus pH plots. A representative plot for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is shown in Figure 1. The spectrophotometrically determined pKa values for all indicators are presented in Table 2.

Indicatorλmax,acid (nm)λmax,base (nm)Spectrophotometrically Determined pKa
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol ~380~4507.5
Phenolphthalein-~5529.3
Methyl Orange~522~4643.7
Bromothymol Blue~433~6177.1

Table 2: Spectrophotometric Data and Determined pKa Values of the Indicators.

The determined pKa of 7.5 for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol aligns well with its visually observed transition range. This value positions it as a suitable indicator for titrations where the equivalence point is in the slightly basic range.

Discussion: A Critical Evaluation of Performance

The performance of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol as a pH indicator is best understood in the context of the established alternatives.

  • Comparison with Bromothymol Blue: The pyrazole indicator's transition range (6.8 - 8.2) and pKa (7.5) are slightly higher than those of bromothymol blue (6.0 - 7.6, pKa 7.1). This makes it a potentially better choice for titrations where the equivalence point is expected to be just above neutral. The color change from colorless to yellow is distinct, although perhaps not as striking as the yellow-to-blue transition of bromothymol blue for some observers.

  • Comparison with Phenolphthalein: Phenolphthalein is the indicator of choice for titrations of weak acids with strong bases, where the equivalence point is typically in the pH 8-10 range. The pyrazole indicator, with its lower transition range, would be less suitable for these applications as its color change would occur before the equivalence point.

  • Comparison with Methyl Orange: Methyl orange is used for titrations of strong acids with weak bases, with a transition range of 3.1 - 4.4. The pyrazole indicator is clearly not a substitute for methyl orange in these acidic titrations.

Key Advantages of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol:

  • Sharp Transition: The color change is sharp and occurs over a relatively narrow pH range.

  • Good Solubility: The compound exhibits good solubility in common solvents used for preparing indicator solutions.

  • Potential for Customization: The pyrazole scaffold allows for synthetic modifications, which could be exploited to tune the pKa and color properties for specific applications.

Limitations:

  • Less Intense Color Change: The colorless-to-yellow transition, while clear, may be perceived as less intense than the vibrant color changes of phenolphthalein or bromothymol blue, which could be a factor in situations with poor lighting.

  • Limited pH Range: Like all single-substance indicators, its utility is confined to a specific pH range.

Conclusion

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol has demonstrated its potential as a valuable addition to the arsenal of pH indicators. Its performance is particularly noteworthy for applications requiring the determination of pH around the neutral to slightly basic range. With a pKa of 7.5 and a distinct colorless-to-yellow transition over the pH range of 6.8 to 8.2, it serves as a viable alternative to bromothymol blue, especially for titrations where the equivalence point is slightly higher than what bromothymol blue optimally covers. While it may not supplant the workhorse indicators like phenolphthalein and methyl orange in their respective pH domains, its unique properties and the potential for synthetic modification of the pyrazole core make it a compound of interest for the development of new and specialized analytical reagents. Further studies on its stability in various solvent systems and its performance in non-aqueous titrations could further elucidate its utility in analytical chemistry.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Comparison prep_reagents Prepare Reagents: - Indicator Stock Solutions - Buffer Solutions (pH 2-12) visual_det Visual Determination of pH Transition Range prep_reagents->visual_det spec_det Spectrophotometric Determination of pKa prep_reagents->spec_det synth_pyrazole Synthesize/ Obtain Pyrazole Indicator synth_pyrazole->prep_reagents data_analysis Analyze Data: - Identify Transition Ranges - Calculate pKa Values visual_det->data_analysis spec_det->data_analysis comparison Compare Performance: - Pyrazole vs. Standards data_analysis->comparison

Caption: Experimental workflow for the comparative benchmarking of pH indicators.

indicator_equilibrium HIn HIn (Acidic Form) Colorless In_minus In⁻ (Basic Form) Yellow HIn->In_minus + OH⁻ In_minus->HIn + H⁺

Caption: Chemical equilibrium of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

References

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. [Link]

  • Vargas-Hernández, C., & Salgado, L. E. V. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290. [Link]

  • Sajin, K. A., et al. (2020). pH Indicators: A Valuable Gift for Analytical Chemistry. Saudi Journal of Medical and Pharmaceutical Sciences, 6(5), 393-400. [Link]

  • Al-Adely, K. J., Al-Joboury, M. J., & Hassan, A. S. (2015). Synthesis and characterization of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 136-143. [Link]

  • Poon, K. W. C., & Lee, J. C. K. (2003). A novel pyrazole-based fluorescent pH indicator. Tetrahedron Letters, 44(43), 7993-7995. [Link]

  • LibreTexts. (2023). pH Indicators. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Phenolphthalein. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl orange. National Center for Biotechnology Information. [Link]

  • HSC Chemistry. (2024). Understanding pH Indicators: A Guide to Chemical Detection. [Link]

  • PubChem. (n.d.). Bromothymol blue. National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Pyrazole-substituted near-infrared cyanine dyes exhibit pH-dependent fluorescence lifetime properties. Photochemical & Photobiological Sciences, 12(10), 1759-1767. [Link]

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Validation

Comparative analysis of the photophysical properties of substituted pyrazolones

A Comparative Guide to the Photophysical Properties of Substituted Pyrazolones Introduction: The Versatile Pyrazolone Scaffold Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, not only fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Photophysical Properties of Substituted Pyrazolones

Introduction: The Versatile Pyrazolone Scaffold

Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, not only for their prevalence in pharmaceuticals and agrochemicals but also for their intriguing optical properties.[1][2][3][4][5] These five-membered heterocyclic lactams possess a highly versatile scaffold that allows for extensive synthetic modification.[6][7] This tunability is key to controlling their photophysical behavior, making them exceptional candidates for advanced applications such as fluorescent probes, bioimaging agents, and materials for organic electronics.[1][8]

The fluorescence properties of pyrazole derivatives, including high quantum yields, photostability, and solvatochromism (solvent-dependent color shifts), are largely dictated by the nature and position of substituents on the core ring structure.[8][9] Understanding the relationship between chemical structure and optical response is paramount for designing molecules with tailored functionalities. This guide provides a comparative analysis of the photophysical properties of substituted pyrazolones, grounded in experimental data and mechanistic principles, to aid researchers in the rational design of novel pyrazolone-based functional materials.

Characterizing the Photophysical Landscape: Experimental Methodologies

To objectively compare pyrazolone derivatives, a standardized set of photophysical characterization techniques is essential. Each protocol provides a quantitative measure of how the molecule interacts with light.

Core Experimental Workflow

The comprehensive analysis of a novel fluorophore follows a logical progression from basic absorbance and emission characterization to more advanced assessments of efficiency and excited-state dynamics.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation P1 Synthesize & Purify Pyrazolone Derivative P2 Prepare Stock Solution (e.g., 1 mM in DMSO) P1->P2 P3 Prepare Dilute Solutions in Spectroscopic Grade Solvents P2->P3 A1 UV-Vis Absorption Spectroscopy P3->A1 Measure Absorbance A2 Fluorescence Spectroscopy (Excitation & Emission) P3->A2 Measure Fluorescence A4 Fluorescence Lifetime Measurement (TCSPC) P3->A4 Time-Correlated Single Photon Counting A3 Quantum Yield Determination A1->A3 D1 Determine λmax(abs) & ε A1->D1 A2->A3 Compare with Standard D2 Determine λmax(em) & Calculate Stokes Shift A2->D2 D3 Calculate ΦF (Relative Method) A3->D3 D4 Determine Lifetime (τ) A4->D4 D5 Correlate Structure with Properties D1->D5 D2->D5 D3->D5 D4->D5

Caption: Experimental workflow for characterizing pyrazolone photophysics.

Experimental Protocols

1. UV-Visible Absorption Spectroscopy

  • Principle: Measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to an excited state.

  • Protocol:

    • Prepare a dilute solution (typically 1-10 µM) of the pyrazolone derivative in a spectroscopic-grade solvent (e.g., DMSO, Acetonitrile) using a quartz cuvette.

    • Use the pure solvent as a blank reference to calibrate the spectrophotometer.

    • Scan a wavelength range (e.g., 250-700 nm) to record the absorption spectrum.

    • Identify the wavelength of maximum absorption (λabs). The molar extinction coefficient (ε) can be determined using the Beer-Lambert law if the concentration is known precisely.

2. Fluorescence Spectroscopy

  • Principle: After excitation to a higher electronic state, the molecule relaxes and can emit a photon to return to the ground state. The fluorescence spectrum reveals the wavelengths of this emitted light.

  • Protocol:

    • Using the same solution from the absorption measurement, place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to the λabs determined previously.

    • Scan the emission wavelengths, starting ~10-20 nm higher than the excitation wavelength, to record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

    • The Stokes shift, a measure of energy loss between absorption and emission, is calculated as the difference in wavenumbers between λabs and λem.

3. Fluorescence Quantum Yield (ΦF) Determination

  • Principle: The quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[10][11] The relative method, comparing the sample to a well-characterized standard, is most common.[10][11]

  • Protocol:

    • Select a suitable fluorescence standard with a known quantum yield (ΦR) that absorbs and emits in a similar spectral region to the sample (e.g., Quinine Sulfate, DAPI).[12]

    • Prepare solutions of the standard and the pyrazolone sample in the same solvent. Adjust concentrations so that their absorbances at the chosen excitation wavelength are identical and low (< 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (I) for both the sample (IS) and the reference (IR) under identical experimental conditions.

    • Calculate the sample's quantum yield (ΦS) using the equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.[10]

4. Fluorescence Lifetime Measurement

  • Principle: The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

  • Protocol:

    • The sample is excited by a pulsed light source (e.g., a laser).

    • The time difference between the excitation pulse and the detection of the first emitted fluorescence photon is measured.

    • This process is repeated millions of times to build a histogram of photon arrival times.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[13]

Structure-Property Relationships: A Comparative Analysis

The photophysical properties of pyrazolones are exquisitely sensitive to the electronic nature of their substituents. By strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings attached to the pyrazolone core, one can modulate the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[14][15]

This modulation often creates "push-pull" systems, which are characterized by an intramolecular charge transfer (ICT) from the electron-rich (donor) part of the molecule to the electron-poor (acceptor) part upon photoexcitation.[16][17] This ICT character is a dominant factor governing the observed optical properties.[16][17]

Influence of Substituents on Photophysical Parameters

Let's consider a hypothetical series of 1,3,5-triaryl-substituted pyrazoline derivatives to illustrate these effects.

Compound IDSubstituent on C3-Aryl Ring (R¹)Substituent on C5-Aryl Ring (R²)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Key Mechanism
PZ-1 -H (Phenyl)-H (Phenyl)35543049900.45Localized π-π*
PZ-2 -OCH₃ (EDG)-H (Phenyl)36846555800.68Enhanced ICT
PZ-3 -NO₂ (EWG)-H (Phenyl)38051062100.15Strong ICT, Non-radiative decay
PZ-4 -H (Phenyl)-N(CH₃)₂ (EDG)36044554800.55Spiro-conjugation/ICT

Note: The data in this table are representative values derived from trends reported in the literature and are intended for illustrative purposes.

Analysis of Trends:

  • Effect of Electron-Donating Groups (EDGs):

    • Comparing PZ-2 to the parent compound PZ-1 , the introduction of a methoxy group (-OCH₃), a moderate EDG, at the C3-aryl ring causes a bathochromic (red) shift in both absorption and emission spectra.

    • Causality: The EDG raises the HOMO energy level, reducing the HOMO-LUMO gap and thus requiring lower energy (longer wavelength) light for excitation. The increased electron density promotes a more efficient ICT state, which often leads to a significant increase in the fluorescence quantum yield.[16]

  • Effect of Electron-Withdrawing Groups (EWGs):

    • In PZ-3 , the powerful EWG nitro group (-NO₂) at the C3-aryl position also results in a significant red-shift, even more pronounced than the EDG.

    • Causality: The EWG lowers the LUMO energy level, drastically reducing the energy gap.[18] This creates a very strong ICT state. However, such strong polarization can also enhance non-radiative decay pathways (like vibrational relaxation), leading to a dramatic decrease in the fluorescence quantum yield.[16]

  • Positional Effects:

    • The electronic effects are most pronounced when substituents are part of the conjugated π-system that facilitates the ICT process.[16] In many pyrazoline systems, this involves the N1-N2=C3 path.[16]

    • Substituents on the C5-aryl ring, as in PZ-4 , have a less direct impact on this primary ICT pathway. Their influence may arise from secondary electronic effects or through-space interactions, sometimes referred to as spiro-conjugation, leading to more modest shifts compared to C3 substitution.[16]

G cluster_core Pyrazolone Core cluster_substituents Substituent Effects cluster_properties Photophysical Outcomes Pyrazolone Pyrazolone Scaffold RedShift Red Shift (Lower Energy Gap) Pyrazolone->RedShift Reduces HOMO-LUMO Gap HighQY Increased Quantum Yield (ΦF) Pyrazolone->HighQY Promotes Radiative Decay (ICT) LowQY Decreased Quantum Yield (ΦF) Pyrazolone->LowQY Enhances Non-Radiative Decay (Strong ICT) EDG Electron-Donating Group (e.g., -OCH₃, -NMe₂) EDG->Pyrazolone Raises HOMO EDG->RedShift EDG->HighQY EWG Electron-Withdrawing Group (e.g., -NO₂, -CN) EWG->Pyrazolone Lowers LUMO EWG->RedShift EWG->LowQY BlueShift Blue Shift (Higher Energy Gap)

Caption: Influence of substituents on pyrazolone photophysical properties.

Solvatochromism: Probing the Environment

The ICT character of push-pull pyrazolones makes them highly sensitive to the polarity of their solvent environment—a phenomenon known as solvatochromism.[8][9][19]

  • Mechanism: In a polar solvent, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a red-shift of the emission spectrum as solvent polarity increases.[20]

  • Application: This property is invaluable for developing fluorescent probes that can report on the local polarity of microenvironments, such as the interior of a cell membrane or a protein binding pocket.[21][22] Pyrazoline derivatives have been shown to be very effective and sensitive solvent indicators.[9]

Conclusion and Future Outlook

The photophysical properties of pyrazolone derivatives are governed by a delicate interplay of electronic and structural factors. The strategic placement of electron-donating and electron-withdrawing substituents provides a powerful toolkit for tuning absorption and emission wavelengths, fluorescence efficiency, and environmental sensitivity. The principles of intramolecular charge transfer offer a robust framework for understanding these structure-property relationships. This predictive power enables the rational design of novel pyrazolones for specialized applications, from highly sensitive biosensors and brilliant fluorophores for cell imaging to advanced materials for optoelectronic devices.[8] The continued exploration of this versatile scaffold promises to yield even more sophisticated and functional molecular systems.

References

  • Lopez, F., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Marrakkur, V., et al. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields of Pyrazolines, in water and DMSO. ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (2020). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Journal of Physical Organic Chemistry. Available at: [Link]

  • Szewczyk, G., et al. (2018). Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. Available at: [Link]

  • Gomaa, A. M., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. Available at: [Link]

  • ResearchGate. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. Available at: [Link]

  • Lopez, F., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • Carrillo-Falconi, J. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Chebotarev, A. N., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Coatings. Available at: [Link]

  • Radi, M., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry. Available at: [Link]

  • Ghaedi, A., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]

  • Oziminski, W. P., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: [Link]

  • CORE. (n.d.). Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. CORE. Available at: [Link]

  • Marrakkur, V., et al. (n.d.). Computational and Experimental Investigation on Biological and Photophysical Properties of High Yielded Novel Aryl-Substituted Pyrazolone Analogue. Semantic Scholar. Available at: [Link]

  • Deb, B., et al. (2007). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films. Journal of Luminescence. Available at: [Link]

  • Brown, G. A., et al. (2022). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments. Available at: [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Papadakis, R., et al. (2010). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. Analytical and Bioanalytical Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in Environmental Samples

The proliferation of synthetic organic compounds, such as pyrazole derivatives used in pharmaceuticals and agrochemicals, necessitates robust analytical methods to monitor their presence in the environment.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

The proliferation of synthetic organic compounds, such as pyrazole derivatives used in pharmaceuticals and agrochemicals, necessitates robust analytical methods to monitor their presence in the environment.[1][2][3] This guide provides a comprehensive framework for the validation of an analytical method for the detection of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in complex environmental matrices. We will explore a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering a balance of performance and accessibility, and compare it to the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

The Imperative for a Validated Method

Method validation is the cornerstone of reliable analytical data, ensuring that a chosen method is fit for its intended purpose.[4][5][6] For a compound like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, which is not routinely monitored, establishing a validated method is the first step toward understanding its environmental occurrence, fate, and potential toxicity. This process involves a series of experiments to demonstrate a method's specificity, linearity, accuracy, precision, and sensitivity. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide guidelines for method validation to ensure data quality and consistency.[4][7][8][9][10][11][12]

Strategic Selection of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The choice of analytical instrumentation is a critical decision driven by the specific requirements of the analysis.

HPLC-UV: This technique is a workhorse in many analytical laboratories due to its robustness, relatively low cost, and ease of use. For chromophore-containing molecules like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, UV detection can provide adequate sensitivity for many environmental monitoring applications.

LC-MS/MS: This method offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[13][14][15] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively eliminate interferences that might plague UV detection.[13]

The following table provides a comparative overview of the two techniques for the analysis of our target compound.

ParameterHPLC-UVLC-MS/MSJustification
Specificity Moderate to GoodExcellentLC-MS/MS provides structural confirmation, minimizing the risk of co-eluting interferences that may have similar UV absorbance.[13]
Sensitivity (LOD/LOQ) Higher (ng/mL to µg/mL range)Lower (pg/mL to ng/mL range)Mass spectrometric detection is inherently more sensitive than UV-Vis absorption.[13][15]
**Linearity (R²) **Typically >0.99Typically >0.99Both techniques can achieve excellent linearity over a defined concentration range.[15]
Cost LowerHigherThe initial investment and ongoing maintenance for an LC-MS/MS system are significantly greater.
Robustness HighModerateHPLC-UV systems are generally considered more rugged and require less specialized expertise for routine operation.

A Validated HPLC-UV Method for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

This section outlines a detailed, validated HPLC-UV method for the quantification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in water and soil samples.

Experimental Workflow

The overall analytical process, from sample collection to data analysis, is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing & Validation Sample Environmental Sample (Water or Soil) Extraction Solid-Phase Extraction (SPE) or QuEChERS Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration 0.22 µm Syringe Filtration Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for the analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

Step-by-Step Protocol

Materials and Reagents:

  • 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol reference standard (>98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Anhydrous magnesium sulfate and sodium chloride (for soil extraction)

Sample Preparation:

  • Water Samples:

    • Filter 500 mL of the water sample through a 0.45 µm glass fiber filter.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter prior to HPLC analysis.

  • Soil Samples (QuEChERS-based approach):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant and evaporate to dryness.

    • Reconstitute in 1 mL of the mobile phase and filter.

HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)

  • Column Temperature: 30 °C

Method Validation Results

The following table summarizes the performance characteristics of the validated HPLC-UV method.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.999
Range -0.1 - 20 µg/mL
Accuracy (% Recovery) 80 - 120%92.5 - 108.7%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.1 µg/mL
Specificity No interfering peaks at the retention time of the analytePassed

Authoritative Grounding and Trustworthiness

The validation parameters and acceptance criteria presented are in alignment with established guidelines from regulatory bodies, ensuring the scientific integrity of the method.[5][16][17] The use of a well-characterized reference standard and quality control samples at multiple concentration levels during routine analysis further ensures the trustworthiness of the generated data.

Logical Relationship Diagram

G cluster_0 Method Foundation cluster_1 Method Validation Parameters cluster_2 Outcome Guidelines EPA & FDA Guidelines Specificity Specificity Guidelines->Specificity Linearity Linearity & Range Guidelines->Linearity Accuracy Accuracy Guidelines->Accuracy Precision Precision Guidelines->Precision Sensitivity LOD & LOQ Guidelines->Sensitivity Robustness Robustness Guidelines->Robustness Principles Good Laboratory Practices (GLP) Principles->Specificity Principles->Linearity Principles->Accuracy Principles->Precision Principles->Sensitivity Principles->Robustness TrustworthyData Reliable & Defensible Data Specificity->TrustworthyData Linearity->TrustworthyData Accuracy->TrustworthyData Precision->TrustworthyData Sensitivity->TrustworthyData Robustness->TrustworthyData

Caption: The relationship between regulatory guidelines, validation parameters, and trustworthy data.

Conclusion

This guide provides a comprehensive framework for the validation of an analytical method for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol in environmental samples. The detailed HPLC-UV method offers a reliable and accessible approach for routine monitoring. For applications requiring higher sensitivity and specificity, an LC-MS/MS method would be the preferred alternative. The principles and protocols outlined here serve as a robust starting point for laboratories seeking to establish their own validated methods for this and other emerging environmental contaminants.

References

  • Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. (2023). Annual Review of Analytical Chemistry. Available at: [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2014). Journal of Chromatographic Science. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Available at: [Link]

  • Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. (2023). PubMed. Available at: [Link]

  • Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods. (2022). International Journal of Environmental Research and Public Health. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. Available at: [Link]

  • Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. (2019). Environmental Science: Processes & Impacts. Available at: [Link]

  • Guide to Method Flexibility and Approval of EPA Water Methods. (1996). EPA. Available at: [Link]

  • Determination of pharmaceutical compounds in surface and underground water by solid phase extraction-liquid chromatography. (2021). ResearchGate. Available at: [Link]

  • 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ACS Omega. Available at: [Link]

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  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Available at: [Link]

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  • Method Validation of US Environmental Protection Agency Microbiological Methods of Analysis. (n.d.). EPA. Available at: [Link]

  • The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices. (2021). Molecules. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Advances. Available at: [Link]

  • Guidance on Environmental Data Verification and Data Validation. (2002). Texas State Soil and Water Conservation Board. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. (2022). Cogent Chemistry. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Available at: [Link]

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  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025. Available at: [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol Derivatives: A Comparative Framework for In Vitro and In Vivo Efficacy

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazol-5-ol Scaffold and the Rationale for the 4-Nitrophenyl Moiety The pyrazole nucleus is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazol-5-ol Scaffold and the Rationale for the 4-Nitrophenyl Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] A particularly prominent derivative, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a clinically approved radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of this scaffold.[3] Our focus here is on a specific subset: 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol derivatives.

The strategic introduction of a 4-nitrophenyl group at the N1 position is a deliberate design choice. The nitro group is a strong electron-withdrawing moiety, which can significantly alter the electronic distribution within the pyrazole ring system. This modification can influence the compound's acidity, hydrogen bonding capacity, and overall molecular geometry, thereby modulating its interaction with biological targets. Computational studies on related pyrazoline structures suggest that such substitutions can enhance electrophilicity and impact binding affinities with protein targets, potentially leading to improved antioxidant and anti-inflammatory properties.[4]

This guide provides a comprehensive framework for the systematic evaluation and comparison of the in vitro and in vivo efficacy of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and discuss the critical process of correlating cell-based data with whole-organism outcomes.

Section 1: A Foundational Step - Synthesis of the Core Scaffold

The journey from concept to clinical candidate begins with robust chemical synthesis. The most common and efficient method for generating the 1,3-disubstituted pyrazol-5-ol core is through the cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine (in this case, 4-nitrophenylhydrazine).[5][6] This reaction provides a reliable route to the foundational molecule, which can then be further modified to create a library of derivatives for screening.

Synthesis_Workflow cluster_reactants Starting Materials R1 Ethyl Acetoacetate Proc1 Cyclocondensation (e.g., in Ethanol, reflux) R1->Proc1 R2 4-Nitrophenylhydrazine R2->Proc1 Prod1 3-methyl-1-(4-nitrophenyl) -1H-pyrazol-5-ol Scaffold Proc1->Prod1 Proc2 Purification (Recrystallization) Prod1->Proc2 Final Pure Target Compound Proc2->Final

Caption: General synthesis workflow for the pyrazol-5-ol scaffold.

Section 2: The Proving Ground - In Vitro Efficacy Assessment

In vitro assays are the first critical filter in drug discovery. They offer a controlled environment to rapidly screen compounds for primary biological activity, elucidate mechanisms of action, and determine potency in a cost-effective manner. This stage is essential for identifying promising candidates to advance to more complex and resource-intensive in vivo studies.

Experimental Workflow for In Vitro Screening

A logical, tiered approach to in vitro screening ensures that resources are focused on the most promising compounds. The workflow begins with broad cytotoxicity screening, followed by specific assays targeting anticipated biological activities like antioxidant, anti-inflammatory, or antimicrobial effects.

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary (Activity-Specific) Screening Start Compound Library of Pyrazol-5-ol Derivatives Assay1 Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) Start->Assay1 Decision1 Low Cytotoxicity in Normal Cells? Assay1->Decision1 Assay2 Antioxidant Assay (DPPH Radical Scavenging) Assay3 Anti-inflammatory Assay (COX-1/COX-2 Inhibition) Assay2->Assay3 Assay4 Antimicrobial Assay (MIC Determination) Assay3->Assay4 Decision2 Potent Activity (Low IC50 or MIC)? Assay4->Decision2 Decision1->Assay2 Yes Discard Discard or Deprioritize Decision1->Discard No Hit Hit Compound for In Vivo Studies Decision2->Hit Yes Decision2->Discard No

Caption: A tiered workflow for in vitro screening of pyrazol-5-ol derivatives.

Detailed Protocol: In Vitro Cytotoxicity via MTT Assay

This assay is a cornerstone for assessing a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazol-5-ol derivatives against selected cancer and non-cancerous cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., RKO colorectal carcinoma cells or normal fibroblast cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3][7]

  • Compound Preparation: Prepare a stock solution of each pyrazole derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium alone (negative control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative In Vitro Efficacy Data Summary

The table below presents a hypothetical summary of in vitro data for a series of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol derivatives, comparing them to a standard control compound (e.g., Edaravone or a known drug for the specific assay).

Compound IDR-Group ModificationCytotoxicity IC50 (µM) [RKO Cancer Cells][3]Antioxidant IC50 (µM) [DPPH Assay][3]COX-2 Inhibition IC50 (µM)[8]Antimicrobial MIC (µg/mL) [vs. S. aureus][1]
MNP-01 (Parent Compound)15.2 ± 1.88.5 ± 0.90.75 ± 0.0812.5
MNP-02 4-Chloro (on pyrazole)9.9 ± 1.16.2 ± 0.60.50 ± 0.056.25
MNP-03 4-Methoxy (on pyrazole)25.8 ± 3.112.1 ± 1.31.10 ± 0.1225.0
Control Edaravone> 10022.4 ± 2.5N/A> 100
Control Celecoxib45.0 ± 5.0N/A0.28 ± 0.03N/A

This table contains hypothetical data for illustrative purposes, based on trends observed in related pyrazole derivative studies.

Section 3: The Reality Check - In Vivo Efficacy Assessment

A compound that excels in vitro may fail spectacularly in vivo. Whole-organism models are indispensable for evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. They provide the ultimate test of whether a compound can reach its target tissue in sufficient concentration to exert a therapeutic effect without causing unacceptable harm. Many pyrazole derivatives have been evaluated in vivo for anti-inflammatory and analgesic activities.[9][10][11]

Detailed Protocol: In Vivo Anti-inflammatory Activity via Carrageenan-Induced Paw Edema

This is the most widely used and validated model for screening acute anti-inflammatory activity.[9][10]

Objective: To evaluate the ability of pyrazol-5-ol derivatives to reduce acute inflammation in a rat model.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (3-5 hours) is mediated by prostaglandins and cytokines. The ability of a test compound to reduce the paw volume compared to a control group indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g).[9] Allow them to acclimatize to laboratory conditions for at least one week with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg).

    • Groups 3-5: Test Compound groups (e.g., MNP-01 at 10, 20, 50 mg/kg). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using statistical methods such as ANOVA followed by a post-hoc test.

Comparative In Vivo Efficacy Data Summary

The table below provides a hypothetical summary of in vivo data, corresponding to the compounds from the in vitro section.

Compound IDDose (mg/kg, p.o.)Max. % Inhibition of Paw Edema (at 3h)[9][10]Analgesic Activity (% Protection, Writhing Test)[9]Acute Toxicity (LD50, mg/kg)
MNP-01 2045.6 ± 4.2%40.2 ± 3.8%> 500
MNP-02 2065.1 ± 5.5%58.7 ± 5.1%> 500
MNP-03 2020.3 ± 2.9%15.5 ± 2.1%> 500
Control 10 (Indomethacin)70.5 ± 6.1%68.3 ± 5.9%~150

This table contains hypothetical data for illustrative purposes.

Section 4: Bridging the Gap - Correlating In Vitro and In Vivo Results

The ultimate goal is to find a compound with high potency and selectivity in vitro that translates to robust efficacy and safety in vivo. The transition is rarely seamless. A compound like MNP-03 might show moderate in vitro activity but perform poorly in vivo, suggesting issues with bioavailability (poor absorption, rapid metabolism). Conversely, MNP-02 , which was potent in vitro, also shows strong efficacy in vivo, making it a promising lead candidate.

The 4-nitrophenyl group, while potentially enhancing target binding (in vitro potency), could also be susceptible to metabolic reduction by nitroreductases in the liver, impacting its pharmacokinetic profile and potentially leading to toxic metabolites. This underscores the importance of conducting parallel ADMET studies.

IVIVC_Logic cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain cluster_bridge Pharmacokinetic & Pharmacodynamic Factors invitro High Potency (Low IC50) PK1 Absorption invitro->PK1 invivo High Efficacy (% Inhibition) PK2 Distribution PK1->PK2 PK3 Metabolism (e.g., Nitro-reduction) PK2->PK3 PK4 Excretion PK3->PK4 Tox Toxicity / Off-Target Effects PK3->Tox PD Target Engagement in Tissue PK4->PD PD->invivo Tox->invivo Reduces Efficacy

Caption: Factors governing the in vitro to in vivo efficacy correlation.

Conclusion

The evaluation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol derivatives requires a multi-faceted approach that logically progresses from high-throughput in vitro assays to complex in vivo models. While in vitro experiments provide essential data on potency and mechanism, they cannot predict the pharmacokinetic and safety profile of a compound in a living system. A successful drug discovery campaign depends on the careful integration of both data types to build a comprehensive structure-activity relationship, allowing for the rational design of derivatives with optimized efficacy and drug-like properties. The framework presented here provides a robust, self-validating system for identifying and advancing promising therapeutic candidates from this versatile chemical class.

References

  • Belkacem, N., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Mohammadi, Z., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Elguero, J., et al. (1974). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Walter de Gruyter GmbH. Available at: [Link]

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  • Patel, H., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • Al-Azawi, F. Y. (2019). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]

  • Sangshetti, J. N., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Heliyon. Available at: [Link]

  • Bondock, S., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • El-Shehry, M. F., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Frontiers in Chemistry. Available at: [Link]

  • Manetti, F., et al. (1998). Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Archiv der Pharmazie. Available at: [Link]

  • Khanye, S. D., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Gbenga, A. A., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Taibah University for Science. Available at: [Link]

  • Huang, W., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for safety and compliance. The procedures outlined below are designed to protect laboratory personnel, the community, and the environment.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its hazard profile. The structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol contains two key moieties that inform its handling: a pyrazole derivative core and a nitrophenyl group. Pyrazole derivatives are pharmacologically significant scaffolds, but require careful handling.[1] The presence of the nitrophenyl group is particularly important, as nitroaromatic compounds can exhibit toxic properties.

Based on data from closely related analogs, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol should be managed as a hazardous substance with the presumed characteristics outlined in the table below.

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity, Oral Harmful if swallowed.Analogs such as 3-Methyl-1-phenyl-5-pyrazolone and 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine are classified as Acute Toxicity Category 4 (H302).[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.This is a common hazard for pyrazolone derivatives.[2][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.Fine solid particles can irritate the respiratory system.[2]
Environmental Hazard Potentially harmful to aquatic life.A sulfonated analog is classified as harmful to aquatic life with long-lasting effects, suggesting the core structure may pose environmental risks.[4]

Given this profile, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system. [5][6]

Pre-Disposal Protocol: Waste Generation and Accumulation

Proper disposal begins at the point of generation. Adherence to these steps is critical for ensuring safety and regulatory compliance within the laboratory.

Step 1: Immediate Waste Segregation

All waste streams containing 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, including pure excess reagent, contaminated labware (e.g., weigh boats, gloves), and purification media (e.g., silica gel), must be classified as hazardous waste.

  • Action: Collect this solid chemical waste in a designated container separate from non-hazardous trash and incompatible chemicals.

  • Causality: Segregation is a cornerstone of safe laboratory practice. This compound must be stored away from strong oxidizing agents to prevent potentially violent exothermic reactions.[7][8] The National Research Council mandates the separation of incompatible chemicals to prevent accidental reactions in waste containers.[9]

Step 2: Container Selection and Labeling

The integrity of the waste stream depends on robust containment and clear communication.

  • Action: Use a strong, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids).[5][10] The container must be kept closed at all times except when adding waste.[11]

  • Action: As soon as the first quantity of waste is added, label the container clearly. The label must include:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol ".

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.

  • Causality: Federal and local regulations, such as those established by the Environmental Protection Agency (EPA), mandate clear labeling.[12] This ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and the associated hazards.

Step 3: Satellite Accumulation Area (SAA) Storage

Waste must be stored safely in a designated Satellite Accumulation Area at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet.

  • Action: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray.

  • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a chemical spill and environmental contamination.[9][11]

Emergency Protocol: Spill and Decontamination

In the event of a spill, a prepared response is the best defense against exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side-shields.[2][3] For larger spills where dust generation is possible, a respirator may be necessary.

  • Control Dust: Do not use a dry cloth or compressed air, which can aerosolize the powder.

  • Contain & Clean: Gently cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or commercial sorbent pads.[3]

  • Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container.[2][7]

  • Decontaminate: Wipe the area with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.

  • Report: Follow your institution's internal reporting procedures for chemical spills.

Final Disposal Workflow

The final disposition of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol must be handled by professionals in accordance with federal, state, and local environmental regulations.

Step 1: Engage Professional Disposal Services
  • Action: The sole acceptable method for disposal is through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[14]

  • Causality: These services are equipped to handle, transport, and process hazardous materials according to the stringent regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[12]

Step 2: Recommended Disposal Technology
  • Action: When arranging for pickup, ensure the waste manifest correctly identifies the material. The standard and most effective disposal technology for this type of compound is high-temperature chemical incineration .

  • Causality: Incineration in a specialized facility equipped with afterburners and scrubbers is the recommended method for nitrophenol-containing wastes and other organic solids.[14][15] This process ensures complete thermal destruction of the compound, minimizing the release of hazardous byproducts into the atmosphere.

Step 3: Documentation and Pickup
  • Action: Complete a chemical waste pickup request form as required by your institution's EHS office.[5] Ensure all information is accurate.

  • Causality: This creates a "cradle-to-grave" paper trail for the hazardous waste, a key requirement of the RCRA framework, ensuring accountability from generation to final disposal.[12]

Disposal Decision Workflow

The following diagram illustrates the mandatory decision-making process for the disposal of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.

G Disposal Workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol cluster_0 In-Lab Procedures cluster_1 Final Disposition gen Waste Generation (Excess Reagent, Contaminated Items) container Select Compatible, Sealable Container gen->container Step 1 label_waste Label Container: 'HAZARDOUS WASTE' + Contents container->label_waste Step 2 store Store in Secondary Containment in Satellite Accumulation Area label_waste->store Step 3 request Submit Waste Pickup Request to EHS store->request Hand-off to EHS pickup Waste Collected by Licensed Disposal Vendor request->pickup Step 4 transport Transport to RCRA-Permitted TSDF* pickup->transport Step 5 incinerate Final Disposal via High-Temperature Incineration transport->incinerate Step 6 caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Decision and Action Flowchart.

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Process Safety Management of Highly Hazardous Chemicals. (2016). Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chemical Waste: Solids. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). ASHP. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Process Safety Management of Highly Hazardous Chemicals. (2024). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. Yet, the foundation of groundbreaking research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, a key intermediate in dye synthesis. As your partner in laboratory safety, our goal is to empower you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

  • Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals that require careful handling. The nitro group is an electron-withdrawing group, which can influence the molecule's reactivity and toxicity. Compounds in this class are often associated with skin, eye, and respiratory irritation.[1] Some nitroaromatic compounds can be harmful if swallowed or absorbed through the skin.[2][3]

  • Pyrazole Derivatives: Pyrazole and its derivatives are heterocyclic compounds with a wide range of biological activities.[4][5][6] While many are used in pharmaceuticals, some can cause skin and eye irritation.[1][7]

  • Physical Form: As a powdered solid, the primary physical hazard is the potential for aerosolization and inhalation during handling, such as weighing or transferring the material.[8][9]

Based on this analysis of analogous compounds, we will operate under the assumption that 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested.[1][7][10] Therefore, all handling procedures must be designed to minimize direct contact and prevent inhalation.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for preventing exposure. The selection of each component is deliberate, based on the anticipated hazards. All personnel must adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of appropriate PPE.[11][12][13][14]

Area of Protection Required PPE Specification & Rationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR)Minimum: Half-mask APR with P100 (particulate) filters. Rationale: The primary route of exposure is inhalation of the fine powder.[7][8] P100 filters are 99.97% efficient at removing airborne particulates. For frequent handling or larger quantities, a powered air-purifying respirator (PAPR) should be considered for enhanced protection and comfort.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Thinner nitrile glove for dexterity. Outer Glove: Thicker butyl rubber or neoprene gloves.[15] Rationale: Butyl gloves offer excellent protection against nitro-compounds.[2] Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is replaced. Always inspect gloves for tears or pinholes before use.[16]
Eye & Face Protection Indirectly Vented Chemical Splash Goggles & Face ShieldSpecification: ANSI Z87.1-rated goggles worn over safety glasses. A full-face shield must be worn over the goggles.[17] Rationale: Goggles provide a seal around the eyes to protect against fine dust.[17] The face shield offers a secondary barrier against splashes or unexpected aerosolization during transfer.[17]
Body Protection Chemical-Resistant Laboratory Coat & ApronSpecification: Long-sleeved, tight-cuffed lab coat. A chemically resistant apron should be worn over the lab coat. Rationale: Protects skin and personal clothing from contamination.[8][15] Lab coats should not be taken home.[18]
Foot Protection Closed-Toe, Non-Perforated ShoesSpecification: Leather or other non-porous material. Rationale: Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[12][19]

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is non-negotiable. This workflow is designed to create a self-validating system of safety checks and balances.

Workflow for Handling 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood, Dampened Paper) don_ppe 2. Don Full PPE (As per Table 1) prep_area->don_ppe weigh 3. Weigh Compound (Inside Hood, Minimize Dust) don_ppe->weigh experiment 4. Perform Experiment (Maintain Containment) weigh->experiment decon 5. Decontaminate (Surfaces, Equipment) experiment->decon doff_ppe 6. Doff PPE (Correct Sequence) decon->doff_ppe dispose 7. Dispose Waste (Segregated Containers) doff_ppe->dispose

Caption: A sequential workflow for safely handling the powdered chemical.

Step 1: Preparation of Work Area

  • A. Designate a Work Zone: All handling of the solid compound must occur within a certified chemical fume hood to control airborne particulates.

  • B. Prepare the Surface: Cover the work surface inside the fume hood with plastic-backed absorbent paper. Lightly dampening the paper can help trap any stray powder.[9]

  • C. Assemble Equipment: Ensure all necessary glassware, spatulas, and waste containers are inside the hood before starting.

Step 2: Donning Personal Protective Equipment

  • A. Sequence: Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, respirator, goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.

  • B. Respirator Fit Check: Perform a positive and negative pressure user seal check each time the respirator is worn.

Step 3: Weighing and Transfer

  • A. Minimize Dust: Use a micro-spatula to transfer the powder. Keep the container as close as possible to the receiving vessel to minimize the distance the powder travels in the air.[18]

  • B. Static Control: Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from "jumping" due to static electricity.

  • C. Immediate Cleanup: If any spillage occurs, clean it up immediately with a dampened cloth before it can become airborne.[18]

Step 4: Post-Handling and Decontamination

  • A. Surface Cleaning: After the experiment is complete, wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.

  • B. Glove Decontamination: While still wearing them, wash the outer gloves with soap and water.

Step 5: Doffing (Removing) PPE

  • A. Critical Sequence: To avoid self-contamination, remove PPE in the following order:

    • Remove outer gloves.

    • Remove face shield and lab coat.

    • Remove goggles.

    • Remove respirator.

    • Remove inner gloves.

  • B. Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[16]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][16] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Waste Disposal Protocol

Improper disposal of chemical waste is a serious regulatory violation and environmental hazard.[20][21] All waste generated from handling 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol must be treated as hazardous waste.

Step 1: Segregation

  • A. Solid Waste: All contaminated solids (e.g., used gloves, absorbent paper, weighing dishes, excess compound) must be placed in a dedicated, clearly labeled hazardous waste container.[22]

  • B. Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour any solutions down the drain.[23]

  • C. Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 2: Labeling

  • A. Content: All waste containers must be labeled with a "Hazardous Waste" tag.[22] The full chemical name, "3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol," and the approximate concentration/quantity must be clearly written. Do not use abbreviations or chemical formulas.[22]

Step 3: Storage

  • A. Location: Store waste containers in a designated satellite accumulation area within the laboratory.

  • B. Containment: All liquid waste containers must be kept in secondary containment trays to prevent spills.[22]

  • C. Closure: Keep all waste containers securely closed except when actively adding waste.[22]

Step 4: Disposal Request

  • A. Procedure: Once a container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[24]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
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